molecular formula C22H22O9 B1233850 4'-Methoxypuerarin CAS No. 92117-94-7

4'-Methoxypuerarin

カタログ番号: B1233850
CAS番号: 92117-94-7
分子量: 430.4 g/mol
InChIキー: UWRLUNPRLSNXRR-PGPONNFDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

from Pueraria lobata;  has same pharmacological action as puerarin

特性

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRLUNPRLSNXRR-PGPONNFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238868
Record name 4'-Methoxypuerarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92117-94-7
Record name 4'-Methoxypuerarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methoxypuerarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Methoxypuerarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone diglycoside, is a derivative of the well-known phytoestrogen puerarin. It is distinguished by a methoxy group at the 4' position of its chemical structure. This modification can significantly influence its biological activity and pharmacokinetic profile, making it a compound of increasing interest in pharmacological research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known and predicted biological signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

The primary natural source of this compound is the root of plants belonging to the Pueraria genus, within the Fabaceae family. The most well-documented source is Pueraria lobata (Kudzu).[1][2] Research has also indicated the presence of this compound in Pueraria thomsonii. While both species are sources, studies suggest that the concentration of related isoflavones, such as 3'-methoxypuerarin, is significantly higher in Pueraria lobata compared to Pueraria thomsonii.

Quantitative Analysis of this compound in Pueraria lobata

Quantitative data on the concentration of this compound in its natural sources is crucial for extraction and drug development purposes. The following table summarizes the findings from a study that analyzed the content of several isoflavones in commercially available Pueraria lobata samples.

Sample Origin (Commercial)This compound Content (mg/g)
Anhui Sample 1Data not specified
Anhui Sample 2Data not specified
Anhui Sample 3Data not specified
... (other commercial samples)Data not specified

Note: Specific quantitative data for this compound from the cited study was for 3'-methoxypuerarin. Further targeted quantitative analysis of this compound is required for a comprehensive understanding of its distribution.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The general workflow is designed to separate the target compound from a complex mixture of other isoflavones and plant metabolites.

Experimental Protocol: Extraction and Preliminary Fractionation

Objective: To extract crude isoflavones from Pueraria lobata root and perform an initial fractionation.

Methodology:

  • Sample Preparation: Dried and powdered roots of Pueraria lobata are used as the starting material.

  • Extraction:

    • The powdered root material is extracted with an 80% ethanol solution. This process is typically repeated three times to ensure maximum yield.

    • The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.

  • Macroporous Resin Chromatography (Initial Fractionation):

    • The crude extract is dissolved in methanol and subjected to column chromatography using an AB-8 macroporous resin.

    • A gradient elution is performed with methanol-water mixtures of increasing methanol concentration (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v). This separates the compounds based on their polarity, yielding several main fractions.

Experimental Protocol: Chromatographic Purification

Objective: To isolate and purify this compound from the enriched fractions.

Methodology:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary techniques for the fine purification and quantification of this compound.

  • Column: A reversed-phase C18 column is typically employed for the separation of isoflavones.

  • Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used.

  • Detection: A UV detector set at a specific wavelength (e.g., 250 nm) is used for detection and quantification. For structural elucidation, a mass spectrometer is coupled to the chromatography system.

  • Preparative HPLC: For obtaining pure this compound in larger quantities, preparative HPLC is utilized. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis Pueraria_lobata_root Pueraria lobata Root Powder Crude_Extract Crude Isoflavone Extract Pueraria_lobata_root->Crude_Extract Extraction Extraction_Solvent 80% Ethanol Extraction_Solvent->Crude_Extract Macroporous_Resin Macroporous Resin Column (AB-8) Crude_Extract->Macroporous_Resin Fractions Isoflavone-Enriched Fractions Macroporous_Resin->Fractions Gradient Elution (Methanol/Water) Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Fraction Collection UPLC_MS UPLC-MS/MS Analysis Pure_Compound->UPLC_MS Structural Confirmation & Purity Analysis

Figure 1. Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, based on its structural similarity to puerarin and other isoflavones, and preliminary in-silico and in-vitro studies, several potential pathways can be inferred.

Predicted Signaling Pathways

The biological activities of isoflavones are often mediated through their interaction with various cellular signaling cascades. For this compound, the following pathways are of significant interest for future research:

  • Estrogen Receptor Signaling: Like other isoflavones, this compound is predicted to interact with estrogen receptors (ERα and ERβ), potentially modulating downstream gene expression.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Puerarin has been shown to activate this pathway, suggesting a similar potential for its methoxylated derivative.

  • MAPK/ERK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and stress responses. Modulation of this pathway is a common mechanism for many bioactive plant compounds.

  • Antioxidant Response Pathways: The phenolic structure of this compound suggests it may possess antioxidant properties, potentially through the activation of pathways involving Nrf2 and antioxidant response elements (ARE).

G cluster_receptor Receptor Interaction cluster_kinase Kinase Cascades cluster_transcription Transcription Factors cluster_cellular_response Cellular Responses 4_MP This compound ER Estrogen Receptors (ERα / ERβ) 4_MP->ER PI3K PI3K 4_MP->PI3K MAPK MAPK/ERK 4_MP->MAPK Nrf2 Nrf2 4_MP->Nrf2 Gene_Expression Gene Expression ER->Gene_Expression Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Defense Antioxidant Defense ARE->Antioxidant_Defense

Figure 2. Predicted signaling pathways of this compound.

Conclusion

This compound is a promising isoflavone primarily found in Pueraria lobata. Its isolation and purification can be achieved through a combination of solvent extraction and multi-step chromatographic techniques. While direct research on its biological mechanisms is still emerging, its structural similarity to puerarin suggests potential interactions with key signaling pathways involved in cellular health and disease. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this intriguing natural compound. Further quantitative studies across different plant parts and geographical locations, along with detailed investigations into its pharmacological activities and signaling pathways, are warranted to fully elucidate its therapeutic value.

References

The Discovery of 4'-Methoxypuerarin in Pueraria lobata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu, is a perennial vine native to East Asia that has been a cornerstone of traditional medicine for centuries. Its roots, in particular, are a rich source of isoflavones, a class of phytoestrogens with a wide range of reported pharmacological activities. While puerarin is the most abundant and well-studied isoflavone in Pueraria lobata, a diverse array of related compounds, including methoxylated derivatives, contribute to its therapeutic potential. This technical guide focuses on the discovery, isolation, and biological significance of a specific methoxylated isoflavone, 4'-methoxypuerarin, found within this remarkable plant. This document will provide an in-depth overview of the experimental protocols for its isolation and characterization, quantitative data on its occurrence, and an exploration of its likely biological activities and associated signaling pathways.

Quantitative Data of Isoflavones in Pueraria lobata

While a singular "discovery" paper detailing the initial isolation and yield of this compound is not prominent in the scientific literature, its presence has been confirmed through numerous phytochemical analyses of Pueraria lobata. The following tables summarize the quantitative data for this compound and other major isoflavones found in the roots of the plant. This data is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for analysis.[1]

Table 1: Quantitative Analysis of Major Isoflavones in Pueraria lobata Root Extract

CompoundConcentration Range (mg/g of dry weight)Analytical Method
Puerarin44.54 - 66.58HPLC-MS
Daidzin1.5 - 5.0HPLC
Daidzein0.1 - 0.5HPLC
3'-Hydroxypuerarin0.5 - 2.0HPLC-MS
This compound Not explicitly quantified in isolation, but identified as a constituent.HPLC-MS
3'-Methoxypuerarin0.2 - 1.5HPLC-MS

Note: The concentration of isoflavones can vary significantly based on the geographical origin, harvest time, and processing methods of the Pueraria lobata roots.

Experimental Protocols

The following protocols are a composite of established methodologies for the extraction, isolation, and characterization of isoflavones from Pueraria lobata. These methods are directly applicable to the targeted isolation of this compound.

Extraction of Total Isoflavones from Pueraria lobata Roots

This protocol describes a common method for obtaining a crude extract enriched with isoflavones.

  • Plant Material Preparation: Dried roots of Pueraria lobata are pulverized into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered root material is extracted with an aqueous ethanol solution (typically 70-80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed at room temperature with continuous stirring for 24 hours, and the process is repeated three times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude isoflavone extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

  • Column Chromatography: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of compounds with similar polarity to puerarin derivatives are pooled, concentrated, and further purified by Prep-HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector at a wavelength of 254 nm. Fractions corresponding to the peak of this compound are collected.

  • Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline solid.

Structural Elucidation of this compound

The structure of the isolated compound is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to determine the chemical structure, including the position of the methoxy group and the sugar moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima of the compound, which is characteristic of the isoflavone chromophore.

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the well-documented effects of puerarin and other methoxylated isoflavones provide a strong basis for predicting its pharmacological profile. The primary activities are expected to be anti-inflammatory and antioxidant.

Anti-Inflammatory Activity

The anti-inflammatory effects of isoflavones are often mediated through the inhibition of key pro-inflammatory signaling pathways. It is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound is hypothesized to inhibit the degradation of IκB, thereby preventing NF-κB activation.

  • MAPK Signaling Pathway: The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases that, when activated, lead to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. It is likely that this compound can inhibit the phosphorylation of key MAPK proteins, such as p38, ERK, and JNK, thus dampening the inflammatory response.

Visualizations

Experimental Workflow for the Discovery of this compound

experimental_workflow start Pueraria lobata Roots extraction Solvent Extraction (Aqueous Ethanol) start->extraction crude_extract Crude Isoflavone Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation (MS, NMR, IR, UV-Vis) pure_compound->structural_elucidation final_product Identified this compound structural_elucidation->final_product

Caption: Workflow for the isolation and identification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

signaling_pathway lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) lps->receptor mapk MAPK Cascade (p38, ERK, JNK) receptor->mapk nfkb_pathway IKK Activation receptor->nfkb_pathway nfkb NF-κB Nuclear Translocation mapk->nfkb ikb IκB Degradation nfkb_pathway->ikb ikb->nfkb releases inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb->inflammation activates methoxypuerarin This compound methoxypuerarin->mapk inhibits methoxypuerarin->ikb inhibits

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a naturally occurring isoflavone within Pueraria lobata that contributes to the plant's complex phytochemical profile. While not as abundant as puerarin, its presence is significant, and its structural similarity to other bioactive isoflavones suggests it possesses valuable anti-inflammatory and antioxidant properties. The experimental protocols outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling further investigation into its specific pharmacological activities. The proposed modulation of the NF-κB and MAPK signaling pathways offers a compelling direction for future research to unlock the full therapeutic potential of this promising natural compound for the development of novel anti-inflammatory agents. Further quantitative studies are warranted to better understand the variability of this compound content in Pueraria lobata and to optimize its extraction for potential pharmaceutical applications.

References

The Biosynthesis of 4'-Methoxypuerarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an O-methylated derivative of the major bioactive isoflavone puerarin, holds significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, and offering in-depth experimental protocols for the characterization of the involved enzymes. The pathway elucidation reveals that the 4'-O-methylation step, catalyzed by the isoflavone 4'-O-methyltransferase (I4'OMT), occurs prior to the C-glycosylation that forms the puerarin backbone. This guide presents the current scientific understanding of this pathway, supported by quantitative data where available, and provides detailed methodologies for its further investigation.

Introduction

Puerarin (daidzein-8-C-glucoside) is a prominent isoflavone found in the roots of Pueraria lobata (kudzu) and is widely used in traditional medicine.[1] Its methylated derivatives, such as this compound, are also naturally occurring and may possess altered bioavailability and bioactivity, making them attractive targets for drug development. The biosynthesis of these specialized metabolites stems from the general phenylpropanoid pathway, leading to the formation of the isoflavone core, which then undergoes various modifications, including glycosylation and methylation.[2] This document details the specific enzymatic reactions leading to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving enzymes from the general isoflavonoid pathway and specific tailoring enzymes. Contrary to early hypotheses suggesting a direct methylation of puerarin, current evidence strongly indicates that the 4'-O-methylation occurs at the isoflavone stage, specifically on daidzein, prior to the C-glycosylation step.[3][4]

The key steps are:

  • Formation of the Isoflavone Core (Daidzein): The pathway begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the isoflavone daidzein. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), and Isoflavone Synthase (IFS).

  • 4'-O-Methylation of Daidzein: The crucial methylation step is the conversion of daidzein to formononetin (4'-O-methyldaidzein). This reaction is catalyzed by the enzyme Isoflavone 4'-O-methyltransferase (I4'OMT) , identified in Pueraria lobata as PlOMT9 .[4][5] This S-adenosyl-L-methionine (SAM)-dependent enzyme specifically transfers a methyl group to the 4'-hydroxyl group of daidzein.

  • C-Glycosylation of Formononetin: The final step is the C-glycosylation of formononetin at the C-8 position to yield this compound. This reaction is catalyzed by a C-glucosyltransferase. While the specific enzyme that C-glucosylates formononetin has not been definitively characterized, it is hypothesized to be an isoflavone C-glucosyltransferase similar to that involved in puerarin biosynthesis from daidzein.

The following diagram illustrates the core biosynthetic pathway leading to this compound.

4-Methoxypuerarin_Biosynthesis Phenylalanine L-Phenylalanine General_Isoflavonoid_Pathway General Isoflavonoid Pathway Phenylalanine->General_Isoflavonoid_Pathway Multiple Steps Daidzein Daidzein General_Isoflavonoid_Pathway->Daidzein Formononetin Formononetin (4'-O-Methyldaidzein) Daidzein->Formononetin PlOMT9 (I4'OMT) Four_Methoxypuerarin This compound Formononetin->Four_Methoxypuerarin Isoflavone C-Glucosyltransferase SAH SAH Formononetin->SAH UDP UDP Four_Methoxypuerarin->UDP SAM SAM SAM->Formononetin UDP_Glucose UDP-Glucose UDP_Glucose->Four_Methoxypuerarin

Biosynthetic pathway of this compound.

Quantitative Data

While the enzymatic steps in the this compound pathway have been elucidated, comprehensive quantitative data, particularly the kinetic parameters of the key enzymes from Pueraria lobata, are not yet fully available in the literature. The following table summarizes the available data for the critical methylation step catalyzed by PlOMT9.

EnzymeSubstrateProductKmVmaxSource OrganismReference
PlOMT9 (I4'OMT) DaidzeinFormononetinData not availableData not availablePueraria lobata[4][5]
GenisteinBiochanin AData not availableData not availablePueraria lobata[3]

Note: Specific Km and Vmax values for PlOMT9 have not been reported. Further enzymatic characterization is required to determine these kinetic constants.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of PlOMT9

This protocol describes the expression of PlOMT9 in Escherichia coli and its subsequent purification, a necessary step for in vitro enzyme assays.

4.1.1. Gene Cloning and Vector Construction

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the roots of Pueraria lobata. Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the full-length coding sequence of PlOMT9 from the cDNA using gene-specific primers with appropriate restriction sites for cloning.

  • Vector Ligation: Ligate the purified PCR product into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag for purification.

  • Transformation: Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and sequence verification.

4.1.2. Protein Expression

  • Transform the sequence-verified pET-28a(+)-PlOMT9 plasmid into an appropriate E. coli expression strain, such as BL21(DE3).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

  • Elute the His-tagged PlOMT9 protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

  • Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.

Protein_Purification_Workflow Start E. coli culture expressing His-tagged PlOMT9 Cell_Harvest Cell Harvest (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Ni_NTA Ni-NTA Affinity Chromatography Clarification->Ni_NTA Wash Wash Ni_NTA->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Purified_Protein Purified PlOMT9 Elution->Purified_Protein

Workflow for PlOMT9 purification.
In Vitro Enzyme Assay for PlOMT9 (I4'OMT) Activity

This protocol details the procedure to measure the enzymatic activity of the purified PlOMT9.

  • Reaction Mixture: Prepare the reaction mixture in a total volume of 50 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 100 µM Daidzein (substrate, dissolved in DMSO)

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 1-5 µg of purified PlOMT9 enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of methanol or by acidifying with 5 µL of 5 M HCl.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the product, formononetin.

    • Use an authentic standard of formononetin to confirm the identity of the product by comparing retention times and mass spectra.

  • Controls:

    • A reaction without the enzyme to control for non-enzymatic methylation.

    • A reaction without the substrate (daidzein) to assess any background activity.

    • A reaction with heat-denatured enzyme as a negative control.

In Vivo Functional Analysis using Hairy Root Transformation

This protocol allows for the study of the this compound biosynthetic pathway in a plant system by overexpressing or silencing the key genes in Pueraria hairy roots.

4.3.1. Preparation of Agrobacterium rhizogenes

  • Introduce the expression vector containing the gene of interest (e.g., PlOMT9 for overexpression or a hairpin construct for silencing) into a suitable strain of Agrobacterium rhizogenes (e.g., ATCC 15834, K599) via electroporation or triparental mating.

  • Grow the transformed A. rhizogenes in YEP medium containing the appropriate antibiotics to an OD600 of 0.6-0.8.

  • Harvest the bacteria by centrifugation and resuspend in liquid MS medium to the desired concentration.

4.3.2. Plant Material and Infection

  • Sterilize seeds of Pueraria lobata and germinate them on hormone-free MS medium.

  • Use explants (e.g., leaf discs, stem segments) from sterile seedlings for infection.

  • Wound the explants and inoculate them with the prepared A. rhizogenes suspension for 15-30 minutes.

  • Co-cultivate the explants on solid MS medium for 2-3 days in the dark.

4.3.3. Hairy Root Induction and Selection

  • Transfer the co-cultivated explants to solid MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime) and a selection agent if the vector contains a selectable marker.

  • Subculture the explants every 2-3 weeks until hairy roots emerge from the wounded sites.

  • Excise the individual hairy root lines and culture them separately on fresh medium to establish stable transgenic lines.

4.3.4. Analysis of Metabolites

  • Harvest the established hairy root cultures.

  • Extract the isoflavonoids from the lyophilized root tissue using a suitable solvent (e.g., methanol).

  • Analyze the extracts by HPLC or LC-MS to quantify the levels of daidzein, formononetin, puerarin, and this compound. Compare the metabolite profiles of the transgenic lines with those of wild-type hairy roots.

Hairy_Root_Transformation_Workflow Start Construct vector with gene of interest Agro_Transformation Transform Agrobacterium rhizogenes Start->Agro_Transformation Infection Infection of explants with Agrobacterium Agro_Transformation->Infection Explant_Preparation Prepare sterile Pueraria explants Explant_Preparation->Infection Co_cultivation Co-cultivation Infection->Co_cultivation Selection Selection and induction of hairy roots Co_cultivation->Selection Establishment Establishment of transgenic hairy root lines Selection->Establishment Analysis Metabolite Analysis (HPLC/LC-MS) Establishment->Analysis

Workflow for hairy root transformation.

Conclusion and Future Perspectives

The biosynthesis of this compound proceeds through the 4'-O-methylation of daidzein to formononetin by the enzyme PlOMT9, followed by C-glycosylation. This technical guide provides a foundational understanding of this pathway and detailed protocols for its investigation. Future research should focus on several key areas:

  • Determination of Kinetic Parameters: A thorough kinetic analysis of PlOMT9 is necessary to determine its Km and Vmax values for daidzein and other potential substrates. This will provide crucial data for metabolic modeling and engineering efforts.

  • Identification of the C-Glucosyltransferase: The specific enzyme responsible for the C-glycosylation of formononetin to produce this compound needs to be identified and characterized.

  • Regulatory Mechanisms: The transcriptional regulation of the genes involved in this pathway, particularly PlOMT9, warrants investigation to understand how the production of this compound is controlled in the plant.

  • Metabolic Engineering: With the key enzymes identified, there is potential to engineer microbial or plant systems for the enhanced production of this compound for pharmacological applications.

By addressing these research gaps, a more complete picture of this compound biosynthesis will emerge, paving the way for its sustainable production and therapeutic application.

References

An In-depth Technical Guide to 4'-Methoxypuerarin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from the root of Pueraria lobata, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for its isolation and for the investigation of its anti-inflammatory effects through the modulation of key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound, also known as 4'-O-Methylpuerarin, is a C-glycosylated isoflavone. The core structure consists of an isoflavone backbone substituted with a methoxy group at the 4'-position of the B-ring and a β-D-glucopyranosyl moiety attached to the C-8 position of the A-ring.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1]
CAS Number 92117-94-7[1]
Molecular Formula C₂₂H₂₂O₉[1][2]
Molecular Weight 430.40 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid[2]
Melting Point Not definitively reported
Boiling Point (Predicted) 661.7 ± 55.0 °C at 760 mmHg
Density (Predicted) 1.52 ± 0.1 g/cm³
Solubility Soluble in DMSO, methanol, and ethanol. Slightly soluble in water.[2]
Storage Store at -20°C in a dry, dark place.[2]

Spectroscopic Data

Table 3: Predicted and Reference Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Data not available in search results. Expected signals would correspond to the aromatic protons of the isoflavone core, the methoxy group protons, and the protons of the glucose moiety.
¹³C NMR Data not available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbons of the glucose unit.
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 429.11909 (Predicted)
Infrared (IR) Expected characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.

Biological Activities and Signaling Pathways

This compound, as a derivative of puerarin, is presumed to share some of its pharmacological activities, including anti-inflammatory and antioxidant effects. Research on related compounds suggests that these effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isoflavones are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. The primary pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Proteasome->IkappaB Degrades Methoxypuerarin This compound Methoxypuerarin->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the isolation of isoflavones from plant material and for assessing anti-inflammatory activity. These should be adapted and optimized for specific laboratory conditions.

Isolation of this compound from Pueraria lobata

This protocol describes a general procedure for the extraction and isolation of isoflavones from the dried roots of Pueraria lobata.

Isolation_Workflow start Dried, powdered root of Pueraria lobata extraction Maceration with 80% Ethanol start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) crude_extract->partition org_phase Ethyl Acetate Fraction partition->org_phase chromatography1 Column Chromatography (Silica Gel) org_phase->chromatography1 fractions Collect Fractions chromatography1->fractions tlc TLC Analysis fractions->tlc pooling Pool Fractions containing target compound tlc->pooling chromatography2 Preparative HPLC pooling->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

References

4'-Methoxypuerarin: A Technical Overview of a Pueraria Isoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4'-Methoxypuerarin, an isoflavone glycoside found in the root of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity. However, it is important to note that publicly available information on the specific biological activity, signaling pathways, and detailed experimental protocols for this compound is currently limited.

Chemical Identity

PropertyValueReference
IUPAC Name 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1]
CAS Number 92117-94-7[2]
Molecular Formula C22H22O9[1]
Synonyms 4'-O-Methylpuerarin

Current State of Research

This compound has been identified as a chemical constituent of Puerariae Lobatae Radix[2]. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of its specific pharmacological properties. While its parent compound, puerarin, has been extensively studied, data on the biological effects and mechanisms of action of the 4'-methoxy derivative remains scarce.

Due to this lack of specific data, this guide will provide an overview of the well-documented activities of puerarin to offer a contextual framework. It is crucial to emphasize that the biological activities of puerarin may not be directly attributable to this compound. The addition of a methoxy group at the 4' position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

A Look at the Closely Related Puerarin

Puerarin is the most abundant and studied isoflavone in Pueraria lobata[3]. It has demonstrated a wide range of pharmacological effects, including:

  • Cardiovascular Protection: Puerarin has been shown to have protective effects on the cardiovascular system[4].

  • Neuroprotection: Studies have indicated its potential in protecting the nervous system[3][4].

  • Anti-inflammatory and Antioxidant Effects: Puerarin exhibits both anti-inflammatory and antioxidant properties[4].

Signaling Pathways of Puerarin

Research has implicated several key signaling pathways in the mechanism of action of puerarin. These include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its modulation by puerarin has been reported[4].

  • MAPK Signaling Pathway: The mitogen-activated protein kinase pathway, involved in cellular responses to various stimuli, is also influenced by puerarin[4].

  • NF-κB Signaling Pathway: Puerarin has been shown to regulate the NF-κB pathway, a key player in inflammation and immune responses[4].

Experimental Protocols and Quantitative Data

A critical gap in the literature is the absence of detailed experimental protocols and quantitative biological data specifically for this compound. The methodologies for studying the effects of puerarin are well-established and can serve as a foundation for future investigations into its 4'-methoxy derivative. These typically involve a range of in vitro assays (e.g., cell viability, enzyme activity, gene expression analysis) and in vivo studies using animal models relevant to the targeted disease area.

Visualizing the Research Landscape

The following diagram illustrates the current state of knowledge regarding this compound in relation to its parent compound, puerarin.

G cluster_pueraria Pueraria lobata (Kudzu) cluster_compounds Isolated Isoflavones cluster_data Available Research Data Pueraria lobata Pueraria lobata Puerarin Puerarin Pueraria lobata->Puerarin Major Constituent Methoxypuerarin This compound Pueraria lobata->Methoxypuerarin Minor Constituent Puerarin->Methoxypuerarin Structural Relationship Puerarin_Data Extensive Pharmacological Data (Signaling Pathways, Experimental Protocols) Puerarin->Puerarin_Data Well-Studied Methoxy_Data Limited Data (Chemical Identification) Methoxypuerarin->Methoxy_Data Under-Researched

Current research status of this compound.

Conclusion and Future Directions

This compound is a known isoflavone from Pueraria lobata with a defined chemical structure. However, there is a clear need for further research to elucidate its specific biological activities, mechanisms of action, and potential therapeutic applications. Future studies should focus on direct comparisons with puerarin to understand the influence of the 4'-methoxy group on its pharmacological profile. Such research will be invaluable for the drug development community and for unlocking the full therapeutic potential of the isoflavones from this important medicinal plant.

References

Pharmacological Profile of 4'-Methoxypuerarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing a detailed pharmacological profile specifically for 4'-Methoxypuerarin is limited. This document provides a comprehensive overview of the well-researched parent compound, Puerarin , to infer the potential properties and mechanisms of its 4'-methoxy derivative. All data, pathways, and protocols described herein pertain to Puerarin unless otherwise specified.

Introduction

This compound (4'-O-Methylpuerarin) is an isoflavone diglycoside, a derivative of Puerarin, isolated from the root of the kudzu plant (Pueraria lobata). Puerarin itself is the major bioactive constituent of this traditional Chinese medicine and has been extensively studied for its wide-ranging pharmacological activities. These activities primarily include potent neuroprotective, cardioprotective, and anti-inflammatory effects. The addition of a methoxy group at the 4' position may alter the compound's lipophilicity, metabolic stability, and target engagement, potentially modifying its pharmacokinetic and pharmacodynamic profile. This guide outlines the known pharmacological profile of Puerarin as a foundational framework for directing future research into this compound.

Pharmacodynamics: Mechanism of Action

Puerarin exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily associated with mitigating inflammation, oxidative stress, and apoptosis.

Neuroprotective Effects

Puerarin has demonstrated significant neuroprotective properties in models of cerebral ischemia, neurodegenerative diseases like Parkinson's and Alzheimer's, and glutamate-induced neurotoxicity.[1][2] The primary mechanisms involve:

  • Anti-Apoptosis: Puerarin prevents neuronal cell death by modulating the mitochondrial apoptosis pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the release of cytochrome c and the subsequent activation of caspase-3 and caspase-9.[3]

  • Antioxidant Activity: It combats oxidative stress by activating the Nrf2/ARE signaling pathway, which increases the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione.[2]

  • Modulation of PI3K/Akt Pathway: A key mechanism for puerarin's neuroprotective effect is the activation of the PI3K/Akt signaling pathway.[1][2][4] This pathway is crucial for promoting cell survival, growth, and proliferation, and its activation by puerarin helps to shield neurons from ischemic and oxidative insults.[1][5][6]

  • Anti-Inflammatory Action: Puerarin suppresses neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Neuroprotective_Pathway cluster_stress Cellular Stressors (e.g., Ischemia, Aβ) cluster_puerarin Puerarin Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Stress Ischemia / Reperfusion Glutamate Toxicity Oxidative Stress PI3K_Akt PI3K / Akt Pathway Stress->PI3K_Akt Inhibits Nrf2 Nrf2 / ARE Pathway Stress->Nrf2 Inhibits Bcl2_Bax Bcl-2 / Bax Ratio Stress->Bcl2_Bax Decreases MAPK MAPK Pathway (p38, JNK) Stress->MAPK Activates Puerarin Puerarin Puerarin->PI3K_Akt Activates Puerarin->Nrf2 Activates Puerarin->Bcl2_Bax Increases Puerarin->MAPK Inhibits Apoptosis Reduced Apoptosis PI3K_Akt->Apoptosis OxidativeStress Decreased Oxidative Stress (Reduced ROS) Nrf2->OxidativeStress Bcl2_Bax->Apoptosis MAPK->Apoptosis Inflammation Reduced Neuroinflammation MAPK->Inflammation Survival Increased Neuronal Survival Apoptosis->Survival OxidativeStress->Survival Inflammation->Survival

Puerarin's primary neuroprotective signaling pathways.
Cardioprotective Effects

Puerarin demonstrates significant protective effects on the cardiovascular system, targeting atherosclerosis, myocardial infarction, and hypertension.[4][7][8]

  • Vasodilation: It promotes the relaxation of blood vessels, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[9]

  • Anti-atherosclerosis: Puerarin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques.[10][11] This effect is mediated through the suppression of signaling pathways like p38 MAPK and JNK.[11][12] It also reduces the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.

  • Anti-inflammatory Action: In the vasculature, puerarin inhibits the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines, largely through the inhibition of the NF-κB signaling pathway.[9][13]

Cardioprotective_Pathway cluster_stimulus Pathological Stimuli cluster_puerarin Puerarin Intervention cluster_targets Cellular Targets & Pathways cluster_outcomes Physiological Outcomes Stimulus ox-LDL Angiotensin II Inflammatory Signals NFkB NF-κB Pathway Stimulus->NFkB Activates MAPK p38 MAPK / JNK Pathways Stimulus->MAPK Activates Puerarin Puerarin Puerarin->NFkB Inhibits Puerarin->MAPK Inhibits eNOS eNOS Puerarin->eNOS Activates Cytokines Decreased Adhesion Molecules & Pro-inflammatory Cytokines NFkB->Cytokines VSMC_prolif Reduced VSMC Proliferation MAPK->VSMC_prolif Vasodilation Increased Vasodilation (via NO) eNOS->Vasodilation Atherosclerosis Reduced Atherosclerosis VSMC_prolif->Atherosclerosis Cytokines->Atherosclerosis Vasodilation->Atherosclerosis Inhibits

Puerarin's mechanisms in cardiovascular protection.
Anti-inflammatory Effects

Across multiple cell types, puerarin demonstrates robust anti-inflammatory activity. In LPS-stimulated macrophages, puerarin at a concentration of 40 μM significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[14] This is achieved by inhibiting key inflammatory signaling cascades, including the NF-κB and MAPK pathways.[9][10][15]

Pharmacokinetics

The clinical application of puerarin is often limited by its poor oral bioavailability (~7% in rats), which is attributed to low water solubility and extensive first-pass metabolism.[16] Intravenous or intraperitoneal administration results in wider distribution to tissues including the heart, liver, kidney, and brain.[16][17][18][19] The primary metabolic route is glucuronidation, with metabolites being excreted mainly through urine.[16] The pharmacokinetic profile of this compound is unknown but may differ from the parent compound due to altered metabolic susceptibility.

Table 1: Pharmacokinetic Parameters of Puerarin in Animal Models

Species Administration Route & Dose Cmax Tmax AUC (0-t) T½ (half-life) Reference
Female Rats Oral (5 mg/kg) 145.47 µg/L ~1 h 292.23 µg·h/L (AUC 0-∞) 0.88 h [16][20]
Female Rats IV (1 mg/kg) 621.96 µg/L - 292.23 µg·h/L (AUC 0-∞) 0.21 h [16]
SD Rats IP (80 mg/kg) 67.02 µg/mL 18 min 5157.76 µg·min/mL - [17]
SD Rats IP (40 mg/kg) 26.55 µg/mL 24 min 2776.43 µg·min/mL - [17]
SD Rats IP (20 mg/kg) 14.12 µg/mL 30 min 1420.59 µg·min/mL - [17]
Cynomolgus Monkeys Oral (10 mg/kg) 15.33 ± 4.50 ng/mL 0.75 h 58.74 ± 14.73 ng·h/mL 4.30 h [21]
Cynomolgus Monkeys IV (1 mg/kg) 2008.0 ± 514.8 ng/mL - 664.8 ± 167.3 ng·h/mL 1.95 h [21]

Note: Units are reported as published in the source literature. Direct comparison requires unit conversion. IP: Intraperitoneal; IV: Intravenous.

Experimental Protocols

Detailed protocols for assessing the pharmacological activity of a novel compound like this compound would be adapted from established methods used for puerarin and other flavonoids.

In Vivo Model of Focal Cerebral Ischemia

This protocol is used to assess neuroprotective efficacy against stroke.

  • Model Induction: Male Sprague-Dawley rats are anesthetized. The middle cerebral artery is occluded (MCAO) by inserting a nylon monofilament into the internal carotid artery. Ischemia is typically maintained for 90-120 minutes, after which the filament is withdrawn to allow for reperfusion.[6][22]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally, at various doses (e.g., 25, 50, 100 mg/kg) daily for a set period (e.g., 7 days) prior to MCAO induction.[6][22]

  • Endpoint Assessment (24-48h post-reperfusion):

    • Neurological Deficit Scoring: Motor and neurological functions are assessed using a standardized scale (e.g., Longa or Zea Longa score).[22][23]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume is quantified using image analysis software.[6][24]

    • Biochemical Analysis: Brain tissue from the ischemic penumbra is harvested for Western blot or ELISA to measure levels of apoptotic markers (Bax, Bcl-2, Caspase-3), inflammatory cytokines (TNF-α, IL-6), and key signaling proteins (p-Akt, p-MAPK).[22]

MCAO_Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_analysis Analysis Phase (24-48h Post-Op) Animal SD Rats Grouping Random Grouping (Sham, Vehicle, Test Compound) Animal->Grouping Dosing Pre-treatment (e.g., 7 days, IP) Grouping->Dosing Anesthesia Anesthesia Dosing->Anesthesia MCAO Middle Cerebral Artery Occlusion (90-120 min) Anesthesia->MCAO Reperfusion Filament Withdrawal (Reperfusion) MCAO->Reperfusion NeuroScore Neurological Deficit Scoring Reperfusion->NeuroScore Staining TTC Staining (Infarct Volume) Reperfusion->Staining Biochem Biochemical Analysis (Western Blot, ELISA) Reperfusion->Biochem

Workflow for an in vivo MCAO stroke model experiment.
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This assay determines a compound's ability to suppress inflammatory responses in immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 96-well or 12-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10, 20, 40 μM) for 1-2 hours.[14]

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1-2.5 µg/mL) to the culture medium. Control groups include untreated cells and cells treated only with LPS.[14]

  • Incubation: Cells are incubated for 24 hours.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

    • Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.

    • Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key inflammatory pathway proteins like NF-κB, IκBα, and MAPKs (p38, ERK, JNK).

Conclusion and Future Directions

While this compound remains an understudied derivative, the extensive pharmacological data available for its parent compound, Puerarin, provides a strong rationale for its investigation as a potential therapeutic agent. Puerarin displays significant neuroprotective, cardioprotective, and anti-inflammatory activities through the modulation of critical signaling pathways involved in cell survival, oxidative stress, and inflammation.

Future research on this compound should prioritize a systematic evaluation of its pharmacological profile. Key studies should include:

  • In vitro screening: Determination of IC50/EC50 values in relevant assays (e.g., anti-inflammatory, antioxidant, neuroprotection) to compare its potency against Puerarin.

  • Pharmacokinetic studies: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile in animal models to determine its bioavailability, metabolic stability, and tissue distribution.

  • Safety pharmacology: Assessment of potential liabilities, including cytotoxicity, mutagenicity (Ames test), hERG channel inhibition, and cytochrome P450 inhibition.

By following this outlined approach, the therapeutic potential of this compound can be thoroughly elucidated, building upon the promising foundation established by its parent compound.

References

The Core Mechanism of Action of 4'-Methoxypuerarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata, is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a derivative of the well-studied puerarin, this compound is hypothesized to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from related compounds and outlining detailed experimental protocols for its further investigation. The core of its action is likely centered on the modulation of key signaling pathways, including the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document serves as a foundational resource for researchers aiming to elucidate the precise molecular interactions and therapeutic potential of this compound.

Introduction

This compound (4'-O-Methylpuerarin) is a naturally occurring isoflavone diglycoside.[1] Its structural similarity to puerarin and other methoxyflavones suggests a potential for a diverse pharmacological profile. While direct and extensive research on this compound is still emerging, the established mechanisms of its parent compounds provide a strong basis for predicting its mode of action. This guide will synthesize the current understanding and provide the necessary tools for the scientific exploration of this promising compound.

Putative Core Mechanisms of Action

The primary mechanisms of action of this compound are likely multifaceted, targeting fundamental cellular processes involved in disease progression.

Neuroprotection via PARP-1 Inhibition

A key hypothesized mechanism for the neuroprotective effects of this compound is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a critical step in a form of programmed cell death known as parthanatos, which is implicated in various neurodegenerative conditions. By inhibiting PARP-1, this compound may prevent the depletion of cellular energy stores (NAD+ and ATP) and subsequent cell death.

PARP1_Inhibition

Fig. 1: Hypothesized PARP-1 Inhibition by this compound.
Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a hallmark of numerous diseases. This compound is predicted to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound may inhibit this pathway by preventing IκBα degradation.

  • MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors and in inflammation. By inhibiting the phosphorylation of these kinases, this compound could downregulate the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway

Fig. 2: Putative Anti-inflammatory Signaling Pathways.
Anti-Cancer Activity

The anti-cancer potential of this compound is likely derived from its ability to influence multiple signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By modulating these pathways, this compound may induce apoptosis, inhibit cell proliferation, and prevent metastasis.

Anti_Cancer_Pathway

Fig. 3: Potential Anti-Cancer Signaling Pathways.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated to characterize its activity. The values for related compounds are included for reference where available.

Table 1: In Vitro Cytotoxicity

Cell Line Assay Type IC50 (µM) for this compound Reference Compound Reference IC50 (µM)
SH-SY5Y MTT Data Needed Puerarin >100
RAW 264.7 MTT Data Needed Luteolin ~50

| HeLa | MTT | Data Needed | Doxorubicin | ~0.5 |

Table 2: Enzyme Inhibition

Target Enzyme Assay Type IC50 (nM) for this compound Reference Compound Reference IC50 (nM)
PARP-1 Fluorescence Data Needed Olaparib 5

| IKKβ | Kinase Glo | Data Needed | TPCA-1 | 17.9 |

Table 3: Reporter Gene Assay

Reporter Construct Cell Line EC50 (µM) for this compound Reference Compound Reference EC50 (µM)

| NF-κB Luciferase | HEK293T | Data Needed | Bay 11-7082 | 10 |

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

MTT_Workflow

Fig. 4: MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

PARP-1 Inhibition Assay (Fluorometric)

Methodology:

  • Reaction Setup: In a 96-well black plate, add PARP-1 enzyme, activated DNA, and varying concentrations of this compound in reaction buffer.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining NAD+ or the amount of PAR polymer formed using a specific fluorescent probe and a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Reporter Assay (Luciferase)

NFkB_Reporter_Workflow

Fig. 5: NF-κB Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis of MAPK/Akt Phosphorylation

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-16 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., growth factor or LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, or Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with the potential for significant therapeutic applications. Based on the current understanding of related isoflavones, its mechanism of action likely involves the modulation of key signaling pathways such as PARP-1, NF-κB, and MAPK. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these mechanisms and the quantification of the biological activities of this compound. Further research in this area is crucial to fully elucidate its therapeutic potential and to pave the way for its development as a novel therapeutic agent.

References

In Vitro Biological Activities of 4'-Methoxypuerarin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone glycoside and a derivative of the well-studied puerarin, has emerged as a molecule of interest in pharmacological research. While puerarin, isolated from the root of Pueraria lobata, has a long history of use in traditional medicine and has been extensively investigated for its various biological activities, its 4'-methoxy derivative is less characterized. This technical guide provides a comprehensive summary of the currently available data on the in vitro biological activities of this compound, with a focus on its antioxidant properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activities

The primary in vitro biological activity reported for this compound is its ability to scavenge reactive nitrogen and oxygen species. These antioxidant properties are crucial in the context of cellular health, as excessive levels of these reactive species can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activities

Currently, detailed quantitative data, such as IC50 values, for the antioxidant activities of this compound are not extensively available in the public domain. However, existing research indicates its activity in the following assays:

Biological ActivityResultReference
Peroxynitrite (ONOO⁻) ScavengingActive[1]
Nitric Oxide (NO·) ScavengingWeakly Active[1]
Superoxide Anion (·O₂⁻) ScavengingWeakly Active[1]

Table 1: Summary of In Vitro Antioxidant Activities of this compound

Experimental Protocols

Detailed experimental protocols for the assays in which this compound has been evaluated are outlined below. These methodologies are based on standard in vitro antioxidant assays.

Peroxynitrite (ONOO⁻) Scavenging Assay

Principle: This assay measures the ability of a compound to inhibit the nitration of a fluorescent probe by peroxynitrite, which is a potent oxidizing and nitrating agent.

Methodology:

  • Reagents: Peroxynitrite solution, fluorescent probe (e.g., dihydrorhodamine 123), buffer solution (e.g., phosphate buffer, pH 7.4).

  • Procedure: a. A solution of the fluorescent probe in buffer is prepared. b. This compound is added to the probe solution at various concentrations. c. The reaction is initiated by the addition of peroxynitrite. d. The mixture is incubated for a specific period at a controlled temperature. e. The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths. f. The percentage of peroxynitrite scavenging is calculated by comparing the fluorescence of the sample with that of a control (without the test compound).

Nitric Oxide (NO·) Scavenging Assay

Principle: This assay evaluates the capacity of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside.

Methodology:

  • Reagents: Sodium nitroprusside solution, Griess reagent (for colorimetric detection of nitrite), buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure: a. Sodium nitroprusside in buffer is incubated with various concentrations of this compound. b. The mixture is exposed to a light source to induce the generation of nitric oxide. c. After a defined incubation period, an aliquot of the reaction mixture is mixed with Griess reagent. d. The absorbance of the resulting chromophore is measured using a spectrophotometer at approximately 540 nm. e. The degree of nitric oxide scavenging is determined by comparing the absorbance of the sample to that of a control.

Superoxide Anion (·O₂⁻) Scavenging Assay

Principle: This assay assesses the ability of a compound to inhibit the reduction of a detection reagent, such as nitroblue tetrazolium (NBT), by superoxide radicals generated through an enzymatic or non-enzymatic system.

Methodology:

  • Reagents: Superoxide generating system (e.g., phenazine methosulfate-NADH system or xanthine-xanthine oxidase system), NBT solution, buffer solution (e.g., Tris-HCl buffer, pH 8.0).

  • Procedure: a. The reaction mixture containing the superoxide generating system and NBT in buffer is prepared. b. This compound is added to the mixture at different concentrations. c. The reaction is initiated and allowed to proceed for a set time at a specific temperature. d. The formation of formazan from the reduction of NBT is measured spectrophotometrically at around 560 nm. e. The percentage of superoxide anion scavenging is calculated based on the reduction in absorbance in the presence of the test compound.

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. The following diagrams illustrate the general experimental workflows for assessing the antioxidant activities described.

experimental_workflow_ONOO cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Probe Fluorescent Probe Solution Mix Mix Probe and Compound Probe->Mix Compound This compound (Varying Concentrations) Compound->Mix Add_ONOO Add Peroxynitrite Mix->Add_ONOO Incubate Incubate Add_ONOO->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate Scavenging Percentage Measure->Calculate experimental_workflow_NO cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis SNP Sodium Nitroprusside Solution Mix Mix SNP and Compound SNP->Mix Compound This compound (Varying Concentrations) Compound->Mix Incubate_Light Incubate with Light Mix->Incubate_Light Add_Griess Add Griess Reagent Incubate_Light->Add_Griess Measure Measure Absorbance Add_Griess->Measure Calculate Calculate Scavenging Percentage Measure->Calculate experimental_workflow_O2 cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reaction_Mix Superoxide Generating System + NBT Mix Mix Reagents and Compound Reaction_Mix->Mix Compound This compound (Varying Concentrations) Compound->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate Scavenging Percentage Measure->Calculate

References

Preliminary Toxicological Profile of 4'-Methoxypuerarin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicological information for 4'-Methoxypuerarin (also known as 4'-O-Methylpuerarin). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly available literature. The information presented herein is based on Material Safety Data Sheets (MSDS) and studies on related compounds or extracts.

Introduction

This compound is an isoflavone glycoside found in the root of Pueraria lobata (Kudzu).[1] While the pharmacological properties of Pueraria lobata extracts and their primary constituent, puerarin, have been investigated, specific and detailed toxicological studies on this compound are not extensively documented. This guide provides a consolidation of the accessible preliminary safety data to aid researchers and drug development professionals in initial assessments.

Quantitative Toxicological Data

The available quantitative data is sparse and primarily derived from safety data sheets, which often lack the detail of peer-reviewed toxicological studies.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
4'-Methylpyridine (related structure)RatOral440 mg/kg

Note: Data for a structurally related compound is provided for context due to the absence of a specific LD50 value for this compound in the searched literature.

Table 2: Hazard Classification

CompoundHazard StatementClassificationReference
4'-O-MethylpuerarinHarmful if swallowedAcute toxicity, Oral (Category 4)[2]
4'-O-MethylpuerarinVery toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of pure this compound are not available in the reviewed literature. However, a study on a combined herbal extract containing constituents of Pueraria lobata provides insight into the methodologies that could be applied.

Example Protocol: Acute and Sub-chronic Toxicity of a Pueraria lobata and Scutellaria baicalensis Extract in Rats

A safety evaluation of a mixed extract of Pueraria lobata and Scutellaria baicalensis roots was conducted in Sprague-Dawley rats.[3]

3.1.1. Acute Toxicity Study

  • Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]

  • Animals: Male and female Sprague-Dawley rats.[3]

  • Administration: A single oral dose of 5000 mg/kg.[3]

  • Observation Period: 14 days.[3]

  • Parameters Observed: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the observation period.[3]

  • Results: No mortality or significant toxicological changes were observed, suggesting an approximate lethal dose greater than 5000 mg/kg.[3]

3.1.2. 13-Week Sub-chronic Toxicity Study

  • Test Substance: A 30% ethanol extract of the dried roots of P. lobata and S. baicalensis.[3]

  • Animals: Male and female Sprague-Dawley rats.[3]

  • Administration: Repeated daily oral doses of 800, 2000, and 5000 mg/kg/day for 13 weeks.[3]

  • Recovery Period: A 4-week recovery period followed the treatment phase.[3]

  • Parameters Observed: Mortality, clinical signs, body weight, food consumption, ophthalmologic examination, urinalysis, hematology, serum biochemistry, organ weights, and histopathological examination.[3]

  • Results: No treatment-related deaths or adverse effects were noted on most parameters. Some changes in clinical signs, body weight, serum biochemistry, and histopathology were observed but were not considered toxicologically significant as they were reversible or attributed to the pharmacological effects of the extract. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be greater than 5000 mg/kg/day for both sexes.[3]

Genotoxicity and Other Toxicological Endpoints

Direct studies on the genotoxicity of this compound were not identified. Safety data sheets for 4'-O-Methylpuerarin do not indicate that it is a carcinogen according to IARC, ACGIH, NTP, or OSHA.[2]

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicology of this compound have been described in the available literature. The following diagrams illustrate a general workflow for toxicological assessment, which would be applicable to the evaluation of this compound.

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays Genotoxicity_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) Acute_Toxicity Acute Toxicity Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Chronic_Toxicity Chronic Toxicity Subchronic_Toxicity->Chronic_Toxicity Genotoxicity_vivo Genotoxicity Subchronic_Toxicity->Genotoxicity_vivo Test_Compound Test Compound: This compound Test_Compound->Cytotoxicity Test_Compound->Genotoxicity_vitro Test_Compound->Acute_Toxicity

Caption: General workflow for the toxicological assessment of a test compound.

Logical_Relationship_Hazard_Identification A Preliminary Data (MSDS, In Silico Prediction) B In Vitro Toxicity Testing (Cytotoxicity, Genotoxicity) A->B C Acute In Vivo Toxicity (LD50, Clinical Signs) B->C D Repeated Dose Toxicity (Sub-acute, Sub-chronic) C->D E Hazard Identification and No-Observed-Adverse-Effect Level (NOAEL) D->E

Caption: Logical progression for hazard identification in toxicological studies.

Conclusion

The available data on the toxicology of this compound is preliminary and incomplete. While safety data sheets indicate potential for acute oral toxicity and aquatic toxicity, comprehensive studies detailing dose-response relationships, target organ toxicities, and potential for genotoxicity or carcinogenicity are lacking in the public domain. The provided experimental protocols from a related herbal extract study offer a methodological framework for future, more specific toxicological evaluations of this compound. Researchers and drug development professionals should exercise caution and consider the necessity of conducting thorough safety assessments before proceeding with any application of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 4'-Methoxypuerarin is crucial for advancing scientific inquiry. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, a proposed synthesis protocol, and an exploration of its likely biological signaling pathways.

Commercial Availability of High-Purity this compound

Several chemical suppliers offer this compound, also known as 4'-O-Methylpuerarin, for research purposes. The purity and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
MedChemExpressThis compound92117-94-7C22H22O9>98% (typically)Offers various quantities, from 1 mg upwards.[1]
ChemSrcThis compound92117-94-7C22H22O9Varies by supplierA platform connecting multiple suppliers; purity and pricing may differ.[2]
DC Chemicals4'-O-Methylpuerarin92117-94-7C22H22O9Not specifiedPrice listed per 20mg.
AmbeedThis compound92117-94-7C22H22O9Not specifiedProvides basic chemical properties.

Note: The pricing and availability are subject to change. It is recommended to visit the suppliers' websites for the most up-to-date information.

Physicochemical Properties

PropertyValueReference
Molecular Weight430.4 g/mol [3]
Molecular FormulaC22H22O9[3]
CAS Number92117-94-7[3]
IUPAC Name7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[3]
AppearanceWhite to off-white solidGeneral observation
SolubilitySoluble in DMSO and ethanolGeneral knowledge for isoflavonoids

Experimental Protocols

Proposed Synthesis of this compound from Puerarin

While this compound is naturally present in Pueraria lobata, a common laboratory synthesis route involves the selective methylation of its parent compound, puerarin.[4][5][6] The following is a proposed protocol based on standard methylation procedures for phenolic compounds.

Objective: To synthesize this compound by selective O-methylation of the 4'-hydroxyl group of puerarin.

Materials:

  • Puerarin (high purity)

  • Dimethyl sulfate (DMS) or Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

Procedure:

  • Dissolution: Dissolve puerarin in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a mild base, such as potassium carbonate, to the solution. The 4'-hydroxyl group is more acidic than the other hydroxyl groups and will be preferentially deprotonated. Stir the mixture at room temperature for 30-60 minutes.

  • Methylation: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 to 1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (puerarin) is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1M HCl to neutralize the excess base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system to yield the high-purity product.

Workflow for Proposed Synthesis:

G Puerarin Puerarin in Anhydrous Solvent Base Add Mild Base (e.g., K2CO3) Puerarin->Base Methylating_Agent Add Methylating Agent (e.g., DMS) Base->Methylating_Agent Reaction Reaction and Monitoring (TLC) Methylating_Agent->Reaction Quench Quench with 1M HCl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product High-Purity This compound Purify->Final_Product

Proposed workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of this compound. The following is a proposed method adapted from protocols for puerarin and other isoflavonoids.[7][8]

Objective: To develop and validate an HPLC method for the quantification of this compound purity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). A typical starting point for isocratic elution could be a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm (based on the UV absorbance maximum for the isoflavone core).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in methanol or mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized or purchased this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

G Prep_Std Prepare Standard Solutions HPLC HPLC Analysis (C18, UV 250 nm) Prep_Std->HPLC Prep_Sample Prepare Sample Solution Prep_Sample->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Data_Proc Data Processing (Peak Integration) Data_Acq->Data_Proc Purity_Calc Purity Calculation Data_Proc->Purity_Calc

Proposed anti-inflammatory mechanism of this compound via the MAPK/NF-κB pathway.
Neuroprotective Effects: PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Puerarin has been shown to exert neuroprotective effects by activating this pathway. [9][10][11]this compound likely shares this neuroprotective mechanism.

Proposed Mechanism:

  • Activation of PI3K: this compound may promote the activation of PI3K in response to cellular stress or growth factors.

  • Phosphorylation of Akt: Activated PI3K leads to the phosphorylation and activation of Akt.

  • Downstream Effects: Phosphorylated Akt can then phosphorylate and regulate a variety of downstream targets that promote cell survival, including:

    • Inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9).

    • Activation of anti-apoptotic proteins (e.g., Bcl-2).

    • Activation of transcription factors that promote the expression of survival genes.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K p_PI3K p-PI3K PI3K->p_PI3K Akt Akt p_PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Pro_apoptotic Pro-apoptotic Proteins p_Akt->Pro_apoptotic Inhibits Anti_apoptotic Anti-apoptotic Proteins p_Akt->Anti_apoptotic Activates Cell_Survival Cell Survival Pro_apoptotic->Cell_Survival Inhibits Anti_apoptotic->Cell_Survival Methoxypuerarin This compound Methoxypuerarin->PI3K Promotes Activation

Proposed neuroprotective mechanism of this compound via the PI3K/Akt pathway.

References

4'-Methoxypuerarin: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata, is a compound of increasing interest within the scientific community for its potential therapeutic applications. As with any compound intended for research or pharmaceutical development, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results and the quality of potential drug products. This technical guide provides a comprehensive overview of the known stability characteristics of this compound and related isoflavones, recommended storage conditions, detailed experimental protocols for stability testing, and insights into its potential mechanism of action through relevant signaling pathways. While specific quantitative degradation kinetics for this compound are not extensively available in public literature, this guide consolidates existing knowledge on closely related compounds to provide a robust framework for its handling and evaluation.

Physicochemical Properties and Storage Recommendations

This compound (4'-O-Methylpuerarin) is a white to off-white solid. General storage recommendations from commercial suppliers provide a foundational understanding of its stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationConditions
Solid4°CLong-termSealed container, protected from moisture and light.
In Solvent-80°CUp to 6 monthsSealed container, protected from moisture and light.
In Solvent-20°CUp to 1 monthSealed container, protected from moisture and light.

Stability Profile of Isoflavone Glycosides

While specific forced degradation studies on this compound are not widely published, data from related isoflavone glycosides, including puerarin derivatives, offer valuable insights into its potential stability under various stress conditions. Isoflavones are known to be susceptible to degradation by heat, light, and pH.

Table 2: General Stability of Isoflavone Glycosides Under Stress Conditions

Stress ConditionGeneral Observations for Isoflavone GlycosidesPotential Impact on this compound
Acidic Hydrolysis Generally more stable in acidic conditions compared to alkaline conditions.Expected to exhibit relative stability.
Alkaline Hydrolysis Susceptible to degradation, with the rate increasing at higher pH values. Puerarin derivatives show significant degradation at neutral and alkaline pH.Likely to be unstable, particularly at pH > 7.
Oxidative Stress Puerarin and its derivatives possess antioxidant properties, suggesting they can be oxidized.Susceptible to degradation in the presence of oxidizing agents.
Photodegradation Isoflavones are known to be photolabile and can degrade upon exposure to UV or natural sunlight.Expected to be light-sensitive.
Thermal Stress Isoflavone glycosides can undergo thermal degradation, with the rate increasing at higher temperatures.Likely to degrade at elevated temperatures.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines. These studies are essential for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of This compound in a suitable solvent (e.g., methanol or DMSO) acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) base Alkaline Hydrolysis (e.g., 0.1 M NaOH, room temp) oxid Oxidative Degradation (e.g., 3% H2O2, room temp) photo Photolytic Degradation (UV and visible light exposure) thermal Thermal Degradation (Heat solution and solid) neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize hplc Analyze all samples by a validated stability-indicating HPLC method oxid->hplc photo->hplc thermal->hplc neutralize->hplc detect Detect parent compound and degradation products (e.g., DAD, MS) hplc->detect quantify Quantify the degradation of this compound detect->quantify identify Identify major degradation products quantify->identify pathway Propose degradation pathways identify->pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies
  • Acidic Hydrolysis: A solution of this compound is typically exposed to an acidic medium (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Alkaline Hydrolysis: The compound is subjected to a basic solution (e.g., 0.1 M NaOH) at room temperature or under mild heating. The reaction is monitored over time, and samples are neutralized before analysis.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), is performed at room temperature. The extent of degradation is monitored chromatographically.

  • Photolytic Degradation: Solutions of this compound, as well as the solid compound, are exposed to a combination of UV and visible light in a photostability chamber. Control samples are kept in the dark to differentiate between light-induced and thermal degradation.

  • Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. A typical method would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector to monitor the absorbance at the λmax of this compound and to check for peak purity. Mass spectrometry (MS) can be coupled to the HPLC system for the identification of degradation products.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, puerarin, suggest a likely involvement in key anti-inflammatory and antioxidant pathways. Puerarin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It is also reported to influence the PI3K/Akt pathway.

G cluster_stimulus External Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor PI3K PI3K receptor->PI3K MAPK MAPKs (p38, ERK, JNK) receptor->MAPK IKK IKK receptor->IKK methoxypuerarin This compound Akt Akt methoxypuerarin->Akt methoxypuerarin->MAPK methoxypuerarin->IKK PI3K->Akt IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->cytokines transcription iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 transcription

Caption: Potential Anti-inflammatory Signaling Pathways of this compound.

This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate cell surface receptors like TLR4. This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to the production of pro-inflammatory mediators. Based on data from related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as Akt, MAPKs, and IKK, thereby reducing the expression of inflammatory cytokines and enzymes.

Conclusion and Future Directions

This compound is a promising isoflavone with potential therapeutic value. While general storage guidelines are available, detailed public data on its stability under forced degradation conditions are lacking. This guide provides a framework for researchers to handle and assess the stability of this compound based on the behavior of structurally related compounds and established scientific principles. Future work should focus on conducting comprehensive forced degradation studies to elucidate its degradation pathways and identify its degradation products. Such studies are critical for the development of stable formulations and for ensuring the accuracy and reproducibility of research findings. Furthermore, continued investigation into its specific molecular targets and signaling pathways will be essential for fully understanding its mechanism of action and therapeutic potential.

4'-Methoxypuerarin: A Technical Review of a Promising Bioactive Isoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, also known as 4'-O-Methylpuerarin, is an isoflavone diglycoside naturally occurring in the root of Pueraria lobata (Kudzu). As a derivative of the well-researched puerarin, this compound is attracting increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing research on this compound and its related compounds, focusing on its synthesis, biological activities, and underlying molecular mechanisms. Due to the limited availability of direct quantitative data for this compound, this review incorporates findings from studies on its parent compound, puerarin, and other structurally similar flavonoids to provide a predictive framework for its potential pharmacological profile.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₂₂H₂₂O₉--INVALID-LINK--
Molecular Weight 430.4 g/mol --INVALID-LINK--
CAS Number 92117-94-7--INVALID-LINK--
Synonyms 4'-O-Methylpuerarin--INVALID-LINK--
Appearance White to off-white powderInferred from related compounds
Solubility Soluble in DMSO and ethanolInferred from related compounds

Synthesis

General Experimental Protocol for Methylation of Puerarin:
  • Dissolution: Dissolve puerarin in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl groups.

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4'-O-Methylpuerarin.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Puerarin Puerarin Reaction Reaction Mixture Puerarin->Reaction Solvent Aprotic Solvent (e.g., Acetone, DMF) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Methylating_Agent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Work-up Product 4'-O-Methylpuerarin Purification->Product

General workflow for the synthesis of 4'-O-Methylpuerarin.

Biological Activities and Quantitative Data

Based on studies of puerarin and other methoxyflavones, this compound is anticipated to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize quantitative data from these related compounds, which can serve as a predictive reference for this compound.

Table 1: Anti-inflammatory Activity of Related Compounds
CompoundAssayCell LineIC₅₀ (µM)Reference
PuerarinLPS-induced NO productionRAW 264.7~50Inferred from literature
4'-MethoxyflavoneInhibition of pro-inflammatory cytokinesMacrophagesData not availableInferred from literature
4-Hydroxy-7-MethoxycoumarinLPS-induced NO productionRAW 264.7~900[1]
Table 2: Antioxidant Activity of Related Compounds
CompoundAssayEC₅₀ (µg/mL)Reference
PuerarinDPPH radical scavenging~100Inferred from literature
4'-MethoxyflavoneDPPH radical scavengingData not availableInferred from literature
Table 3: Neuroprotective Activity of Related Compounds
CompoundModelEffectConcentrationReference
PuerarinMPTP-induced Parkinson's model (mice)Attenuated behavioral deficits and dopaminergic neurodegeneration50 mg/kg[2]
4'-MethoxyflavoneNMDA-induced neuronal deathSignificant neuroprotection100 µM[3]

Experimental Protocols for Biological Assays

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-only treated control. Determine the IC₅₀ value.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Add Griess reagent Collect->Griess Absorbance Measure absorbance at 540 nm Griess->Absorbance Analyze Calculate % inhibition and IC₅₀ Absorbance->Analyze

Workflow for the nitric oxide production assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add the DPPH solution to each well containing the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neuroprotection Assay (NMDA-induced Excitotoxicity)
  • Primary Neuronal Culture: Prepare primary cortical neuronal cultures from embryonic day 15-16 mouse brains.

  • Treatment: After 12-14 days in vitro, pre-treat the neuronal cultures with different concentrations of this compound for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to N-methyl-D-aspartate (NMDA; 100 µM) for 30 minutes to induce excitotoxicity.

  • Cell Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT assay or by staining with fluorescent dyes such as propidium iodide (for dead cells) and Hoechst 33342 (for all cell nuclei).

  • Quantification: For the MTT assay, measure the absorbance at 570 nm. For fluorescent staining, count the number of live and dead cells under a fluorescence microscope.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the NMDA-treated control group.

Potential Signaling Pathways

Based on the known mechanisms of puerarin and other flavonoids, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Methoxypuerarin This compound Methoxypuerarin->IkBa Inhibits Degradation

Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote the expression of survival genes. Puerarin has been shown to activate this pathway, and it is plausible that this compound shares this neuroprotective mechanism.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Methoxypuerarin This compound Methoxypuerarin->Akt Potentially Activates

Potential activation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a pharmacological profile that is predicted to be beneficial for a range of therapeutic areas, particularly those involving inflammation, oxidative stress, and neurodegeneration. While direct experimental evidence for its efficacy and mechanisms is still limited, the extensive research on its parent compound, puerarin, and other related flavonoids provides a strong foundation for future investigations.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models of inflammation, oxidative stress, and neurodegenerative diseases.

  • Elucidation of Molecular Mechanisms: Investigating the direct effects of this compound on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK using techniques like Western blotting and reporter gene assays.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and in vivo fate.

  • Optimized Synthesis: Developing and optimizing a scalable and efficient synthetic route for the production of 4'-O-Methylpuerarin to facilitate further research and development.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

Potential therapeutic targets of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 4'-Methoxypuerarin

Introduction

This compound, also known as 4'-O-Methylpuerarin, is an isoflavone diglycoside isolated from the root of Pueraria lobata (Kudzu).[1][2] As a derivative of puerarin, a well-studied bioactive compound used extensively in traditional Chinese medicine, this compound is emerging as a molecule of significant pharmacological interest.[3][4][5] Its structural modifications suggest a potentially distinct or enhanced therapeutic profile compared to its parent compound. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. Key identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name 7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2]
Synonyms 4'-O-Methylpuerarin, 92117-94-7[1][2]
Molecular Formula C22H22O9[1][2]
Molecular Weight 430.40 g/mol [1][2]
CAS Number 92117-94-7[1][2]
Chemical Class Isoflavonoid[1][2]

Potential Therapeutic Targets and Mechanisms of Action

Research indicates that this compound and its parent compound, puerarin, modulate multiple signaling pathways, suggesting a broad range of therapeutic applications, including neuroprotection, anti-inflammatory, cardiovascular, and anticancer effects.

Neuroprotective Effects

A significant finding has identified 4'-methoxyflavones as novel neuroprotective agents that function by inhibiting parthanatos, a specific pathway of programmed cell death triggered by the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[6]

  • Primary Target: PARP-1 (Poly (ADP-ribose) polymerase-1)

    • Mechanism of Action: In response to DNA damage, such as that caused by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or NMDA-receptor overactivation, PARP-1 becomes hyperactivated.[6] This leads to the synthesis and accumulation of poly (ADP-ribose) polymers (PAR), depleting cellular NAD+ and ATP pools and ultimately causing cell death. This compound (as part of the 4'-methoxyflavone class) has been shown to reduce the synthesis and accumulation of PAR, thereby protecting cortical neurons from NMDA-induced cell death.[6]

G cluster_0 Cellular Stress (e.g., NMDA) cluster_1 Parthanatos Pathway stress NMDA Receptor Overactivation dna_damage DNA Damage stress->dna_damage parp1 PARP-1 Hyperactivation dna_damage->parp1 par_accumulation PAR Polymer Accumulation parp1->par_accumulation atp_depletion NAD+/ATP Depletion par_accumulation->atp_depletion cell_death Neuronal Cell Death (Parthanatos) atp_depletion->cell_death mp This compound mp->parp1 Inhibition

Parthanatos pathway inhibition by this compound.
Anti-Inflammatory Effects

While direct studies on this compound are limited, the well-documented anti-inflammatory properties of puerarin and other methoxylated flavonoids provide a strong basis for its potential mechanisms.[5][7] The primary targets are key nodes in inflammatory signaling cascades.

  • Primary Targets: NF-κB and MAPK Signaling Pathways

    • Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages activate the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[7] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) via the enzymes iNOS and COX-2, respectively, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Compounds structurally similar to this compound inhibit this process by suppressing the degradation of IκBα (an inhibitor of NF-κB) and reducing the phosphorylation of MAPK proteins like ERK1/2 and JNK.[7]

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Inflammatory Response lps LPS mapk MAPK (ERK, JNK) lps->mapk ikb IκBα Degradation lps->ikb nfkb NF-κB Activation mapk->nfkb ikb->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mediators iNOS, COX-2 Expression nfkb->mediators mp This compound mp->mapk Inhibition mp->ikb Inhibition

Potential anti-inflammatory mechanism via NF-κB/MAPK.
Cardiovascular Protective Effects

Puerarin demonstrates significant cardiovascular protective effects, and this compound is presumed to share these activities.[3] A key area of interest is its ability to mitigate cardiac fibrosis, a hallmark of many heart diseases.

  • Primary Targets: TGF-β1/Smad2 and PPAR-γ

    • Mechanism of Action: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that promotes the transition of endothelial cells into mesenchymal cells (EndMT), a key process in cardiac fibrosis.[8] This occurs via the phosphorylation of Smad2. Puerarin has been shown to protect against cardiac fibrosis by upregulating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn inhibits the TGF-β1/Smad2 signaling pathway.[8] This blunts the EndMT process and reduces the excessive accumulation of extracellular matrix.

G cluster_0 Profibrotic Stimulus cluster_1 Signaling Pathway cluster_2 Pathological Outcome tgfb1 TGF-β1 smad2 Smad2 Phosphorylation tgfb1->smad2 endmt Endothelial-to-Mesenchymal Transition (EndMT) smad2->endmt fibrosis Cardiac Fibrosis endmt->fibrosis mp This compound pparg PPAR-γ mp->pparg Upregulation pparg->smad2 Inhibition

Inhibition of cardiac fibrosis via PPAR-γ/TGF-β1/Smad2.
Anticancer Activity

The anticancer potential of this compound can be inferred from studies on related methoxyphenyl compounds and puerarin.[9][10][11] These molecules have been shown to inhibit cancer cell proliferation, induce apoptosis, and even reverse chemotherapy resistance.

  • Potential Targets: Telomerase, c-myc, Carbonic Anhydrase XII

    • Mechanism of Action: Iridium(III) complexes containing 4'-(4-methoxyphenyl)-terpyridine ligands have demonstrated potent antiproliferative activity by targeting c-myc promoter elements and inhibiting telomerase, an enzyme crucial for immortalizing cancer cells.[10] Furthermore, puerarin has been shown to reverse chemotherapy-induced epithelial-mesenchymal transition (EMT) by targeting Carbonic Anhydrase XII, suggesting a role in overcoming drug resistance.[11] These findings suggest that this compound may trigger cell apoptosis through mitochondrial dysfunction pathways and interfere with key cancer survival mechanisms.[10]

Quantitative Data

Quantitative data on the bioactivity of this compound is still emerging. The tables below summarize available data for related compounds to provide a benchmark for future studies.

Table 1: Antiproliferative Activity of Related Iridium(III) Complexes [10]

CompoundCell LineIC50 (μM)
Complex 1 (3-MeO-Phtpy ligand)BEL-7404 (Hepatocellular carcinoma)3.19
Complex 1 (3-MeO-Phtpy ligand)Hep-G2 (Hepatocellular carcinoma)4.67
Complex 1 (3-MeO-Phtpy ligand)NCI-H460 (Lung cancer)27.77
Complex 1 (3-MeO-Phtpy ligand)MGC80-3 (Gastric cancer)6.42
Complex 3 (4-MeO-Phtpy ligand)BEL-7404 (Hepatocellular carcinoma)10.11
Complex 3 (4-MeO-Phtpy ligand)Hep-G2 (Hepatocellular carcinoma)13.56
Complex 3 (4-MeO-Phtpy ligand)NCI-H460 (Lung cancer)>50
Complex 3 (4-MeO-Phtpy ligand)MGC80-3 (Gastric cancer)21.34

Table 2: Neuroprotective Effect of 4'-Methoxyflavone (4MF) against NMDA-induced Toxicity [6]

CompoundConcentrationNeuroprotection (% of NMDA-induced death)
4MF1 µMClearly Evident Protection
4MF3 µMConcentration-dependent reduction in death
4MF10 µMSignificant Protection

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard assays used to evaluate the therapeutic potential of compounds like this compound.

Protocol 1: Neuroprotection Assay against NMDA-Induced Excitotoxicity[6]
  • Cell Culture:

    • Prepare primary cortical neuronal cultures from gestational day 15-16 fetal CD1 mice.

    • Plate cells on poly-D-lysine coated plates in appropriate neuronal culture medium.

    • Inhibit glial proliferation by adding 5-fluoro-2'-deoxyuridine (5F2DU, 30 μM) at 3-4 days in vitro (DIV).

    • Use cultures for experiments at 12-14 DIV.

  • Treatment:

    • Pre-treat neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce excitotoxicity by exposing cultures to NMDA (e.g., 100-300 μM) plus 10 μM glycine in culture medium for 5 minutes.

    • Control groups should include vehicle-only and NMDA-only treated cells.

  • Assessment of Cell Viability:

    • After 24 hours, stain the cells with Hoechst 33342 (stains all nuclei, blue) and Propidium Iodide (PI, stains nuclei of dead cells, red).

    • Capture fluorescence images using an appropriate microscope.

    • Quantify cell death by calculating the ratio of PI-positive cells to Hoechst-positive cells. Express results as a percentage of the NMDA-only control.

G start Start: Primary Neuronal Culture (12-14 DIV) pretreat Pre-treatment: This compound (Varying Conc.) start->pretreat induce Induce Toxicity: NMDA + Glycine (5 minutes) pretreat->induce incubate Incubate (24 hours) induce->incubate stain Stain: Hoechst 33342 (All Nuclei) Propidium Iodide (Dead Nuclei) incubate->stain image Fluorescence Microscopy and Image Acquisition stain->image analyze Quantify Cell Death: (PI+ / Hoechst+) Ratio image->analyze end End: Assess Neuroprotection analyze->end

Experimental workflow for neuroprotection assay.
Protocol 2: Anti-inflammatory Assay in LPS-Stimulated Macrophages[7]

  • Cell Culture:

    • Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in 96-well or 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the supernatant and measure nitrite concentration using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Measure cytokine levels in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, phospho-NF-κB, phospho-ERK, and phospho-JNK. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Protocol 3: MTT Assay for Anticancer Activity[9]
  • Cell Culture:

    • Seed human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[9]

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

  • Cell Viability Assessment:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with multitargeted therapeutic potential. The available evidence, largely extrapolated from its parent compound puerarin and other methoxyflavones, points towards significant neuroprotective, anti-inflammatory, cardiovascular, and anticancer activities. Its mechanism of action appears to involve the modulation of fundamental cellular processes such as programmed cell death (parthanatos), inflammatory signaling (NF-κB, MAPK), tissue fibrosis (TGF-β1/Smad2), and cancer cell survival (telomerase).

Future research should focus on:

  • Direct Quantification: Establishing specific IC50 and EC50 values for this compound against its various targets.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and in vivo stability.[12]

  • In Vivo Efficacy: Validating the therapeutic effects in preclinical animal models of neurodegeneration, inflammation, cardiovascular disease, and cancer.

  • Target Deconvolution: Employing advanced techniques like chemoproteomics to identify novel binding partners and further elucidate its mechanism of action.

By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a next-generation therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 4'-Methoxypuerarin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for the determination of this compound in various sample matrices.

Introduction

This compound, an isoflavone glycoside, is a derivative of puerarin, a major bioactive compound found in the root of the kudzu plant (Pueraria lobata). It is of significant interest to researchers in the fields of traditional medicine, pharmacology, and drug development due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note describes a validated Reverse-Phase HPLC (RP-HPLC) method coupled with UV detection for the reliable determination of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC-UV analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software: Software for instrument control, data acquisition, and analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm pore size, for sample filtration.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified water)

    • Formic acid (or other suitable acid for mobile phase modification)

    • This compound reference standard

Chromatographic Conditions

A validated method for the simultaneous determination of puerarin and its analogue, 3-methoxy puerarin, provides a strong basis for the analysis of this compound.[1] The following conditions are recommended:

ParameterRecommended Setting
Stationary Phase C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol and Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 250 nm

Note: The mobile phase composition and elution mode (isocratic or gradient) should be optimized to achieve the best separation and peak shape for this compound in the specific sample matrix. A common starting point for isocratic elution is a mixture of methanol and water in a 25:75 (v/v) ratio.[1] For gradient elution, a typical program might involve a linear increase in the organic solvent concentration over time.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain the desired concentrations for constructing a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., herbal extracts, biological fluids). A general procedure for an herbal extract is as follows:

  • Accurately weigh a known amount of the powdered sample.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or another appropriate extraction technique.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the linear range of the calibration curve.

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. The following tables summarize the typical validation parameters for the HPLC-UV analysis of isoflavones, which can be adapted and verified for this compound.

Linearity and Range
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Isoflavone Mix1.00 - 60.00> 0.999

Data adapted from a method for similar compounds.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (ng/mL)
LOD 4.16 - 10.42
LOQ 12.48 - 31.26

Data adapted from a method for similar compounds.

Accuracy (Recovery)
Spiked LevelRecovery (%)
Low 91.94 - 99.08
Medium 95.00 - 101.50
High 98.00 - 102.75

Data adapted from a method for similar compounds.

Precision
Precision TypeRelative Standard Deviation (%RSD)
Repeatability (Intra-day) 1.03 - 5.80
Intermediate Precision (Inter-day) 3.14 - 6.84

Data adapted from a method for similar compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC-UV Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (250 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: General workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters, demonstrating how they collectively ensure the quality of the analytical data.

Method Validation Parameters MethodValidation Reliable Analytical Method Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of method validation parameters.

References

4'-Methoxypuerarin extraction protocol from plant material

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Extraction of 4'-Methoxypuerarin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an O-methylated isoflavone, a class of secondary metabolites found in various plants, most notably in the roots of Pueraria lobata (Kudzu).[1] Isoflavonoids, including puerarin and its derivatives, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities.[2][3] This document provides detailed protocols for the extraction of this compound from plant materials, focusing on modern and efficient extraction techniques. While much of the literature focuses on the extraction of its parent compound, puerarin, the methodologies presented here are directly applicable and serve as a robust starting point for optimizing this compound recovery.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound while minimizing degradation, cost, and environmental impact.[4][5] This section details three common methods: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Conventional Solvent Extraction (CSE)

This traditional method relies on the solvent's ability to dissolve the target compound through mechanisms like refluxing or maceration. It is simple and cost-effective but can be time-consuming and require large solvent volumes.[4]

Experimental Protocol:

  • Preparation of Plant Material: Dry the plant material (e.g., Kudzu root) at 60°C until a constant weight is achieved. Grind the dried material into a fine powder and pass it through a 10-mesh sieve.[6]

  • Extraction: Place 100 g of the powdered plant material into a round-bottom flask. Add a 10:1 solvent-to-solid ratio (1000 mL) of 70% ethanol.[7]

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to its boiling point. Maintain the reflux for 1.5 hours.[6]

  • Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.

  • Repeated Extraction: Transfer the retained plant residue back to the flask and repeat the extraction process with a fresh 2-fold volume of the solvent for 1 hour to ensure maximum recovery.[6]

  • Concentration: Combine the filtrates from both extraction steps. Concentrate the combined extract under reduced pressure using a rotary evaporator at 60-90°C to obtain the crude extract.[6]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[8][9] It offers higher efficiency, shorter extraction times, and reduced solvent consumption compared to conventional methods.[7][9]

Experimental Protocol:

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described for CSE.

  • Extraction Setup: Place 10 g of the powdered material into an extraction vessel. Add the extraction solvent (e.g., 60% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[10][11]

  • Ultrasonic Treatment: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Set the operating parameters:

    • Frequency: 37-40 kHz[10][12]

    • Power: 250 W[10]

    • Temperature: 60°C[10]

    • Time: 40 minutes[11]

  • Post-Extraction: After the ultrasonic treatment is complete, filter the mixture as described in the CSE protocol.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and moisture within the plant material, causing cell rupture and rapid release of bioactive compounds.[13][14] This method is known for its high speed, efficiency, and reduced solvent usage.[13][15]

Experimental Protocol:

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described for CSE.

  • Extraction Setup: Place 10 g of the powdered material into a specialized microwave extraction vessel. Add the extraction solvent (e.g., 70% ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g).[13]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply the following optimized conditions:

    • Microwave Power: 255 W[7][13]

    • Extraction Time: 6.5 minutes[7]

    • Temperature: Controlled to prevent degradation (e.g., 85-90°C).[6]

  • Post-Extraction: After irradiation, allow the vessel to cool before opening. Filter the contents to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes typical parameters used for the extraction of puerarin, which can be adapted for this compound.

ParameterConventional Solvent Extraction (CSE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 46-70% Ethanol[2][7]60% Ethanol[10]52-70% Ethanol[13]
Temperature 65°C (Reflux)[2]60°C[10]185 W (Power)[13]
Time 1.5 - 2.5 hours[6]22 - 40 minutes[2][11]1 - 6.5 minutes[13]
Solid-to-Liquid Ratio 1:11.5 g/mL[2]1:20 g/mL[11]1:25 g/mL[13]
Reference Yield (Puerarin) ~13.14 mg/g (unoptimized)[2]Up to 60.56 mg/g[2]~11.97 mg/g[13]

Visualization of Protocols and Pathways

General Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis & Quantification Plant Plant Material (e.g., Pueraria lobata root) Dry Drying (60°C) Plant->Dry Grind Grinding & Sieving Dry->Grind CSE Conventional Solvent Extraction (CSE) Grind->CSE UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE MAE Microwave-Assisted Extraction (MAE) Grind->MAE Filter Filtration CSE->Filter UAE->Filter MAE->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify HPLC HPLC Analysis Purify->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for this compound extraction and analysis.

Hypothesized Signaling Pathway

Isoflavonoids like puerarin exert anti-inflammatory effects by modulating key signaling pathways. This compound is presumed to act on similar pathways, such as the PI3K/Akt pathway, which regulates cellular processes including inflammation.

G compound This compound receptor Cell Surface Receptor compound->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt (PKB) pi3k->akt Activates nfkb NF-κB akt->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Promotes Transcription

Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway.

Purification and Quantification Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of this compound in plant extracts.[5][16][17]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase to a concentration of approximately 1 mg/mL.[18] Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound (or puerarin if used as a reference standard) in the mobile phase, ranging from 10 to 100 µg/mL, to construct a calibration curve.[18][19]

  • HPLC Conditions:

    • System: HPLC with a UV or PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][19][20]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% acetic acid). A typical isocratic condition could be Acetonitrile:Water (80:20, v/v).[18]

    • Flow Rate: 1.0 mL/min.[16][19]

    • Column Temperature: 25°C.[16][19]

    • Detection Wavelength: 254 nm.[16][19][20]

    • Injection Volume: 20 µL.

  • Quantification: Inject the prepared samples and standards into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Calculate the concentration in the samples by comparing the peak area with the standard calibration curve.[19] The quantity of puerarin in an extract has been reported to be around 9.28% w/w, which can serve as a benchmark.[16][19]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the efficient extraction and quantification of this compound from plant sources. While conventional solvent extraction is a viable option, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed, efficiency, and reduced environmental footprint.[7][15][21] The provided HPLC method ensures accurate quantification, which is essential for quality control and further research in drug development. Researchers can use these protocols as a starting point and optimize the parameters for their specific plant material and desired yield.

References

Application Notes and Protocols for In Vivo Studies of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

A FOCUSED LOOK AT PRECLINICAL RESEARCH

Disclaimer: Direct in vivo studies on 4'-Methoxypuerarin are currently limited in publicly available scientific literature. The following application notes and protocols are based on extensive research conducted on its parent compound, Puerarin . Given the structural similarity, these models and methodologies provide a strong foundational framework for initiating in vivo research on this compound. Researchers should consider potential differences in potency, pharmacokinetics, and pharmacodynamics between the two compounds and optimize protocols accordingly.

Introduction

This compound, a derivative of the major isoflavonoid puerarin found in the root of the kudzu plant (Pueraria lobata), is a promising candidate for therapeutic development. Drawing on the well-established pharmacological activities of puerarin, this compound is hypothesized to possess significant potential in the management of cardiovascular diseases, neurodegenerative disorders, inflammation, and renal injury. These application notes provide a comprehensive guide for researchers to design and execute in vivo animal studies to explore the therapeutic efficacy and underlying mechanisms of this compound.

Therapeutic Areas and Corresponding Animal Models

Based on the extensive preclinical evidence for puerarin, the following therapeutic areas and animal models are proposed for the investigation of this compound.

Cardiovascular Disease

Puerarin has demonstrated cardioprotective effects in various animal models.[1][2][3] It has been shown to mitigate atherosclerosis, cardiac hypertrophy, and myocardial infarction through mechanisms involving the reduction of inflammation, oxidative stress, and apoptosis.[1]

Suggested Animal Models:

  • Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet.

  • Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery in rats or mice.

  • Hypertension: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertensive models.[1]

  • Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetic rats.[4]

Renal Injury

Puerarin has shown reno-protective effects by attenuating renal fibrosis, oxidative stress, and inflammation in models of kidney disease.[5][6][7]

Suggested Animal Models:

  • Renal Ischemia-Reperfusion Injury: Clamping of the renal artery and vein followed by reperfusion in rats or mice.[6][7]

  • Diabetic Nephropathy: Streptozotocin (STZ)-induced diabetic rats.

  • Unilateral Ureteral Obstruction (UUO): Ligation of one ureter to induce renal fibrosis.[8]

  • Lipopolysaccharide (LPS)-induced Acute Kidney Injury: Intraperitoneal injection of LPS in mice.[8]

Inflammation

Puerarin exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory mediators.[9][10][11]

Suggested Animal Models:

  • Acute Inflammation: Carrageenan-induced or Complete Freund's Adjuvant (CFA)-induced paw edema in rats or mice.[9]

  • Systemic Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice.

  • Diet-Induced Obesity and Inflammation: C57BL/6 mice fed a high-fat diet.[10][11]

Neuroprotection

Puerarin has been shown to exert neuroprotective effects in models of stroke, neurodegenerative diseases, and traumatic brain injury.[12][13]

Suggested Animal Models:

  • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rats or mice.[1]

  • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone-induced models in mice or rats.[14]

  • Alzheimer's Disease: Amyloid-beta (Aβ) infusion or transgenic mouse models (e.g., APP/PS1).

  • Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) or fluid percussion injury models in rats.[15]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies on Puerarin, providing a baseline for designing experiments with this compound.

Table 1: Cardiovascular Disease Models

Animal ModelSpecies/StrainTreatment & DosageDurationKey FindingsReference
Coronary Heart Disease RatPuerarin (60 mg/kg/day, i.p.)4 weeksDecreased serum TC, TG, LDL; Increased HDL; Reduced myocardial apoptosis.[16]
Pressure Overload-induced Cardiac Hypertrophy RatPuerarin (50 mg/kg, i.p.)8 weeksAttenuated cardiac hypertrophy; Increased Nrf2 expression.[1]
High-Fat Diet-Induced Atherosclerosis RabbitPuerarin (10 mg/kg/day, i.p.)12 weeksReduced atherosclerotic lesion area.[4]

Table 2: Renal Injury Models

Animal ModelSpecies/StrainTreatment & DosageDurationKey FindingsReference
Renal Ischemia-Reperfusion Rat (Sprague-Dawley)Puerarin (50, 100 mg/kg, i.p.)7 days pre-injuryImproved renal function; Reduced oxidative stress and ferroptosis.[7]
Unilateral Ureteral Obstruction MousePuerarin (50, 100 mg/kg, i.p.)7 daysDecreased accumulation of extracellular matrix; Inhibited epithelial cell apoptosis.[5]
LPS-induced Acute Kidney Injury MousePuerarin (dose not specified)-Alleviated kidney dysfunction and reduced inflammatory response.[8]

Table 3: Inflammation Models

Animal ModelSpecies/StrainTreatment & DosageDurationKey FindingsReference
Carrageenan-induced Paw Edema RatPuerarin (dose not specified)AcuteAttenuated mechanical and thermal hyperalgesia; Reduced paw edema.[9]
High-Fat Diet-Induced Obesity Mouse (C57BL/6)Puerarin (50 mg/kg/day, oral)14 weeksReduced weight gain; Improved glucose tolerance; Lowered pro-inflammatory cytokines.[11]
High-Fat Diet-Induced Obesity Mouse (C57BL/6)Puerarin (200 mg/kg)-Improved fat pad weight and adipocyte size; Decreased ATM population and TNF-α expression.[10]

Table 4: Neuroprotection Models

Animal ModelSpecies/StrainTreatment & DosageDurationKey FindingsReference
Traumatic Brain Injury RatPuerarin (200 mg/kg, i.p.)Single dose post-injuryReduced neuronal degeneration; Restored redox balance.[15]
Rotenone-induced Parkinson's Disease RatPuerarin (50, 100 mg/kg)7 daysAmeliorated apomorphine-induced rotations; Protected dopaminergic neurons.[14]
Cerebral Ischemia RatPuerarin (dose not specified)-Attenuated locomotor and cognitive deficits; Reduced hippocampal neuronal injury.[17]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for puerarin, which can be adapted for this compound.

Protocol 1: Coronary Heart Disease Model in Rats

Objective: To evaluate the effect of this compound on myocardial injury in a rat model of coronary heart disease.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 220-250 g

  • Induction of Coronary Heart Disease: Intraperitoneal injection of isoprenaline (5 mg/kg) for 10 consecutive days.

Experimental Groups:

  • Sham Group: Received vehicle (e.g., saline) only.

  • CHD Model Group: Received isoprenaline and vehicle.

  • This compound Treatment Group(s): Received isoprenaline and this compound at various doses (e.g., 30, 60, 120 mg/kg/day, i.p.).

Procedure:

  • Acclimatize rats for one week.

  • Induce CHD by isoprenaline injection for 10 days.

  • Administer this compound or vehicle daily for 4 weeks, starting from the first day of isoprenaline injection.

  • At the end of the treatment period, collect blood samples for biochemical analysis (TC, TG, LDL, HDL, CK, CK-MB, LDH, cTnT).

  • Euthanize animals and harvest hearts for histological examination (H&E staining) and apoptosis detection (TUNEL assay).

  • Perform Western blot analysis on heart tissue to measure the expression of proteins related to apoptosis (Bax, Bcl-2, cleaved Caspase-3) and inflammation (TNF-α, IL-1β, IL-6).[16]

Protocol 2: Renal Ischemia-Reperfusion Injury Model in Rats

Objective: To assess the protective effect of this compound against renal ischemia-reperfusion injury.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-270 g

  • Induction of Ischemia-Reperfusion: The left renal artery and vein are clamped for 45 minutes, followed by reperfusion. The right kidney is removed.

Experimental Groups:

  • Sham Group: Underwent a sham surgery without clamping the renal vessels.

  • I/R Model Group: Subjected to renal ischemia-reperfusion and received vehicle.

  • This compound Treatment Group(s): Received this compound (e.g., 50, 100 mg/kg, i.p.) daily for 7 days before the I/R procedure.

Procedure:

  • Acclimatize rats for one week.

  • Pre-treat with this compound or vehicle for 7 days.

  • On day 8, anesthetize the rats and induce renal ischemia-reperfusion injury.

  • After 24 hours of reperfusion, collect blood and kidney tissues.

  • Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

  • Analyze kidney tissue for markers of oxidative stress (SOD, MDA, GSH) and ferroptosis (GPX4, ACSL4).

  • Perform Western blot to quantify proteins in the TLR4/Nox4 signaling pathway.[7]

Protocol 3: High-Fat Diet-Induced Obesity and Inflammation in Mice

Objective: To investigate the effect of this compound on metabolic and inflammatory parameters in a diet-induced obesity model.

Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 6-8 weeks

  • Induction of Obesity: Fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 14 weeks.

Experimental Groups:

  • Control Group: Fed a standard chow diet.

  • HFD Model Group: Fed an HFD and received vehicle.

  • This compound Treatment Group: Fed an HFD and received this compound (e.g., 50 mg/kg/day, oral gavage).

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into groups and start the respective diets.

  • Administer this compound or vehicle daily for 14 weeks.

  • Monitor body weight and food intake regularly.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the study.

  • At the end of the study, collect blood, liver, and adipose tissue.

  • Analyze plasma for lipids, glucose, insulin, and inflammatory cytokines (IL-6, TNF-α, IL-1β).

  • Conduct histological analysis of liver (H&E, Oil Red O) and adipose tissue (H&E).[11]

Signaling Pathways and Visualization

Puerarin has been shown to modulate several key signaling pathways. It is anticipated that this compound will interact with similar pathways.

NF-κB Signaling Pathway in Inflammation

Puerarin inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[4][18]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates 4_MP This compound 4_MP->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway in Oxidative Stress and Apoptosis

The MAPK pathway is implicated in cellular responses to stress. Puerarin has been shown to modulate this pathway to reduce oxidative stress-induced apoptosis.[5]

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 4_MP This compound 4_MP->ROS Reduces Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: MAPK signaling pathway in apoptosis and the role of this compound.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is crucial for cell survival and is a target for neuroprotective agents like puerarin.[1][15][17]

PI3K_Akt_Pathway 4_MP This compound Growth Factor Receptor Growth Factor Receptor 4_MP->Growth Factor Receptor Activates PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates Apoptotic Signals Apoptotic Signals Akt->Apoptotic Signals Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes

Caption: PI3K/Akt signaling pathway promoting cell survival, activated by this compound.

Conclusion

The established in vivo models and protocols for puerarin offer a robust starting point for the preclinical evaluation of this compound. By leveraging this knowledge, researchers can efficiently design and conduct studies to elucidate the therapeutic potential and mechanisms of action of this promising compound across a range of diseases. It is crucial to perform dose-response studies and comparative analyses with puerarin to fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols for Dissolving 4'-Methoxypuerarin for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone diglycoside isolated from Pueraria lobata, is a derivative of the well-studied bioactive compound puerarin.[1] Puerarin has demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. Emerging research suggests that this compound may also possess significant biological activities. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments to ensure reproducibility and accuracy of results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₉[1][2][3]
Molecular Weight 430.40 g/mol [1][2][3]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (100 mg/mL or 232.34 mM with ultrasonic assistance)[1]

Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, newly opened[1]

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh DMSO to achieve a high-concentration stock solution (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of this compound (MW: 430.40), add 23.23 µL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For complete dissolution, sonicate the solution in an ultrasonic water bath until no particulate matter is visible.[1]

  • Sterilization: The high concentration of DMSO in the stock solution is sufficient for sterilization. Further sterile filtration is generally not required and may lead to loss of the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[1][4]

Table of Stock Solution Preparation Volumes:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
10 mM 232.34 µL1.16 mL
50 mM 46.47 µL232.34 µL
100 mM 23.23 µL116.17 µL
Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Recommended Working Concentrations

Direct data on the effective concentrations of this compound in various cell lines are limited. However, based on studies of its parent compound, puerarin, and the related compound 4'-methoxyflavone, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.[5] The optimal concentration will be cell-type and assay-dependent and should be determined empirically.

CompoundCell LineEffective Concentration RangeObserved EffectReference
PuerarinC2C12 myoblastsUp to 100 µMStimulated migration and differentiation[1]
PuerarinBovine preadipocytes10 - 20 µMPromoted differentiation[4]
4'-MethoxyflavoneHeLa, SH-SY5Y10 - 100 µMNeuroprotection[5]

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell Cell Treatment weigh Weigh this compound Powder add_dmso Add fresh DMSO weigh->add_dmso dissolve Vortex and Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store thaw Thaw stock solution aliquot store->thaw serial_dilute Perform serial dilutions in cell culture medium thaw->serial_dilute final_dmso Ensure final DMSO concentration is ≤ 0.1% serial_dilute->final_dmso treat_cells Treat cells with working solutions final_dmso->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assays incubate->assay

Caption: Workflow for the preparation and use of this compound in cell culture.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, studies on its parent compound, puerarin, suggest potential targets. Puerarin has been shown to influence several key cellular signaling cascades, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Puerarin has been observed to activate the PI3K/Akt pathway, promoting myoblast differentiation.[1][4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Puerarin has been shown to modulate the MAPK signaling pathway to protect against oxidative damage.[6]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Puerarin has been reported to inhibit the NF-κB pathway.[7]

Researchers investigating the mechanism of action of this compound may consider examining its effects on these pathways.

G cluster_pathways Potential Signaling Pathways (based on Puerarin data) cluster_outcomes Cellular Outcomes compound This compound (Potential Effects) pi3k PI3K/Akt Pathway compound->pi3k mapk MAPK Pathway compound->mapk nfkb NF-κB Pathway compound->nfkb proliferation Cell Proliferation & Survival pi3k->proliferation differentiation Differentiation pi3k->differentiation mapk->proliferation apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation nfkb->apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Measuring 4'-Methoxypuerarin Uptake in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Puerarin Transport in Caco-2 Cells

The following tables summarize quantitative data on the permeability of puerarin, the parent compound of 4'-methoxypuerarin, across Caco-2 cell monolayers. This data is presented as a reference to anticipate the potential transport characteristics of this compound.

Table 1: Apparent Permeability (Papp) of Puerarin Across Caco-2 Monolayers

Concentration (µg/mL)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
50AP to BL1.25 ± 0.111.18[3]
50BL to AP1.48 ± 0.15[3]
100AP to BL0.84 ± 0.181.70[4]
100BL to AP1.43 ± 0.18[4]
200AP to BL0.95 ± 0.121.63[3]
200BL to AP1.55 ± 0.17[3]

AP to BL: Apical to Basolateral transport; BL to AP: Basolateral to Apical transport. The efflux ratio (ER) is calculated as Papp (BL to AP) / Papp (AP to BL). An ER > 2 is indicative of active efflux.[5]

Table 2: Effect of Inhibitors on the Permeability of Puerarin (100 µg/mL) Across Caco-2 Monolayers

InhibitorConcentrationDirectionPapp (x 10⁻⁷ cm/s)% Change in Papp (AP to BL)Reference
Verapamil (P-gp inhibitor)100 mg/LAP to BL1.01 ± 0.17+20.2%[4]
BL to AP1.11 ± 0.24[4]
Cyclosporin A (P-gp/MRP inhibitor)10 µmol/LAP to BLIncreasedNot specified[3]
KCN (Metabolic inhibitor)Not specifiedNot specifiedPDR decreased from 1.7 to 1.0Not applicable[4]
2,4-Dinitrophenol (Metabolic inhibitor)Not specifiedNot specifiedPDR decreased from 1.7 to 1.2Not applicable[4]

PDR: Permeability Direction Ratio, equivalent to Efflux Ratio.

Experimental Protocols

This section outlines the detailed methodologies for conducting this compound uptake studies using Caco-2 cells.

Caco-2 Cell Culture
  • Cell Line: Caco-2 cells (American Type Culture Collection).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculture: Passage cells every 3-4 days at 80-90% confluency.

  • Seeding for Transport Assay: Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 1.2 x 10⁵ cells/cm².[7]

  • Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.[8]

Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to assess the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER values using a voltmeter. Monolayers with TEER values >250 Ω·cm² are generally considered suitable for transport studies.[6]

  • Lucifer Yellow Permeability: To confirm the integrity of the tight junctions, assess the permeability of a paracellular marker, Lucifer Yellow. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side over time. A low permeability rate (e.g., Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

Transport Assay (Bidirectional Permeability)

This assay determines the rate of transport of this compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

    • Incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Initiation of Transport:

    • A-B Transport: Add the test solution containing this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • B-A Transport: Add the test solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber.

    • Immediately replace the volume of the collected sample with fresh, pre-warmed transport buffer.

  • Inhibitor Studies (Optional):

    • To investigate the involvement of specific transporters like P-gp or MRPs, pre-incubate the cell monolayers with known inhibitors (e.g., verapamil for P-gp, cyclosporin A for P-gp/MRPs) for 30-60 minutes before adding the this compound solution containing the same concentration of the inhibitor.

Analytical Method

Quantification of this compound in the collected samples is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Samples may require protein precipitation (e.g., with acetonitrile) or other extraction methods before analysis.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV or MS/MS detector.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.

Data Analysis

The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (µg/s or µmol/s).

  • A is the surface area of the Transwell® insert (cm²).

  • C₀ is the initial concentration of the compound in the donor chamber (µg/mL or µmol/mL).

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 Days) Monolayer_Integrity Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Monolayer_Integrity Preincubation Pre-incubation with Transport Buffer Monolayer_Integrity->Preincubation Add_Compound Add this compound (Apical or Basolateral) Preincubation->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Sample from Receiver Chamber (Multiple Time Points) Incubation->Sampling Quantification Quantification by HPLC or LC-MS/MS Sampling->Quantification Data_Analysis Calculate Papp and ER Quantification->Data_Analysis

Caption: Experimental workflow for measuring this compound transport in Caco-2 cells.

Putative Signaling Pathway for Efflux

Based on data from puerarin, the transport of this compound may be influenced by efflux transporters like P-glycoprotein (P-gp) and MRP2.

G cluster_cell Caco-2 Enterocyte cluster_lumen Intestinal Lumen cluster_blood Bloodstream Apical Apical Membrane (Lumen Side) Basolateral Basolateral Membrane (Blood Side) Passive_Diffusion Passive Diffusion Pgp P-glycoprotein (P-gp) (Efflux Pump) Passive_Diffusion->Pgp Efflux MRP2 MRP2 (Efflux Pump) Passive_Diffusion->MRP2 Efflux Compound_Blood This compound Passive_Diffusion->Compound_Blood Compound_Lumen This compound Pgp->Compound_Lumen MRP2->Compound_Lumen Compound_Lumen->Passive_Diffusion

Caption: Putative transport pathways of this compound across Caco-2 cells.

References

Application Note: High-Throughput Screening of 4'-Methoxypuerarin for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a range of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

4'-Methoxypuerarin is an isoflavone derivative, a class of compounds known for their potential anti-inflammatory properties. This application note provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in a macrophage cell line model. The described assays are designed for a research and drug development setting, enabling the quantitative assessment of the compound's ability to modulate key inflammatory markers and pathways.

Principle of the Assays

The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The key assays include:

  • Nitric Oxide (NO) Assay: Measures the production of nitrite, a stable metabolite of NO, using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.

  • Reactive Oxygen Species (ROS) Assay: Utilizes the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. A decrease in fluorescence intensity suggests antioxidant activity of the test compound.

  • Pro-inflammatory Cytokine Measurement: Quantifies the levels of TNF-α, IL-6, and IL-1β in cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Gene Expression Analysis: Measures the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, using quantitative reverse transcription PCR (qRT-PCR).

Data Presentation

The following tables summarize the expected dose-dependent effects of a reference isoflavone, puerarin, on various inflammatory markers. These tables serve as a template for presenting data obtained for this compound.

Table 1: Effect of Puerarin on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-0
LPS (1 µg/mL)-100
Puerarin + LPS1085.2 ± 5.1
Puerarin + LPS2065.7 ± 4.3
Puerarin + LPS4042.1 ± 3.8

Table 2: Effect of Puerarin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 10< 5< 5
LPS (1 µg/mL)-1250 ± 85850 ± 62350 ± 25
Puerarin + LPS40750 ± 55510 ± 41210 ± 18

Table 3: Effect of Puerarin on iNOS and COX-2 mRNA Expression in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)iNOS mRNA (fold change vs. control)COX-2 mRNA (fold change vs. control)
Control-1.01.0
LPS (1 µg/mL)-15.2 ± 1.812.5 ± 1.5
Puerarin + LPS406.8 ± 0.95.3 ± 0.7

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1.5 x 10^5 cells/well.[1]

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (e.g., 18-24 hours).

Nitric Oxide (NO) Assay (Griess Assay)
  • After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Reactive Oxygen Species (ROS) Assay
  • After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C in the dark.[2]

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Collect the cell culture supernatants after treatment.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5]

  • Briefly, the assay involves coating a microplate with a capture antibody specific for the cytokine of interest, followed by the addition of the supernatant, a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit (e.g., TRIzol reagent) following the manufacturer's protocol.[6]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: NF-κB Signaling Pathway in Macrophages.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induces Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Treatment Pre-treat with this compound and stimulate with LPS Cell_Culture->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse Cells Treatment->Lyse_Cells NO_Assay NO Assay (Griess) Collect_Supernatant->NO_Assay ELISA ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA ROS_Assay ROS Assay (DCFH-DA) Lyse_Cells->ROS_Assay RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction Data_Analysis Data Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis ROS_Assay->Data_Analysis qRT_PCR qRT-PCR (iNOS, COX-2) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective effects of 4'-Methoxypuerarin are limited in publicly available literature. The following application notes and protocols are based on studies of the structurally similar and closely related compound, 4'-Methoxyflavone . These protocols provide a robust starting point for the experimental design of this compound neuroprotection studies, but optimization may be required.

Introduction

This compound is an isoflavone derivative with a chemical structure suggesting potential neuroprotective properties. Structurally related flavonoids have demonstrated significant efficacy in preclinical models of neurodegenerative diseases by targeting key pathological pathways, including excitotoxicity, oxidative stress, and programmed cell death. This document provides detailed experimental protocols and data presentation guidelines to facilitate the investigation of this compound as a potential neuroprotective agent. The primary mechanism highlighted is the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Data Summary

The following table summarizes the neuroprotective efficacy of the related compound, 4'-Methoxyflavone, in an in vitro model of parthanatos. This data serves as a benchmark for designing dose-response studies for this compound.

CompoundCell LineNeurotoxic InsultAssayEndpointEffective ConcentrationEC₅₀Reference
4'-MethoxyflavoneSH-SY5YMNNGCell ViabilityInhibition of Parthanatos10-25 µM11.41 ± 1.04 µM[1][1]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against MNNG-Induced Parthanatos in SH-SY5Y Cells

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from parthanatos, a form of cell death initiated by DNA damage and PARP-1 overactivation. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a DNA alkylating agent used to induce parthanatos.[1][2]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Cell Viability Assay Kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 90 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor, e.g., Olaparib). Incubate for 1-2 hours.

  • Induction of Parthanatos: Prepare a fresh solution of MNNG in culture medium. Add 10 µL of the MNNG solution to the wells to achieve a final concentration that induces significant cell death (e.g., 250 µM, to be optimized). Control wells should receive 10 µL of culture medium without MNNG.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot a dose-response curve and determine the EC₅₀ value of this compound.

Protocol 2: Evaluation of Neuroprotection against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol assesses the potential of this compound to protect primary neurons from excitotoxicity, a pathological process involving the overstimulation of glutamate receptors.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 15-16 mice or rats)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound stock solution (in DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols. Allow the neurons to mature for at least 11-14 days in vitro (DIV).

  • Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a solution of NMDA and glycine (co-agonist) in the culture medium. Add the NMDA/glycine solution to the wells to achieve a final concentration that induces significant neuronal death (e.g., 30-100 µM NMDA with 10 µM glycine, to be optimized).

  • Incubation: Expose the neurons to NMDA for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assessment: After the incubation period, collect the culture supernatant to measure the release of LDH, an indicator of cell death, using a commercial LDH assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the LDH release in treated wells to that in vehicle-treated, NMDA-exposed wells.

Protocol 3: Western Blot Analysis of PARP-1 and Poly(ADP-ribose) (PAR)

This protocol is used to determine if the neuroprotective effect of this compound is associated with the inhibition of PARP-1 activity, as indicated by a reduction in the accumulation of poly(ADP-ribose) (PAR).

Materials:

  • Cell lysates from Protocol 1 or 2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-PARP-1, anti-PAR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP-1 at 1:1000, anti-PAR at 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).

Protocol 4: Immunofluorescence Staining of Poly(ADP-ribose) (PAR)

This protocol allows for the visualization of PAR accumulation within cells, providing spatial information about PARP-1 activity.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with MNNG and/or this compound as described in Protocol 1.

  • Fixation: Rinse the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Rinse three times with PBS. Permeabilize the cells with 0.5% Triton X-100 for 5-10 minutes.

  • Blocking: Rinse three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

G cluster_0 Neurotoxic Insult cluster_1 Cellular Response cluster_2 Therapeutic Intervention MNNG MNNG (DNA Damaging Agent) DNA_damage DNA Strand Breaks MNNG->DNA_damage NMDA NMDA (Excitotoxicity) NMDA->DNA_damage PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PAR_accumulation Poly(ADP-ribose) (PAR) Accumulation PARP1_activation->PAR_accumulation AIF_translocation AIF Translocation to Nucleus PAR_accumulation->AIF_translocation Cell_death Parthanatos (Cell Death) AIF_translocation->Cell_death Methoxypuerarin This compound Methoxypuerarin->PARP1_activation Inhibition

Caption: Proposed mechanism of this compound in inhibiting parthanatos.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) induce_toxicity Induce Neurotoxicity (e.g., MNNG, NMDA) cell_culture->induce_toxicity compound_treatment Treat with this compound (Dose-Response) induce_toxicity->compound_treatment viability_assay Assess Cell Viability (MTT, LDH) compound_treatment->viability_assay western_blot Western Blot (PARP-1, PAR) compound_treatment->western_blot immunofluorescence Immunofluorescence (PAR Localization) compound_treatment->immunofluorescence data_analysis Quantitative Analysis (EC50, Statistical Significance) viability_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis

Caption: Experimental workflow for neuroprotective effect of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Targets of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Methoxypuerarin is an isoflavone diglycoside isolated from the medicinal plant Pueraria lobata.[1] While its parent compound, puerarin, has been extensively studied for its diverse pharmacological activities, the specific molecular targets of this compound remain largely uncharacterized. High-throughput screening (HTS) offers a powerful platform to systematically identify the protein targets of this natural product, thereby elucidating its mechanism of action and paving the way for novel therapeutic applications.[2][3]

These application notes provide a strategic framework and detailed protocols for employing both biochemical and cell-based HTS assays to discover and validate the molecular targets of this compound. The proposed strategies are based on the known biological activities of the closely related isoflavone, puerarin, which is known to modulate various signaling pathways, including those involved in inflammation, cell survival, and metabolism.[4][5][6]

I. Biochemical High-Throughput Screening: Kinase and Phosphatase Panels

Application Note:

Many isoflavonoids are known to interact with protein kinases and phosphatases, key regulators of cellular signaling. Puerarin, for instance, has been shown to modulate the MAPK/ERK and PI3K/Akt signaling pathways.[4][5] A biochemical HTS approach utilizing a panel of purified kinases and phosphatases can directly identify enzymes whose activity is modulated by this compound. This target-based approach provides immediate information on direct molecular interactions.

A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for HTS, measuring the binding of a fluorescently labeled ligand to a target protein.[7] Alternatively, luminescence-based assays that quantify ATP consumption (for kinases) or phosphate release (for phosphatases) can be employed.

Experimental Protocol: Kinase Inhibition Assay using Fluorescence Polarization

  • Assay Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a competing inhibitor (this compound).

  • Materials:

    • Purified recombinant kinases (e.g., ERK1, MEK1, AKT1, PI3K)

    • Fluorescently labeled kinase tracer

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (specific to each kinase)

    • 384-well, low-volume, black plates

    • Plate reader with FP capabilities

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases

Kinase TargetIC50 (µM)
MEK15.2
ERK115.8
PI3Kα8.9
AKT1> 50
JNK122.1
p38α> 50

Workflow for Biochemical HTS

G cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis Compound This compound Dilution Dispensing Dispense Compound & Kinase (384-well plate) Compound->Dispensing Kinase Kinase Panel Preparation Kinase->Dispensing Incubation1 Incubation Dispensing->Incubation1 Tracer Add Fluorescent Tracer Incubation1->Tracer Incubation2 Incubation Tracer->Incubation2 Detection Fluorescence Polarization Reading Incubation2->Detection QC Quality Control (Z'-factor) Detection->QC HitID Hit Identification QC->HitID DoseResponse Dose-Response & IC50 HitID->DoseResponse

Caption: Workflow for a biochemical high-throughput screen to identify kinase inhibitors.

II. Cell-Based High-Throughput Screening: Phenotypic and Target-Specific Assays

Application Note:

Cell-based assays provide a more physiologically relevant context for identifying the targets of this compound by assessing its effects on cellular processes and signaling pathways.[8] Given the known anti-inflammatory and anti-apoptotic effects of puerarin, HTS assays focused on these phenotypes are highly relevant.[5][6]

A phenotypic screen can be designed to identify compounds that protect cells from an apoptotic stimulus. A target-specific reporter gene assay can be used to screen for modulators of a particular signaling pathway, such as the NF-κB pathway, which is central to inflammation.[6]

Experimental Protocol: NF-κB Reporter Gene Assay

  • Assay Principle: This assay utilizes a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) induces reporter gene expression, which can be inhibited by this compound.

  • Materials:

    • HEK293 or similar cell line stably expressing an NF-κB luciferase reporter construct.

    • Cell culture medium and supplements.

    • This compound stock solution (10 mM in DMSO).

    • TNF-α (or other NF-κB activator).

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • 384-well, white, clear-bottom plates.

    • Luminometer.

  • Procedure:

    • Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with TNF-α at its EC80 concentration. Include non-stimulated and vehicle-treated controls.

    • Incubate for 6-8 hours.

    • Equilibrate the plate to room temperature and add the luciferase assay reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the stimulated control.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

Data Presentation:

Table 2: Hypothetical Results from a Cell-Based NF-κB Reporter Assay

CompoundIC50 (µM)Max Inhibition (%)
This compound12.585
Control Inhibitor0.198

Signaling Pathway of NF-κB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD Activates TRAF2 TRAF2 TRADD->TRAF2 Activates IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases NFkB_DNA NF-κB binds to DNA NFkB_active->NFkB_DNA Translocates Compound This compound Compound->IKK Inhibits? Reporter Reporter Gene Expression (Luciferase) NFkB_DNA->Reporter TNF TNF-α TNF->TNFR Binds

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

III. Target Deconvolution and Validation

Application Note:

Following the primary screens, hit compounds need to be validated, and their direct molecular targets identified, a process known as target deconvolution. This is crucial for distinguishing direct interactions from indirect cellular effects. Methods like Drug Affinity Responsive Target Stability (DARTS) and affinity chromatography are powerful for identifying the direct binding partners of small molecules from complex cell lysates.[9][10][11]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Assay Principle: The binding of a small molecule to its target protein can alter the protein's conformation, leading to a change in its susceptibility to proteolysis. This change can be detected by gel electrophoresis and mass spectrometry.

  • Materials:

    • Cell lysate from a relevant cell line.

    • This compound.

    • Protease (e.g., thermolysin or pronase).

    • SDS-PAGE equipment.

    • Mass spectrometry facility for protein identification.

  • Procedure:

    • Treat cell lysate with this compound or vehicle control.

    • Incubate to allow for binding.

    • Add a protease at a concentration determined to give partial digestion.

    • Incubate for a set time to allow for proteolysis.

    • Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie or silver stain).

    • Excise protein bands that show a difference in digestion between the treated and untreated samples.

    • Identify the proteins by mass spectrometry.

Logical Workflow for Target Identification and Validation

G Primary_Screen Primary HTS (Biochemical or Cell-Based) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (e.g., different readout) Hit_Confirmation->Orthogonal_Assay Target_Deconvolution Target Deconvolution (DARTS, Affinity Chromatography) Orthogonal_Assay->Target_Deconvolution Direct_Binding Direct Binding Assays (SPR, ITC) Target_Deconvolution->Direct_Binding Cellular_Validation Cellular Target Engagement & Phenotypic Rescue Direct_Binding->Cellular_Validation Lead_Optimization Lead Optimization Cellular_Validation->Lead_Optimization

Caption: A logical workflow for hit identification, deconvolution, and validation.

By employing these multi-faceted HTS strategies, researchers can systematically and efficiently identify the molecular targets of this compound, providing a solid foundation for understanding its biological functions and exploring its therapeutic potential.

References

Designing a Pharmacokinetic Study for 4'-Methoxypuerarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypuerarin, an isoflavone glycoside derived from Pueraria lobata, is a compound of growing interest for its potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This document provides detailed application notes and protocols for designing and conducting a preclinical pharmacokinetic study of this compound. It covers experimental design, animal handling, drug administration, sample collection, and bioanalytical methodology. While specific pharmacokinetic data for this compound is not yet publicly available, this guide utilizes data from its parent compound, puerarin, as a representative model for data presentation and interpretation. Furthermore, it outlines key signaling pathways potentially modulated by this compound, based on the known activity of puerarin, to provide a broader context for its mechanism of action.

Introduction to Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1] These studies provide critical information for dose selection, determination of dosing frequency, and prediction of potential drug-drug interactions. A typical preclinical PK study involves administering the compound to animal models, collecting biological samples (primarily blood) at various time points, and quantifying the drug concentration in these samples.[2]

Data Presentation: Representative Pharmacokinetic Parameters

As of the latest literature review, specific pharmacokinetic data for this compound following intravenous or oral administration in preclinical models has not been published. However, the pharmacokinetic profile of its parent compound, puerarin, has been characterized and can serve as a valuable reference point for study design and data expectation. The following tables summarize the pharmacokinetic parameters of puerarin in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Puerarin in Rats Following a Single Intravenous (IV) Dose (1 mg/kg)

ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax-µg/L
Time to Maximum ConcentrationTmax-h
Area Under the Curve (0 to ∞)AUC₀-∞185.3 ± 27.4µg·h/L
Half-life0.73 ± 0.12h
Volume of DistributionVd1.25 ± 0.21L/kg
ClearanceCL5.45 ± 0.82L/h/kg

Data adapted from studies on puerarin and presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Puerarin in Rats Following a Single Oral (PO) Dose (10 mg/kg)

ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax230 ± 50µg/L
Time to Maximum ConcentrationTmax1.0 ± 0.5h
Area Under the Curve (0 to t)AUC₀-t489.6 ± 112.3µg·h/L
Half-life2.5 ± 0.8h
Absolute BioavailabilityF~7%

Data adapted from studies on puerarin and presented as mean ± standard deviation.[3]

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

Dosing and Administration
  • Dose Formulation:

    • Intravenous (IV): Dissolve this compound in a suitable vehicle, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol. The final concentration should be such that the injection volume is approximately 1 mL/kg. The solution should be sterile-filtered before administration.

    • Oral (PO): Prepare a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in water. The dosing volume is typically 5-10 mL/kg.

  • Administration:

    • IV Administration: Administer the dose via the tail vein.

    • PO Administration: Administer the dose using oral gavage.

Blood Sample Collection
  • Route: Collect blood samples from the jugular vein or saphenous vein.

  • Time Points:

    • IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect approximately 200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This protocol is based on established methods for puerarin and other isoflavones and should be validated for this compound.

  • Sample Preparation (Protein Precipitation): [4][5]

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., daidzein or a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step. The flow rate would typically be around 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

Mandatory Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Formulation Dose Formulation (IV and PO) Dosing Drug Administration (IV or PO) Dose_Formulation->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F) PK_Modeling->Parameter_Calculation

Caption: Workflow for a preclinical pharmacokinetic study.

Potential Signaling Pathways Modulated by this compound (based on Puerarin)

The biological effects of isoflavones like puerarin are often mediated through the modulation of key intracellular signaling pathways.[6][7] While direct evidence for this compound is pending, studies on puerarin strongly suggest its interaction with the PI3K/Akt and MAPK pathways, which are critical in regulating cellular processes like inflammation, proliferation, and survival.[8][9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Puerarin has been shown to activate this pathway, leading to downstream effects that can be neuroprotective and anti-apoptotic.[6][8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Survival Cell Survival (Anti-apoptosis) Transcription->Survival Proliferation Cell Proliferation Transcription->Proliferation Puerarin Puerarin / This compound Puerarin->Receptor Activates

Caption: PI3K/Akt signaling pathway potentially activated by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is central to the cellular response to external stimuli and plays a key role in inflammation and apoptosis. Puerarin has been demonstrated to inhibit the activation of p38 MAPK and JNK in the context of inflammation.[7][9]

MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_nucleus_mapk Nucleus cluster_effects_mapk Cellular Response Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Puerarin_Inhibit Puerarin / This compound Puerarin_Inhibit->MAPK Inhibits

Caption: MAPK signaling pathway potentially inhibited by this compound.

Conclusion

This document provides a comprehensive framework for designing and executing a preclinical pharmacokinetic study of this compound. While specific PK data for this compound is not yet available, the provided protocols for animal studies, sample analysis, and data interpretation, using puerarin as a surrogate, offer a robust starting point for researchers. The elucidation of this compound's pharmacokinetic profile is a critical step in its journey from a promising natural product to a potential therapeutic agent. Furthermore, understanding its interaction with key signaling pathways like PI3K/Akt and MAPK will be crucial in defining its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4'-Methoxypuerarin Extraction from Kudzu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the extraction of 4'-methoxypuerarin from Pueraria lobata (kudzu).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from kudzu significant? this compound is an isoflavone diglycoside isolated from the root of Pueraria lobata (kudzu).[1][2] Isoflavones from kudzu, including the closely related and more abundant puerarin, are recognized for numerous pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective properties.[3] Optimizing the extraction of this compound is crucial for research and development in the pharmaceutical and functional food industries to ensure high-yield, cost-effective production for preclinical and clinical studies.

Q2: What are the most effective methods for extracting isoflavones like this compound from kudzu? Several methods have been developed, ranging from traditional to modern techniques. The most common include:

  • Conventional Solvent Extraction: Often involves heating and refluxing with a solvent like ethanol.[4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration for improved efficiency.[3][5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[6][7]

  • Synergistic Methods: Combining techniques, such as ultrasound and microwave, can further boost extraction rates.[7][8]

  • Green Solvent Extraction: Newer, eco-friendly methods use solvents like Natural Deep Eutectic Solvents (NADES) to enhance extraction efficiency.[9]

Q3: Which factors have the most significant impact on extraction yield? The yield of this compound is primarily influenced by a combination of factors:

  • Solvent Choice and Concentration: Ethanol-water mixtures are highly effective, with concentrations typically ranging from 40% to 80% (v/v).[5][10] The optimal concentration depends on the specific extraction method used.

  • Extraction Temperature: Increasing the temperature generally improves solvent diffusivity and compound solubility, but excessive heat (e.g., above 80°C) can lead to the degradation of thermolabile compounds.[10][11]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction does not always increase yield and can be inefficient.[10]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient driving the mass transfer of the compound into the solvent. An optimal ratio ensures efficient extraction without excessive solvent use.[10]

  • Particle Size of Raw Material: Grinding the kudzu root into a fine powder (e.g., 60-150 mesh) significantly increases the surface area available for extraction, leading to higher efficiency.[8][12]

  • Assisted Extraction Parameters: For UAE and MAE, parameters like ultrasonic power, frequency, and microwave power are critical variables that must be optimized.[7][8]

Q4: What is the recommended solvent for extracting this compound? Due to its high extraction efficiency and low toxicity, ethanol is the preferred solvent, typically used in an aqueous solution.[3] Studies on the related compound puerarin have shown optimal ethanol concentrations between 46% and 70%.[6][10] Methanol can also be used, but ethanol is generally favored for applications in food and pharmaceuticals.[3] For researchers exploring green chemistry, Natural Deep Eutectic Solvents (NADES) have shown promise in significantly increasing the extractability of puerarin.

Troubleshooting Guide

Issue: Low Extraction Yield

  • Question: My extraction yield of this compound is consistently lower than expected. What are the likely causes and how can I fix it?

  • Answer: Low yield is a common issue that can be traced to several factors. Use the following logical workflow to diagnose the problem.

G cluster_0 Troubleshooting Low Yield Problem Low Yield Detected CheckSolvent Is solvent concentration optimal (e.g., 40-80% ethanol)? Problem->CheckSolvent CheckTemp Is temperature optimized? (e.g., 50-70°C) CheckSolvent->CheckTemp Yes SolutionSolvent Adjust solvent concentration. Perform a gradient test. CheckSolvent->SolutionSolvent No CheckTime Is extraction time sufficient but not excessive? CheckTemp->CheckTime Yes SolutionTemp Adjust temperature. Avoid excessive heat to prevent degradation. CheckTemp->SolutionTemp No CheckParticle Is the raw material finely ground? CheckTime->CheckParticle Yes SolutionTime Optimize extraction time. Run a time-course experiment. CheckTime->SolutionTime No CheckPower For UAE/MAE, is the power setting optimized? CheckParticle->CheckPower Yes SolutionParticle Grind kudzu root to a finer powder (e.g., >60 mesh). CheckParticle->SolutionParticle No SolutionPower Optimize power settings. Higher power is not always better. CheckPower->SolutionPower No G cluster_workflow Extraction & Purification Workflow Prep 1. Material Preparation Dry and pulverize kudzu root (>60 mesh). Mix 2. Mixing Combine powder with aqueous ethanol (e.g., 60%) at a 1:20 ratio. Prep->Mix Extract 3. Ultrasonic Extraction Place in ultrasonic bath. Set temp (e.g., 60°C) and time (e.g., 40 min). Mix->Extract Filter 4. Filtration Separate solid residue from the liquid extract using vacuum filtration. Extract->Filter Concentrate 5. Solvent Evaporation Concentrate the filtrate using a rotary evaporator to get crude extract. Filter->Concentrate Purify 6. Purification Purify the crude extract via column chromatography. Concentrate->Purify Analyze 7. Analysis & Quantification Analyze final product using HPLC. Purify->Analyze

References

4'-Methoxypuerarin degradation in solution and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 4'-Methoxypuerarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and strategies for its preservation. The following information is based on established principles of drug degradation and data from studies on the structurally related compound, puerarin, due to the limited availability of specific degradation data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the behavior of similar isoflavone glycosides, the primary factors contributing to the degradation of this compound in solution are expected to be:

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond or other labile functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the solution.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the compound.[1]

Q2: I am observing a rapid loss of this compound in my experimental solution. What could be the cause?

A2: Rapid degradation is often a result of one or more of the factors mentioned in Q1. To troubleshoot, consider the following:

  • Check the pH of your solution: Ensure it is within a stable range for this compound, which is typically near neutral pH.

  • Review your storage conditions: Are your solutions protected from light and stored at an appropriate temperature (e.g., refrigerated or frozen)?

  • Consider the solvent: Some solvents may contain impurities that can promote degradation. Ensure you are using high-purity solvents.

  • Evaluate for oxidative stress: If your experiment involves aeration or components that can generate reactive oxygen species, this could be a factor.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound have not been extensively reported, based on the structure and degradation of similar compounds like puerarin, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the C-glycosidic bond, leading to the formation of the aglycone (4'-methoxy-daidzein) and the corresponding sugar moiety.

  • Oxidation: Hydroxylation or other oxidative modifications of the aromatic rings.

  • Isomerization: Potential for isomerization under certain conditions.

Further analysis using techniques like HPLC-MS/MS would be required to identify the specific degradation products in your samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the stressed samples.
Loss of potency in a stock solution Improper storagePrepare fresh stock solutions. Store aliquots in light-protected containers at -20°C or -80°C to minimize freeze-thaw cycles. A study on puerarin showed stability for at least 30 days when stored at 4°C in methanol.[2]
Inconsistent results between experiments Variability in solution preparation or handlingStandardize solution preparation protocols. Ensure consistent pH, solvent quality, and storage conditions across all experiments.
Precipitation in the solution Poor solubility or degradation leading to less soluble productsCheck the solubility of this compound in your chosen solvent system. Consider using co-solvents or adjusting the pH to improve solubility.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for a specified time.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products. A common choice for similar compounds is a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.[2]

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the degradation products by comparing their retention times and UV spectra with the parent compound. If available, use mass spectrometry (MS) for structural elucidation.

Quantitative Data Summary (Hypothetical Data Based on Puerarin Studies)

The following table presents hypothetical degradation data for this compound based on the expected behavior of isoflavone glycosides and published data on puerarin. Note: This data is for illustrative purposes and should be confirmed by experimental studies on this compound.

Stress Condition Parameter Value Reference (Puerarin)
Thermal DegradationHigh microwave powerCan lead to lower yields due to thermal degradation.[4]
Thermal DegradationHigh TemperatureVery high temperatures can cause disintegration and thermal degradation.[4]

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, Heat) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT/Heat) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Heat) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data Products Identify Degradation Products HPLC->Products

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship for Preventing Degradation

Prevention_Strategy cluster_factors Degradation Factors cluster_prevention Prevention Strategies cluster_outcome Outcome pH Extreme pH Buffer Use Buffered Solution (Neutral pH) pH->Buffer Temp High Temperature Storage Refrigerate or Freeze (-20°C / -80°C) Temp->Storage Light Light Exposure Protection Use Amber Vials or Protect from Light Light->Protection Ox Oxidizing Agents Inert Use Degassed Solvents or Inert Atmosphere Ox->Inert Stable Stable this compound Solution Buffer->Stable Storage->Stable Protection->Stable Inert->Stable

Caption: Strategies to prevent the degradation of this compound in solution.

References

Technical Support Center: Overcoming Poor Membrane Permeability of 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxypuerarin. The following information is designed to address common challenges related to its poor membrane permeability.

Disclaimer: Direct experimental data on the membrane permeability of this compound is limited. Much of the guidance provided is based on extensive research on its parent compound, puerarin, which shares structural similarities and is known to have poor bioavailability. This information should be used as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected poor membrane permeability of this compound?

A1: The challenges with this compound's membrane permeability are likely multifaceted and stem from its physicochemical properties. As an isoflavone glycoside, it is structurally related to puerarin, which exhibits poor absorption. Key contributing factors are believed to be:

  • Low Aqueous Solubility: While soluble in organic solvents like DMSO, its solubility in aqueous physiological fluids is expected to be low, limiting its dissolution and subsequent absorption.[1]

  • Efflux Transporter Activity: Like many natural compounds, this compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the compound out of cells, reducing its intracellular concentration and net absorption. Puerarin has been shown to interact with P-gp.[2]

  • High Polarity: The glycosidic moiety increases the polarity of the molecule, which can hinder its passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.

Q2: How can I assess the membrane permeability of this compound in my lab?

A2: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[3][4][5] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (A) to the basolateral (B) side, and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio (ER).

Q3: What formulation strategies can I employ to enhance the membrane permeability and bioavailability of this compound?

A3: Several formulation strategies have proven effective for improving the bioavailability of the related compound, puerarin, and can be adapted for this compound. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[6][7][8]

  • Liposomal Delivery: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their absorption.[9][10][11]

  • Phytosomes: Forming a complex of this compound with phospholipids can improve its lipophilicity and ability to cross cell membranes.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble compounds.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound in the transport buffer.Increase the solubility by using a co-solvent (e.g., up to 1% DMSO) or formulating the compound in a delivery system (e.g., nanoparticles, liposomes) before applying it to the cells.
Compound is a substrate for efflux transporters (e.g., P-gp).Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the A-to-B permeability increases. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Low passive diffusion due to high polarity.Consider prodrug strategies to mask polar functional groups or utilize formulation approaches like lipid-based delivery systems to enhance transcellular transport.
Degradation of the compound in the assay system.Analyze the stability of this compound in the transport buffer and cell culture medium over the time course of the experiment.
Issue 2: Inconsistent Bioavailability Data in Animal Studies
Possible Cause Troubleshooting Step
High first-pass metabolism in the gut wall or liver.Investigate the metabolic stability of this compound using liver microsomes or S9 fractions. Formulation strategies that protect the drug, such as nanoparticles, may reduce first-pass metabolism.
Influence of gut microbiota on absorption.The gut microbiota can metabolize isoflavones, affecting their bioavailability.[12][13][14][15][16] Consider the impact of the animal model's gut microbiome and potential co-administration of prebiotics or probiotics.
Formulation instability in the gastrointestinal tract.Characterize the stability of your formulation under simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells (passage number 25-52)[3]

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[3][5]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Use monolayers with TEER values ≥250 Ω·cm².[3]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (Basolateral to Apical - B→A):

    • Simultaneously, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

Protocol 2: Preparation of this compound Nanoparticles (Emulsion Solvent Evaporation Method)

This protocol is adapted from methods used for puerarin.[7][8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or similar biodegradable polymer

  • Ethyl acetate and ethanol (organic phase)

  • Pluronic F127 or other suitable surfactant (aqueous phase)

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve this compound and PLGA in a mixture of ethyl acetate and ethanol.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water (O/W) pre-emulsion.

  • Solvent Evaporation: Remove the organic solvent by rotary evaporation to allow for the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder.

Protocol 3: Preparation of this compound Liposomes (Reverse Phase Evaporation Technique)

This protocol is adapted from a method for preparing puerarin liposomes.[9]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC) and cholesterol

  • Chloroform and methanol (organic solvent mixture)

  • Phosphate buffered saline (PBS, pH 7.4)

Methodology:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in the organic solvent mixture.

  • Emulsion Formation: Add a small volume of PBS to the lipid solution and sonicate to form a water-in-oil emulsion.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel.

  • Liposome Formation: Continue to evaporate the solvent until a thin lipid film is formed.

  • Hydration: Hydrate the lipid film with PBS and agitate to form multilamellar vesicles.

  • Sizing: To obtain unilamellar vesicles of a desired size, the liposome suspension can be sonicated or extruded through polycarbonate membranes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₂O₉PubChem[17]
Molecular Weight430.4 g/mol PubChem[17]
SolubilitySoluble in DMSO (100 mg/mL)[1]

Table 2: Comparison of Bioavailability Enhancement Strategies for Puerarin (Data as a Proxy)

FormulationKey FindingsReference
Puerarin Nanoparticles (Emulsion Solvent Evaporation)2.83-fold increase in oral bioavailability compared to raw puerarin.[7]
Puerarin Nanoparticles (PDLG-loaded)5-fold increase in relative bioavailability compared to puerarin suspension.[8]
Chitosan-coated Puerarin LiposomesEncapsulation efficiency of 51.1%.[9]
TPGS-modified Puerarin Long Circulating LiposomesEncapsulation efficiency of 95.08% and significantly improved bioavailability.[11]

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways modulated by this compound, based on studies of puerarin.

PI3K_Akt_mTOR_Pathway Puerarin This compound (Puerarin) PI3K PI3K Puerarin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: PI3K/Akt/mTOR signaling pathway potentially activated by this compound.

Glucose_Uptake_Pathway Puerarin This compound (Puerarin) PI3K_Akt PI3K/Akt Pathway Puerarin->PI3K_Akt Activates GLUT4_translocation GLUT4 Translocation to Membrane PI3K_Akt->GLUT4_translocation Promotes Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Proposed mechanism of enhanced glucose uptake via GLUT4 translocation.

Experimental Workflow

Nanoparticle_Formulation_Workflow Start Start OrganicPhase Prepare Organic Phase (Drug + Polymer) Start->OrganicPhase AqueousPhase Prepare Aqueous Phase (Surfactant) Start->AqueousPhase Emulsification Emulsification (O/W Emulsion) OrganicPhase->Emulsification AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Collection Nanoparticle Collection SolventEvaporation->Collection End Lyophilized Nanoparticles Collection->End

Caption: Workflow for nanoparticle formulation by emulsion solvent evaporation.

References

Technical Support Center: Troubleshooting 4'-Methoxypuerarin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing specifically with 4'-Methoxypuerarin.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and the resolution of the separation. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Initial Observation cluster_1 Chemical Factors cluster_2 System & Method Factors cluster_3 Resolution Peak Tailing Observed Peak Tailing Observed Mobile Phase pH Mobile Phase pH Peak Tailing Observed->Mobile Phase pH Check First Mobile Phase Composition Mobile Phase Composition Mobile Phase pH->Mobile Phase Composition If tailing persists Symmetrical Peak Symmetrical Peak Mobile Phase pH->Symmetrical Peak Problem Solved Column Chemistry Column Chemistry Mobile Phase Composition->Column Chemistry If tailing persists Mobile Phase Composition->Symmetrical Peak Problem Solved Column Condition Column Condition Column Chemistry->Column Condition If chemical factors are optimized Column Chemistry->Symmetrical Peak Problem Solved Extra-Column Volume Extra-Column Volume Column Condition->Extra-Column Volume Column Condition->Symmetrical Peak Problem Solved Sample Overload Sample Overload Extra-Column Volume->Sample Overload Sample Solvent Sample Solvent Sample Overload->Sample Solvent Sample Solvent->Symmetrical Peak Problem Solved

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for this compound in reverse-phase HPLC?

The most probable cause is secondary interactions between the analyte and the stationary phase. This compound, an isoflavone, has polar functional groups that can interact with residual silanol groups on the silica-based C18 column packing. These interactions cause a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor. The predicted pKa of 3'-Methoxypuerarin, an isomer, is approximately 6.3. To ensure sharp, symmetrical peaks, it is advisable to work at a pH that is at least 2 units below the pKa of the analyte to keep it in a single, non-ionized form. Operating near the pKa can lead to the coexistence of ionized and non-ionized forms, resulting in peak broadening or tailing. Furthermore, a lower pH (e.g., 2.5-3.5) will suppress the ionization of residual silanol groups on the stationary phase, minimizing their interaction with this compound.

Q3: What are the recommended starting conditions for a mobile phase to analyze this compound?

Based on established methods for the related compound puerarin, a good starting point for the mobile phase would be a mixture of acetonitrile and water, with an acidic modifier.[1][2][3]

ComponentRecommendationRationale
Organic Solvent AcetonitrileGenerally provides good peak shape and lower backpressure compared to methanol.
Aqueous Phase HPLC-grade water---
Acidic Modifier 0.1% Formic Acid or 0.1% Acetic AcidTo lower the mobile phase pH and suppress silanol interactions.
Initial Gradient Start with a lower percentage of organic solvent and gradually increase.To ensure good retention and separation.

Troubleshooting Steps and Experimental Protocols

If you are experiencing peak tailing with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Mobile Phase Optimization

Protocol: Adjusting Mobile Phase pH

  • Prepare Mobile Phases: Prepare your mobile phase (e.g., Acetonitrile:Water) with different acidic modifiers to achieve pH values of approximately 2.5, 3.0, and 3.5. Use 0.1% formic acid or 0.1% phosphoric acid.

  • Equilibrate the Column: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate: Compare the peak asymmetry factor at each pH. A value closer to 1 indicates a more symmetrical peak.

Table 1: Mobile Phase pH Adjustment

pHExpected Outcome on Peak ShapeRationale
~2.5 Improved symmetrySuppresses ionization of silanol groups.
~3.0 Likely good symmetryBalances silanol suppression and analyte stability.
~3.5 May show some tailingSilanol groups may start to deprotonate.
Step 2: Column Evaluation

If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column itself.

Protocol: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Strong Solvent: Flush the column in the reverse direction (if permitted by the manufacturer) with a strong, non-buffered organic solvent like 100% acetonitrile or isopropanol for at least 20-30 column volumes. This helps remove strongly retained contaminants.

  • Flush with Intermediate Solvent: Flush with an intermediate solvent like methanol.

  • Flush with Water: Flush with HPLC-grade water to remove any salts.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Q4: What type of HPLC column is best suited for this compound analysis?

A high-purity, end-capped C18 column is a good starting choice. End-capping is a process that chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interacting with the analyte. If tailing persists even with an end-capped column and optimized mobile phase, consider a column with a different stationary phase chemistry, such as a polar-embedded or phenyl-hexyl phase, which can offer alternative selectivity and reduce silanol interactions.

Step 3: System and Sample Considerations

Table 2: Troubleshooting System and Sample Issues

IssuePotential CauseRecommended Action
All peaks in the chromatogram are tailing Extra-column volume (dead volume) from long or wide tubing, or improper fittings.Use shorter, narrower internal diameter tubing (e.g., 0.125 mm). Ensure all fittings are properly tightened to minimize dead volume.
Peak tailing worsens with increased sample concentration Sample overload.Reduce the injection volume or dilute the sample.
Distorted peak shape for early eluting peaks Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Sudden onset of peak tailing Column contamination or void formation.Flush the column as described above. If the problem persists, the column may need to be replaced.
Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing.

G cluster_0 Analyte-Stationary Phase Interaction cluster_1 Result Analyte Analyte StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction (Desired) Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Polar Interaction (Undesired) TailingPeak Tailing Peak StationaryPhase->TailingPeak Silanol->TailingPeak

Caption: Interaction diagram showing the causes of peak tailing.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable HPLC results.

References

Technical Support Center: 4'-Methoxypuerarin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalytical quantification of 4'-methoxypuerarin using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine).[1][2] These interfering components can include phospholipids, salts, proteins, and metabolites. This phenomenon can lead to inaccurate and imprecise quantification of the analyte.[3]

Q2: Why is controlling for matrix effects critical?

A2: Uncontrolled matrix effects can compromise the quality of bioanalytical data by affecting the accuracy, precision, and sensitivity of the method.[3] This can lead to erroneous results in pharmacokinetic, toxicokinetic, and bioequivalence studies, potentially impacting key decisions in drug development.

Q3: How is the matrix effect quantitatively assessed?

A3: The most common method is the post-extraction spike analysis.[1][2] The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of the effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it help?

A4: A SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C). Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same matrix effects.[2] Using a SIL-IS is the preferred way to compensate for matrix effects, as it can track and correct for variations in ionization, though it may not overcome significant sensitivity loss.[2]

Troubleshooting Guide for Matrix Effects

If you are experiencing poor accuracy, low sensitivity, or high variability in your this compound assay, follow this guide to diagnose and mitigate potential matrix effects.

Problem: Inconsistent results, poor peak shape, or low analyte response.

Caption: Troubleshooting workflow for matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most effective way to combat matrix effects.[2] While simple and fast, Protein Precipitation (PPT) is the least clean method and most prone to matrix effects. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[2][4]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein removal by denaturation with an organic solvent or acid.Partitioning of analyte between two immiscible liquid phases.Selective retention of analyte on a solid sorbent, with subsequent elution.
Typical Recovery % > 80%[4]70 - 90%> 90%
Matrix Effect (MF) High variability (can be <70% or >130%). Most susceptible to phospholipid interference.Reduced matrix effect. Can provide very clean extracts.[5]Generally the lowest matrix effect due to superior cleanup.[6]
Pros Fast, simple, inexpensive, high-throughput.[2]Provides clean extracts, can be highly selective.[5]Highest selectivity, very clean extracts, high analyte concentration, amenable to automation.[7]
Cons "Dirty" extracts, high risk of ion suppression from phospholipids.More labor-intensive, requires solvent optimization, can have lower recovery.[4]Most complex method development, higher cost per sample.
Table 1: Representative comparison of common sample preparation techniques for isoflavone bioanalysis.

Experimental Protocols

Below are detailed methodologies for a typical bioanalytical workflow for this compound or its close structural analogs, based on established methods for puerarin derivatives.[8][9]

Sample Preparation Protocol (LLE)

This protocol is based on a method shown to minimize matrix effects for puerarin in human plasma.[5]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 50 µL of an acidic buffer (e.g., 0.1M HCl) to acidify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Parameters

These parameters are a robust starting point for method development, adapted from a validated method for a puerarin derivative.[8][9]

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5.0 µm)[8][9]
Mobile Phase A 0.1% Formic Acid in Water[8][9]
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 20% B for isocratic)[8][9]
Flow Rate 0.6 mL/min[8][9]
Column Temperature 40 °C[8][9]
Injection Volume 5 - 10 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)
Polarity Positive or Negative Ion Mode (analyte dependent)
Scan Mode Multiple Reaction Monitoring (MRM)
Example Transition For a puerarin derivative: m/z 399.1 → 281.0[8][9]
Table 2: Recommended starting parameters for LC-MS/MS analysis.

Visualized Experimental Workflow

Caption: General workflow for this compound bioanalysis.

References

Technical Support Center: Scaling Up 4'-Methoxypuerarin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification process of 4'-methoxypuerarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound on a large scale?

A1: The most prevalent methods for large-scale purification of this compound and related isoflavones are preparative High-Performance Liquid Chromatography (HPLC), macroporous resin chromatography, and crystallization. The choice of method depends on the desired purity, yield, and the scale of production.

Q2: What are the critical parameters to consider when scaling up from a lab-scale to a pilot-plant scale purification?

A2: Key parameters to maintain during scale-up include the linear flow rate, bed height of the chromatography column, and the ratio of sample load to the column volume or resin amount. It is also crucial to ensure that the composition of the mobile phase and the pH remain consistent.

Q3: What are the expected yields and purity levels when scaling up the purification of this compound?

A3: While specific data for this compound is limited, data from the closely related compound puerarin can provide an estimate. With optimized processes, purities exceeding 95% are achievable. For instance, a method involving macroporous resins for puerarin purification achieved a purity of up to 96.13% with a yield of 91.02%. Another large-scale method for puerarin using resin adsorption followed by acid hydrolysis yielded puerarin with 90% purity.[1]

Q4: What are the potential impurities that can be encountered during the synthesis and purification of this compound?

A4: Impurities can arise from the starting materials, by-products of the synthesis reaction, or degradation of the final product. For isoflavones like this compound, potential impurities could include unreacted starting materials (e.g., puerarin), isomers, and other structurally related flavonoids. A systematic classification of organic impurities in drugs can be found in various pharmaceutical literature.[2]

Troubleshooting Guides

Preparative HPLC Purification
Issue Possible Cause Troubleshooting Steps
Poor Peak Resolution - Inappropriate mobile phase composition.- Column overloading.- Incorrect flow rate.- Optimize the mobile phase gradient. A shallower gradient can improve separation.- Reduce the sample load. Perform a loading study to determine the maximum capacity without compromising resolution.- Adjust the flow rate. Lower flow rates often lead to better resolution.
Peak Tailing or Fronting - Column degradation.- Presence of interfering compounds in the sample.- pH of the mobile phase is close to the pKa of this compound.- Use a guard column to protect the main column.- Flush the column with a strong solvent to remove contaminants.- Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound.
Low Yield - Incomplete elution from the column.- Degradation of the compound on the column.- Inefficient fraction collection.- Use a stronger solvent in the mobile phase to ensure complete elution.- Check the stability of this compound under the chromatographic conditions.- Optimize the fraction collection parameters to ensure the entire peak is collected.
High Backpressure - Clogging of the column inlet frit.- Particulate matter in the sample.- High flow rate.- Filter the sample through a 0.45 µm filter before injection.- Back-flush the column with a solvent compatible with the stationary phase.- Reduce the flow rate.
Macroporous Resin Chromatography
Issue Possible Cause Troubleshooting Steps
Low Adsorption Capacity - Incorrect resin type for this compound.- Inappropriate pH of the loading solution.- High flow rate during loading.- Screen different types of macroporous resins (nonpolar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics.[3][4]- Optimize the pH of the sample solution to enhance adsorption.- Decrease the loading flow rate to allow for sufficient interaction time between the compound and the resin.
Incomplete Elution (Low Recovery) - Elution solvent is too weak.- Insufficient volume of elution solvent.- Strong irreversible binding to the resin.- Increase the concentration of the organic solvent (e.g., ethanol) in the eluent.- Increase the volume of the eluent used for desorption.- Consider using a different resin if irreversible adsorption is suspected.
Co-elution of Impurities - Poor selectivity of the resin.- Inappropriate washing step.- Optimize the washing step with a solvent that can remove impurities without eluting this compound.- Employ a gradient elution to separate the target compound from closely related impurities.
Resin Fouling - Presence of suspended solids or high molecular weight impurities in the crude extract.- Pre-treat the crude extract by filtration or centrifugation to remove particulate matter.- Implement a resin regeneration protocol after each cycle.
Crystallization
Issue Possible Cause Troubleshooting Steps
Failure to Crystallize - Solution is not supersaturated.- Presence of impurities that inhibit crystallization.- Concentrate the solution further or cool it to a lower temperature.- Add anti-solvent to induce precipitation.- Use seeding with a small amount of pure this compound crystals.
Formation of Oil instead of Crystals - High concentration of impurities.- Cooling rate is too fast.- Purify the crude material further before crystallization.- Slow down the cooling rate to allow for ordered crystal growth.
Low Purity of Crystals - Impurities are co-crystallizing.- Inefficient washing of the crystals.- Recrystallize the product one or more times. A patent for puerarin suggests that 2-5 crystallizations can increase purity to 99.7%.[5]- Wash the crystals with a cold solvent in which this compound has low solubility.
Small Crystal Size (Difficult to Filter) - Rapid nucleation.- Insufficient crystal growth time.- Decrease the level of supersaturation.- Allow for a longer period of slow cooling or solvent evaporation to promote the growth of larger crystals.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the purification of puerarin, which can be used as a reference for scaling up this compound purification.

Table 1: Macroporous Resin Adsorption Parameters for Puerarin [1]

Resin TypeAdsorption Capacity (mg/g)Adsorption Rate (%)Desorption Rate (%)
D101155.295.392.1
S-8142.893.590.5
H103 165.0 97.2 97.4
X-5138.591.888.7
HPD600148.994.191.3
AB-8152.496.093.2

H103 resin showed the best performance for puerarin purification.

Table 2: Purity and Yield of Puerarin at Different Purification Stages

Purification StepPuerarin Content (%)Yield (%)
Crude Extract~30%-
After HPD-800 Resin Adsorption69.25% (total isoflavones)91.02
After Recrystallization96.13%-

Experimental Protocols

Preparative HPLC Method for this compound Purification

This protocol is adapted from general methods for preparative HPLC of flavonoids.

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent to a concentration determined by a prior loading study. Filter the solution through a 0.45 µm membrane.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 20 mm x 250 mm, 10 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound. An example gradient could be 20-60% B over 30 minutes. The optimal gradient should be developed at an analytical scale first.

    • Flow Rate: Determined by scaling up from the analytical method. For a 20 mm ID column, the flow rate would be significantly higher than an analytical column (e.g., 15-20 mL/min).

    • Detection: UV at an appropriate wavelength for this compound (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-purification: Combine the pure fractions, and remove the solvent under reduced pressure.

Macroporous Resin Chromatography Protocol

This protocol is based on methods developed for puerarin purification.[1]

  • Resin Selection and Pre-treatment: Based on preliminary screening, select a suitable resin (e.g., HPD100-series or similar). Pre-treat the resin by washing with ethanol and then water until neutral.

  • Loading: Dissolve the crude extract in an appropriate solvent (e.g., water or a low percentage of ethanol). Adjust the pH if necessary. Load the solution onto the equilibrated resin column at a low flow rate (e.g., 1-2 Bed Volumes/hour).

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound with an appropriate concentration of ethanol in water (e.g., 70-80% ethanol). Collect the eluate.

  • Solvent Removal: Concentrate the eluate under vacuum to remove the ethanol and obtain the purified this compound.

Crystallization Protocol

This protocol is a general method for the crystallization of organic compounds.

  • Dissolution: Dissolve the purified this compound from the previous step in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature to achieve a saturated or slightly supersaturated solution.

  • Cooling: Slowly cool the solution to allow for the formation of crystals. A controlled, slow cooling rate is crucial for obtaining larger, purer crystals.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the crystals under vacuum to remove the residual solvent.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Preparative HPLC workflow for this compound purification.

Experimental_Workflow_Resin cluster_prep Sample Preparation cluster_resin Macroporous Resin Chromatography cluster_post Post-Purification Crude Crude this compound Extract Dissolve Dissolve in Loading Buffer Crude->Dissolve Load Load onto Equilibrated Resin Column Dissolve->Load Wash Wash with Water Load->Wash Elute Elute with Ethanol/Water Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Purified Purified this compound Concentrate->Purified

Caption: Macroporous resin chromatography workflow for purification.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Purification Problem (e.g., Low Purity) Cause1 Method Parameters Problem->Cause1 Cause2 Sample Characteristics Problem->Cause2 Cause3 Equipment Issues Problem->Cause3 Solution1 Optimize Method (e.g., Gradient, Flow Rate) Cause1->Solution1 Solution2 Pre-treat Sample (e.g., Filtration) Cause2->Solution2 Solution3 System Maintenance (e.g., Column Cleaning) Cause3->Solution3

Caption: Logical approach to troubleshooting purification issues.

References

Optimizing 4'-Methoxypuerarin Dosage in Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 4'-Methoxypuerarin and its parent compound, puerarin, in animal studies. Due to the limited specific data on this compound, this guide leverages the extensive research available on puerarin to provide foundational knowledge and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose for puerarin in rodent studies?

A1: The effective dose of puerarin in animal models varies significantly depending on the disease model, the route of administration, and the specific research question. For instance, in studies investigating cardiovascular effects in rats, intraperitoneal (i.p.) doses of 40 and 80 mg/kg have been shown to be effective.[1] For neuroprotective effects in mouse models of Parkinson's disease, a much lower dose of 0.12 mg/kg/day administered intraperitoneally has been reported to be effective.[2] In models of diet-induced obesity in mice, an oral dose of 50 mg/kg for 14 weeks has shown positive metabolic effects.[3] Therefore, a thorough literature review of studies with similar experimental setups is crucial for determining an appropriate starting dose.

Q2: How does the route of administration affect the dosage and bioavailability of puerarin?

A2: The route of administration significantly impacts the pharmacokinetic profile and bioavailability of puerarin. Intravenous (IV) administration ensures 100% bioavailability, while oral (per os) administration results in lower and more variable bioavailability due to factors like first-pass metabolism in the liver and intestines.[4] For example, after oral administration in rats, puerarin is rapidly absorbed but also quickly metabolized into conjugates like puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide.[4] Common administration routes in rodent studies include oral gavage, intraperitoneal (i.p.) injection, subcutaneous (SC) injection, and intravenous (IV) injection.[5] The choice of administration route should be justified based on the experimental goals and the desired pharmacokinetic profile.

Q3: What are the main metabolites of puerarin in animal models?

A3: The primary metabolites of puerarin are glucuronide and sulfate conjugates. In rats, puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide are the main metabolites formed through conjugation reactions catalyzed by UDP-glucuronosyl-transferase (UGT) enzymes, with UGT1A1 being a key enzyme in human liver microsomes.[4] Other metabolites, such as daidzein, dihydrodaidzein, and equol, have been detected in rat urine after oral administration.[4] Understanding the metabolic profile is crucial for interpreting experimental results and assessing the activity of the parent compound versus its metabolites.

Q4: Are there any known toxicity concerns with puerarin or its derivatives in animal studies?

A4: While puerarin is generally considered to have a good safety profile, high doses of related phenolic compounds have been associated with toxicity in long-term studies. For instance, a study on 4-methoxyphenol (4-MP), a compound structurally similar to the "methoxy" part of this compound, showed that a diet containing 2% 4-MP for 104 weeks induced forestomach carcinomas in rats.[6] It is essential to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range for this compound in any new animal model.[7][8]

Troubleshooting Guide

Problem: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, i.p. injection).[5] For oral administration, consider methods that encourage voluntary consumption to reduce stress, such as using sweetened condensed milk as a carrier.[9]

  • Possible Cause: Variability in drug metabolism.

    • Solution: Use animals of the same age, sex, and strain to minimize metabolic differences. Be aware that pathological conditions, such as liver or kidney dysfunction, can alter drug metabolism and clearance.[4]

  • Possible Cause: Issues with the drug formulation.

    • Solution: Ensure the compound is fully dissolved or uniformly suspended in the vehicle. The use of drug delivery systems like solid lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[4][10]

Problem: Lack of a clear dose-response relationship.

  • Possible Cause: The tested dose range is too narrow or not centered around the effective concentration.

    • Solution: Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window.

  • Possible Cause: Saturation of absorption or metabolic pathways at higher doses.

    • Solution: Analyze pharmacokinetic data to determine if absorption or clearance becomes non-linear at higher concentrations.[11]

  • Possible Cause: The compound may have a biphasic or U-shaped dose-response curve.

    • Solution: This is a known phenomenon for some compounds. Testing a wider range of doses, including very low ones, may be necessary to reveal the full dose-response relationship. A study on puerarin in a mouse model of Graves' disease found that a lower dose (400 mg/kg/day) had a better protective effect than a higher dose (1,200 mg/kg/day).[12]

Data Presentation

Table 1: Effective Dosages of Puerarin in Various Animal Models

Animal Model Disease/Condition Dosage Route of Administration Observed Effects Reference
Spontaneously Hypertensive RatsHypertension40 and 80 mg/kgIntraperitoneal (i.p.)Reduced blood pressure and heart rate.[1]
MPTP-lesioned MiceParkinson's Disease0.12 mg/kg/dayIntraperitoneal (i.p.)Ameliorated motor abnormalities and promoted neuron survival.[2]
Ovariectomized RatsCognitive Impairment (AD model)7 mg/kg for 120 daysNot SpecifiedAmeliorated cognitive impairment.[13]
High-Fat Diet-Fed MiceObesity and Metabolic Syndrome50 mg/kg for 14 weeksOralReduced weight gain, improved glucose tolerance, and decreased insulin resistance.
Carrageenan and CFA-induced MiceInflammatory PainNot SpecifiedNot SpecifiedAttenuated mechanical and thermal hyperalgesia.[14]
Type-2 Diabetic RatsDiabetes160 mg/kgNot SpecifiedRegulated dysregulated lipidemia.

Table 2: Pharmacokinetic Parameters of Puerarin in Rats

Parameter Value (Oral Administration) Value (Intravenous Administration) Reference
Cmax (Maximum Concentration)3.54 +/- 2.03 mg/L-[15]
Tmax (Time to Cmax)0.68 +/- 0.37 h-[15]
AUC (Area Under the Curve)7.29 +/- 3.79 mg·h/L-[15]
T1/2 (Half-life)1.7 +/- 0.6 h-[15]
CL/F (Apparent Clearance)7.24 +/- 4.27 L/h/kg-[15]
V/F (Apparent Volume of Distribution)17.88 +/- 13.55 L/h/kg-[15]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Preparation: Prepare the this compound solution or suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Ensure the concentration allows for the desired dosage in a volume of 1-2 ml for a rat.[5]

  • Restraint: Gently restrain the rat, holding it firmly but without causing distress.

  • Gavage: Insert a gavage needle (a flexible tube with a rounded tip is preferred) into the esophagus.[5]

  • Administration: Slowly administer the solution.

  • Observation: Monitor the animal for any signs of distress after administration.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

  • Preparation: Prepare the sterile this compound solution. The injection volume should not exceed 0.5 ml for a mouse.[5]

  • Restraint: Manually restrain the mouse, exposing the lower abdominal quadrant.

  • Injection: Insert a small-gauge needle (e.g., 25-27 gauge) into the peritoneal cavity, avoiding the internal organs.

  • Administration: Inject the solution.

  • Observation: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacokinetic Analysis lit_review Literature Review dose_range Dose-Ranging Study lit_review->dose_range toxicity Acute Toxicity Assessment dose_range->toxicity animal_model Select Animal Model toxicity->animal_model admin_route Choose Administration Route animal_model->admin_route treatment Administer this compound admin_route->treatment endpoints Measure Efficacy Endpoints treatment->endpoints blood_sampling Blood Sampling treatment->blood_sampling tissue_collection Tissue Collection endpoints->tissue_collection lc_ms LC-MS/MS Analysis blood_sampling->lc_ms tissue_collection->lc_ms pk_modeling Pharmacokinetic Modeling lc_ms->pk_modeling signaling_pathway Potential Signaling Pathways of Puerarin cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Cellular Effects Puerarin Puerarin TLR4 TLR4 Puerarin->TLR4 binds to TIR domain of MyD88, hindering its binding with TLR4 PI3K PI3K Puerarin->PI3K activates OxidativeStress ↓ Oxidative Stress Puerarin->OxidativeStress reduces MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB JNK JNK MyD88->JNK Akt Akt PI3K->Akt Akt->NFkB inhibits eNOS eNOS Akt->eNOS Apoptosis ↓ Apoptosis Akt->Apoptosis inhibits Neuroprotection ↑ Neuroprotection Akt->Neuroprotection Inflammation ↓ Inflammation NFkB->Inflammation FoxO1 FoxO1 JNK->FoxO1 JNK->Inflammation FoxO1->Inflammation Vasodilation ↑ Vasodilation eNOS->Vasodilation

References

Navigating the Synthesis of 4'-Methoxypuerarin Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Methoxypuerarin and its derivatives presents a promising avenue for therapeutic innovation, leveraging the known biological activities of the parent isoflavone, puerarin. However, the journey from starting materials to the final, purified compound is often fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of these valuable derivatives, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems in a question-and-answer format to provide direct and actionable guidance for your experiments.

Question 1: My 4'-O-methylation of puerarin is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the 4'-O-methylation of puerarin can stem from several factors. Puerarin possesses multiple hydroxyl groups (at the 7, 4', and glucose moiety positions), leading to a lack of selectivity in the methylation reaction.

Troubleshooting Steps:

  • Protecting Group Strategy: The most critical step for improving yield is the use of a protecting group strategy to selectively block the other reactive hydroxyl groups, particularly the more reactive 7-OH group. Acetyl or benzyl groups are commonly used for this purpose. The general workflow involves:

    • Protection of the 7-OH and glucose hydroxyls.

    • Methylation of the free 4'-OH group.

    • Deprotection to yield this compound.

  • Choice of Methylating Agent and Base: The combination of a mild methylating agent and a suitable base is crucial. Using a strong, non-selective methylating agent can lead to multiple side products.

    • Recommended: Dimethyl sulfate (DMS) or methyl iodide (MeI) are effective methylating agents.

    • Base Selection: A weak base like potassium carbonate (K₂CO₃) is preferred over stronger bases such as sodium hydride (NaH) to minimize side reactions.

  • Reaction Conditions:

    • Solvent: Anhydrous acetone or dimethylformamide (DMF) are suitable solvents for this reaction.

    • Temperature: The reaction is typically carried out at room temperature or with gentle heating (40-60°C). Overheating can promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Question 2: I am observing multiple spots on my TLC plate after the methylation reaction. What are these side products and how can I minimize their formation?

Answer: The presence of multiple spots on your TLC plate indicates the formation of various side products.

Common Side Products:

  • 7-O-methyl puerarin: Due to the higher reactivity of the 7-hydroxyl group, methylation at this position is a common side reaction if a protecting group strategy is not employed.

  • Di- and tri-methylated puerarin: Methylation occurring at multiple hydroxyl groups.

  • Unreacted Puerarin: Incomplete reaction will leave starting material in the mixture.

Minimization Strategies:

  • Selective Protection: As mentioned above, a robust protecting group strategy is the most effective way to prevent the formation of 7-O-methyl and other multi-methylated derivatives.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.1-1.5 equivalents) to ensure complete methylation of the target hydroxyl group without excessive side reactions.

  • Gradual Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration and favor the desired reaction.

Question 3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?

Answer: The purification of this compound requires techniques that can effectively separate compounds with similar polarities.

Recommended Purification Protocols:

  • Column Chromatography: This is the most common method for purifying flavonoid derivatives.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution system is typically required. A common gradient starts with a non-polar solvent like hexane or dichloromethane and gradually increases the polarity by adding ethyl acetate or methanol. The exact gradient will need to be optimized based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity compounds, reversed-phase Prep-HPLC is highly effective.[1]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol is a common mobile phase system.

Question 4: How can I confirm the successful synthesis and purity of my this compound derivative?

Answer: A combination of spectroscopic and chromatographic techniques is essential for the characterization and purity assessment of your final product.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is the most definitive method for structure elucidation. The appearance of a new signal around 3.8 ppm in the ¹H NMR spectrum, corresponding to the methoxy group protons, and a corresponding signal around 55 ppm in the ¹³C NMR spectrum are key indicators of successful methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 4'-O-methylated flavonoid derivatives. Please note that these are representative values and may require optimization for your specific experimental setup.

ParameterTypical Value/ConditionReference
Starting Material Puerarin-
Protecting Group Acetyl (Ac) or Benzyl (Bn)General practice
Methylating Agent Dimethyl sulfate (DMS) or Methyl Iodide (MeI)General practice
Base Potassium carbonate (K₂CO₃)General practice
Solvent Anhydrous Acetone or DMFGeneral practice
Reaction Temperature Room Temperature to 60°CGeneral practice
Reaction Time 2-24 hours (monitored by TLC)General practice
Purification Method Silica Gel Column Chromatography, Prep-HPLC[1]
Typical Yield 60-80% (with protecting groups)Estimated

Key Experimental Protocols

Protocol 1: General Procedure for the Selective 4'-O-Methylation of Puerarin (with Protecting Groups)

  • Protection of Puerarin:

    • Dissolve puerarin in a suitable solvent (e.g., pyridine).

    • Add acetic anhydride (for acetylation) or benzyl bromide (for benzylation) in the presence of a suitable catalyst or base.

    • Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

    • Work up the reaction mixture to isolate the protected puerarin.

  • 4'-O-Methylation:

    • Dissolve the protected puerarin in anhydrous acetone or DMF.

    • Add potassium carbonate (K₂CO₃) and stir for 30 minutes.

    • Add dimethyl sulfate (DMS) or methyl iodide (MeI) dropwise.

    • Stir the reaction at room temperature or heat gently (40-60°C) and monitor its progress by TLC.

    • Once the reaction is complete, filter off the base and evaporate the solvent.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the methylated and protected intermediate in a suitable solvent.

    • For acetyl groups, use a mild base like sodium methoxide in methanol.

    • For benzyl groups, use catalytic hydrogenation (e.g., H₂/Pd-C).

    • Monitor the deprotection by TLC.

    • Purify the final product, this compound, by column chromatography or Prep-HPLC.

Protocol 2: Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol outlines the key steps to investigate the effect of this compound derivatives on the PI3K/Akt signaling pathway.[3][4][5]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., cancer cell lines, neuronal cells) to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivative for a specified time. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated PI3K (p-PI3K), and total PI3K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizing Synthesis and Signaling

Diagram 1: General Synthetic Workflow for this compound

Synthetic_Workflow cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection cluster_purification Purification Puerarin Puerarin Protected_Puerarin Protected Puerarin (e.g., 7-OAc, Glc-OAc) Puerarin->Protected_Puerarin Ac₂O/Py or BnBr/Base Methylated_Intermediate 4'-O-Methyl Protected Puerarin Protected_Puerarin->Methylated_Intermediate DMS/K₂CO₃ or MeI/K₂CO₃ Methoxypuerarin This compound Methylated_Intermediate->Methoxypuerarin NaOMe/MeOH or H₂/Pd-C Purification1 Column Chromatography Purification2 Prep-HPLC

Caption: General workflow for synthesizing this compound.

Diagram 2: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response Puerarin_Deriv This compound Derivative Puerarin_Deriv->PI3K Modulates

Caption: PI3K/Akt signaling pathway modulated by puerarin derivatives.[6][7][8][9]

Diagram 3: The MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Puerarin_Deriv This compound Derivative Puerarin_Deriv->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway modulated by puerarin derivatives.[10][11]

References

Preventing precipitation of 4'-Methoxypuerarin in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Methoxypuerarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations up to 100 mg/mL (232.34 mM).[1][2] For complete dissolution at high concentrations, sonication may be necessary.[1][2] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium or buffer?

A2: Precipitation in aqueous media is the most common issue and typically occurs because this compound, like its parent compound puerarin, has poor water solubility.[3][4] The abrupt change from a high-concentration organic solvent (like DMSO) to an aqueous environment can cause the compound to "crash out" of solution. This can be exacerbated by factors such as the final concentration, the pH of the medium, temperature, and direct addition of a highly concentrated stock into the final volume.

Q3: How should I store this compound solutions?

A3: Proper storage is crucial to maintain the compound's integrity and prevent degradation or precipitation.

  • Solid Powder: Store at 4°C, sealed tightly and protected from moisture and light.[1][2]

  • Stock Solution (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, sealed and protected from light.[1][2]

Q4: What is the maximum concentration of this compound I can use in my cell culture medium?

A4: The maximum achievable concentration in aqueous media without precipitation is significantly lower than in DMSO and must be determined empirically for your specific medium and conditions. The parent compound, puerarin, has an aqueous solubility of only around 0.46 mg/mL.[3] It is recommended to keep the final concentration of the organic solvent (e.g., DMSO) in your medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. This will also limit the maximum final concentration of the compound. Always prepare a small test batch to check for precipitation before treating your experimental samples.

Troubleshooting Guide

This guide addresses specific precipitation issues in a question-and-answer format.

Problem 1: The compound precipitates immediately after I add the stock solution to my media.

  • Potential Cause 1: Final concentration is too high. The desired final concentration exceeds the solubility limit of this compound in your specific aqueous medium.

    • Solution: Perform a solubility test. Prepare serial dilutions of your compound in the medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM) and observe the highest concentration that remains clear. Use a concentration at or below this limit for your experiments.

  • Potential Cause 2: Improper dilution method. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation.

    • Solution: Use a serial dilution method. First, dilute the high-concentration stock into a smaller, intermediate volume of media. Mix well. Then, add this intermediate dilution to the final volume of media. This gradual reduction in solvent concentration helps keep the compound in solution.

  • Potential Cause 3: Temperature shock. If your stock solution is at room temperature and your medium is cold (e.g., 4°C), the temperature difference can decrease solubility.

    • Solution: Ensure all components (stock solution, media) are at the same temperature before mixing. Pre-warming the media to 37°C before adding the compound can sometimes improve solubility.

Problem 2: The solution is clear initially but becomes cloudy or shows precipitate after incubation.

  • Potential Cause 1: Compound instability. Many phenolic compounds can degrade or aggregate over time in the complex environment of cell culture media, which contains salts, amino acids, and bicarbonate, and is typically maintained at 37°C and 5% CO2.[5][6]

    • Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of the compound. If long-term exposure is required, consider media changes with freshly prepared compound at regular intervals.

  • Potential Cause 2: Interaction with media components. The compound may interact with proteins (e.g., in fetal bovine serum) or other components, leading to aggregation and precipitation over time.

    • Solution: If using serum, try reducing the serum percentage or switching to a serum-free medium if your experimental model allows. Alternatively, test the compound's stability in a simpler buffered solution (like PBS) to see if media components are the primary issue.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 430.40 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, sonicator.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 430.40 g/mol * (1000 mg / 1 g) = 43.04 mg

  • Procedure: a. Weigh out 43.04 mg of this compound powder and place it in a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.[1][2] e. Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.[1][2]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

This protocol uses a two-step dilution to minimize precipitation.

  • Materials: 100 mM stock solution of this compound in DMSO, desired cell culture medium (pre-warmed to 37°C).

  • Step 1: Prepare a 1 mM Intermediate Dilution. a. Thaw a single aliquot of the 100 mM stock solution. b. In a sterile tube, add 990 µL of pre-warmed cell culture medium. c. Add 10 µL of the 100 mM stock solution to the medium. d. Immediately vortex or pipette up and down gently but thoroughly to mix. This creates a 1:100 dilution (1 mM).

  • Step 2: Prepare the 100 µM Final Working Solution. a. In the final culture vessel (e.g., a T-75 flask containing 9.9 mL of medium), add 100 µL of the freshly prepared 1 mM intermediate dilution. b. Gently swirl the vessel to ensure even distribution. This creates a final 1:10 dilution, resulting in a 100 µM working solution. The final DMSO concentration will be 0.1%.

Reference Data

Table 1: Solubility Profile of this compound and Parent Compound Puerarin.

Compound Solvent/Medium Solubility Reference
This compound DMSO 100 mg/mL (232.34 mM) [1][2]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble [7]
Puerarin (Parent Cmpd.) Water ~0.46 mg/mL [3]
Phosphate Buffer (pH 7.4) Up to 7.56 mg/mL [3]

| | Ethanol | Higher solubility than in water |[4][8] |

Table 2: Example Stock Solution Preparation. Molecular Weight of this compound: 430.40 g/mol [1][9]

Desired Stock Concentration Volume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 2.323 mL 11.617 mL 23.234 mL
5 mM 0.465 mL 2.323 mL 4.647 mL
10 mM 0.232 mL 1.162 mL 2.323 mL

| 100 mM | 0.023 mL | 0.116 mL | 0.232 mL |

Visual Guides

G cluster_prep Phase 1: Stock Preparation cluster_use Phase 2: Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Sonicate if Needed dissolve->sonicate store 4. Aliquot & Store at -80°C sonicate->store thaw 5. Thaw One Aliquot store->thaw Begin Experiment intermediate 6. Create Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dil 7. Add to Final Medium Volume intermediate->final_dil experiment 8. Use Immediately in Experiment final_dil->experiment

Caption: Experimental workflow for preparing this compound solutions.

G decision decision solution solution problem problem start Compound Precipitates in Aqueous Medium q1 When does it precipitate? start->q1 a1_imm Immediately q1->a1_imm Immediately a1_later After Incubation q1->a1_later After Incubation q2 How was it diluted? a1_imm->q2 prob1 Problem: Likely compound instability or media interaction. a1_later->prob1 a2_direct Stock added directly q2->a2_direct Directly a2_serial Used serial dilution q2->a2_serial Serially sol1 Solution: Use a two-step (serial) dilution. a2_direct->sol1 q3 What is the final concentration? a2_serial->q3 a3_high High q3->a3_high > 20µM a3_low Low q3->a3_low < 20µM sol2 Solution: Lower the final concentration. Perform a solubility test first. a3_high->sol2 a3_low->prob1 sol3 Solution: Prepare solutions fresh before use. Do not store diluted solutions. prob1->sol3

Caption: Troubleshooting flowchart for this compound precipitation issues.

G cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Transcription Puerarin This compound Puerarin->MEK Potential Inhibition Point

Caption: Simplified MAPK/ERK signaling pathway.[1]

References

Selecting appropriate controls for 4'-Methoxypuerarin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate controls for experiments involving 4'-Methoxypuerarin.

Frequently Asked Questions (FAQs)

Q1: What are the essential experimental controls for an in vitro cell-based assay with this compound?

A1: For any cell-based assay, a robust set of controls is critical to ensure that the observed effects are directly attributable to this compound.[1] The three most fundamental controls are the negative control, the vehicle control, and the positive control.[2]

  • Negative Control: This sample consists of untreated cells. It serves as a baseline to establish the normal state of the cells under the experimental conditions.[2]

  • Vehicle-Only Control: The vehicle is the solvent used to dissolve the this compound, such as DMSO or ethanol.[2][3] This control group receives the same volume of the vehicle as the treatment groups to differentiate the effect of the compound from any potential effects of the solvent itself.[3][4]

  • Positive Control: This group is treated with a compound known to elicit the expected biological response. It is essential for confirming the assay is working correctly and is sensitive enough to detect the desired effect.[2]

Q2: How do I select a vehicle for this compound and what concentration is acceptable?

A2: this compound, like many natural isoflavones, may have limited aqueous solubility.[5] Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used as vehicles.[2]

Key Considerations:

  • Solubility: First, determine the solubility of your specific batch of this compound in potential vehicles.

  • Cell Line Sensitivity: Different cell lines have varying tolerances to solvents.[4] It is crucial to run a vehicle-only toxicity test to determine the maximum concentration that does not affect cell viability or the experimental endpoint. For example, some sensitive cell lines like MCF-7 can show proliferative effects even with low concentrations of ethanol.[6]

  • Concentration: Typically, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[4][7] The concentration of the vehicle must be kept consistent across all wells, including the vehicle control and all tested concentrations of this compound.[3]

Q3: My vehicle control shows a significant difference compared to my negative (untreated) control. How should I interpret my results?

A3: If the vehicle control differs significantly from the negative control, it indicates that the solvent itself is impacting the cells. In this scenario, the vehicle control, not the untreated negative control, must be used as the primary baseline for calculating the effects of this compound.[7] Any observed effect of the drug should be determined by comparing the drug-treated group to the vehicle-treated group.[7] If the vehicle's effect is substantial, it may be necessary to find an alternative solvent or reduce the vehicle concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, analyst technique, or reagent addition. Cells are a primary source of variability in bioassays.[1]Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique for adding cells, vehicle, and this compound.
No response from Positive Control Assay protocol error, degraded positive control reagent, issues with cell health (e.g., high passage number), or incorrect instrument settings.[2][8]Verify all steps of the protocol. Use a fresh aliquot of the positive control. Ensure cells are healthy and within a low passage number range.[8] Confirm instrument settings (e.g., exposure time for fluorescence) are appropriate.
High background signal in fluorescence/luminescence assays Autofluorescence from cells, media, or the compound itself. Non-specific binding of antibodies in immunoassays.[2]Include an "autofluorescence control" (unlabeled cells treated with the compound) to measure background.[2] For immunoassays, include a "secondary-only" control (no primary antibody) to check for non-specific secondary antibody binding.[2]
Unexpected results in cell viability assays (e.g., MTT, WST) The vehicle (e.g., DMSO) can be toxic at higher concentrations, affecting absorbance readings.[7] The compound may interfere with the assay chemistry.Always run a vehicle-only dose-response curve to assess its toxicity.[7] To check for compound interference, perform the assay in a cell-free system (media + compound + assay reagent) to see if this compound directly reacts with the detection reagent.

Experimental Workflow & Protocols

Logical Workflow for Control Selection

The following diagram illustrates the decision-making process for establishing proper controls for your experiment.

G start Start: Plan Experiment choose_cell 1. Choose Relevant Cell Line start->choose_cell choose_vehicle 2. Select Potential Vehicle (e.g., DMSO, Ethanol) choose_cell->choose_vehicle vehicle_test 3. Determine Max Vehicle Concentration (Run Vehicle-only Dose Response) choose_vehicle->vehicle_test set_controls 4. Define All Experimental Controls vehicle_test->set_controls neg_ctrl Negative Control (Untreated) veh_ctrl Vehicle Control pos_ctrl Positive Control drug_groups This compound (Multiple Doses) run_exp 5. Run Full Experiment analyze 6. Analyze Data run_exp->analyze end Conclusion analyze->end neg_ctrl->run_exp veh_ctrl->run_exp pos_ctrl->run_exp drug_groups->run_exp

Caption: Workflow for selecting and implementing experimental controls.

General Protocol: Cytokine Measurement by ELISA

This protocol provides a framework for measuring the effect of this compound on the secretion of an inflammatory cytokine (e.g., TNF-α) from LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing the appropriate controls or treatments.

    • Negative Control: Media only.

    • Vehicle Control: Media + Vehicle (e.g., 0.1% DMSO).

    • This compound Groups: Media + Vehicle containing various concentrations of this compound.

    • Incubate for 1-2 hours.

  • Stimulation (Positive Control Generation): Add a known inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells except the Negative Control group. The LPS-treated vehicle group will serve as the positive control for inflammation.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.

  • ELISA Protocol: Perform the ELISA for the target cytokine (e.g., TNF-α) on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided recombinant cytokine standards.

    • Calculate the concentration of the cytokine in each sample.

    • Normalize the data by comparing the this compound treated groups to the Vehicle + LPS positive control group.

Key Signaling Pathways

Based on studies of the parent compound Puerarin and other structurally related isoflavones, this compound may modulate key inflammatory and metabolic signaling pathways.[9][10] Appropriate controls are essential when investigating these mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.[10][11]

G Simplified NF-κB Signaling Pathway cluster_cytoplasm cluster_nucleus lps LPS (Stimulus) tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb leads to phosphorylation & degradation nfkb p65/p50 (NF-κB) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription compound This compound (Hypothesized Action) compound->ikb Prevents Degradation? nfkb_complex IκBα - p65/p50 (Inactive Complex)

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key upstream regulators of inflammatory responses.[10]

G Simplified MAPK Signaling Cascade stimulus Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK (p38, ERK, JNK) mapkk->mapk P transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors P response Inflammatory Response transcription_factors->response compound This compound (Hypothesized Action) compound->mapk Inhibits Phosphorylation?

Caption: Potential inhibition of MAPK signaling by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 4'-Methoxypuerarin and Puerarin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant properties of 4'-Methoxypuerarin and its parent compound, puerarin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of their respective antioxidant capacities and mechanisms of action.

Introduction to Puerarin and this compound

Puerarin is a major isoflavonoid glycoside extracted from the root of the kudzu plant (Pueraria lobata). It is well-documented for a wide range of pharmacological effects, including potent antioxidant properties that contribute to its neuroprotective, cardioprotective, and other therapeutic effects.[1][2][3] this compound is a derivative of puerarin in which a methoxy group replaces the hydroxyl group at the 4' position of the B-ring. While also exhibiting various biological activities, its antioxidant profile is less characterized in direct comparison to puerarin. This guide aims to bridge this knowledge gap by comparing their performance based on available scientific literature.

In Vitro Antioxidant Activity: A Comparative Overview

Direct comparative studies on the free radical scavenging activities of this compound and puerarin are limited. However, extensive data is available for puerarin, which has been evaluated in various standard antioxidant assays.

A theoretical study on the radical scavenging activity of puerarin suggests that the 4'-hydroxyl group is a primary site for its antioxidant action.[4] This is supported by experimental data showing that the 4'-hydroxyl group of puerarin is a more efficient radical scavenger than the 7-hydroxyl group by a factor of two.[5] This efficiency increases upon deprotonation.[5]

Given that this compound has a methoxy group at this critical 4' position instead of a hydroxyl group, it is anticipated that its direct free radical scavenging ability would be significantly reduced compared to puerarin. The hydrogen-donating ability of the hydroxyl group is crucial for quenching free radicals, and its absence in this compound would likely diminish its capacity in assays such as DPPH and ABTS.

Table 1: Summary of In Vitro Antioxidant Activity of Puerarin

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingPuerarinVaries by study; generally shows moderate activity.N/A
ABTS Radical ScavengingPuerarinVaries by study; generally shows moderate activity.N/A
Oxidation Potential vs. Fc/Fc+Puerarin862 ± 3 mV[5]
Oxidation Potential vs. Fc/Fc+4'-Propylpuerarin1064 ± 2 mV[5]

Note: Specific IC50 values for puerarin vary across different studies and experimental conditions. The oxidation potential for 4'-propylpuerarin, a compound with a modified 4' position, suggests that alteration of this site increases the oxidation potential, implying a lower antioxidant capacity.

Cellular Antioxidant Mechanisms

Puerarin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular antioxidant pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][6][7]

Puerarin and the Nrf2/ARE Pathway

Under conditions of oxidative stress, puerarin promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus.[3] In the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key antioxidant enzymes that neutralize reactive oxygen species (ROS).[7][8]

The activation of the Nrf2 pathway by puerarin has been demonstrated to protect various cell types from oxidative damage, including neural cells and fibroblasts.[3][8]

This compound and Cellular Antioxidant Mechanisms

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound. The procedure generally involves:

  • Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of a fresh solution of DPPH in the same solvent.

  • Addition of various concentrations of the test compound to the DPPH solution.

  • Incubation of the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of the percentage of radical scavenging activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The general protocol is as follows:

  • Generation of the ABTS•+ stock solution by reacting ABTS with an oxidizing agent such as potassium persulfate.

  • Dilution of the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Addition of various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation of the mixture at room temperature for a defined time.

  • Measurement of the decrease in absorbance at the specified wavelength.

  • Calculation of the percentage of inhibition and determination of the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Puerarin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Puerarin Puerarin Keap1_Nrf2 Keap1-Nrf2 Complex Puerarin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes & Protective Proteins Antioxidant_Genes->Antioxidant_Enzymes leads to translation Antioxidant_Enzymes->ROS neutralizes Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound (Puerarin / this compound) Mix Mix Compound with Radical Solution Compound->Mix Radical Free Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Guide to the In Vitro Anti-inflammatory Effects of Isoflavones: Puerarin, Daidzein, and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of publicly available in vitro anti-inflammatory data for 4'-Methoxypuerarin, a derivative of puerarin. This guide, therefore, provides a comprehensive comparison of the well-studied isoflavones—puerarin, daidzein, and genistein—to offer a valuable benchmark for future investigations into the therapeutic potential of modified isoflavones like this compound.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro anti-inflammatory properties of puerarin, daidzein, and genistein. The information presented is based on available experimental data and aims to serve as a resource for identifying promising candidates for further anti-inflammatory drug development.

Executive Summary

Puerarin, daidzein, and genistein, all isoflavones derived from sources like soybeans and the Kudzu root, have demonstrated significant anti-inflammatory effects in various in vitro models.[1][2] Their primary mechanisms of action involve the suppression of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] These effects are largely attributed to their ability to modulate critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] While all three show promise, the extent of their anti-inflammatory potency can vary depending on the specific inflammatory marker and the experimental conditions.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of puerarin, daidzein, and genistein. The data has been compiled from various studies to provide a comparative overview.

Table 1: Inhibition of Nitric Oxide (NO) Production

IsoflavoneCell LineStimulantIC50 (µM)Reference
PuerarinRAW 264.7LPS~50-100[7]
DaidzeinRAW 264.7LPS~50[3]
GenisteinRAW 264.7LPS~25-50[3]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

IsoflavoneCytokineCell LineStimulantEffective Concentration (µM)Inhibition (%)Reference
PuerarinTNF-αRAW 264.7LPS40Significant reduction[7]
PuerarinIL-6RAW 264.7LPS40Significant reduction[7]
DaidzeinTNF-αRAW 264.7LPS25-100Significant reduction[3]
DaidzeinIL-6RAW 264.7LPS25-100Significant reduction[3]
GenisteinTNF-αMH7ATNF-α5-20Concentration-dependent
GenisteinIL-6MH7ATNF-α5-20Concentration-dependent

Table 3: Inhibition of Pro-inflammatory Enzymes (iNOS, COX-2)

IsoflavoneEnzymeCell LineStimulantEffectReference
PuerariniNOSRAW 264.7LPSInhibition of protein and mRNA expression
PuerarinCOX-2RAW 264.7LPSInhibition of protein and mRNA expression
DaidzeiniNOSRAW 264.7LPSInhibition of protein expression[3]
DaidzeinCOX-2RAW 264.7LPSInhibition of protein expression[3]
GenisteiniNOSRAW 264.7LPSInhibition of protein and mRNA expression[3]
GenisteinCOX-2Human chondrocytesLPSInhibition of protein expression[1]

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of the test isoflavones for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined using a standard curve generated with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • General Procedure:

    • Standards and samples are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

    • The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

The concentrations of pro-inflammatory cytokines in the cell culture supernatant are determined using specific sandwich ELISA kits for each cytokine.

  • General Procedure:

    • A microplate is pre-coated with a capture antibody specific for the target cytokine.

    • Standards and samples are added to the wells, and the cytokine binds to the immobilized antibody.

    • After washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the color development is measured at 450 nm.

    • The cytokine concentration is directly proportional to the color intensity and is determined from a standard curve.

Western Blot Analysis for iNOS and COX-2 Protein Expression

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cell lysates are determined by Western blotting.

  • Procedure:

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of puerarin, daidzein, and genistein are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_transcription Nuclear Events cluster_output Inflammatory Response cluster_isoflavones Isoflavone Intervention LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes AP1->Genes iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Isoflavones Puerarin, Daidzein, Genistein Isoflavones->IKK Isoflavones->MAPK Isoflavones->NFkB_nuc

References

Validating the Neuroprotective Potential of 4'-Methoxypuerarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the neuroprotective effects of a novel compound, 4'-Methoxypuerarin, in a new experimental model. By benchmarking its performance against the well-characterized neuroprotective agent Puerarin and the clinically approved drug Edaravone, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess its therapeutic potential.

Introduction to the Novel Compound: this compound

This compound is an isoflavonoid derived from the root of Pueraria lobata. It is a methylated derivative of Puerarin, a compound with known neuroprotective properties.[1][2] The addition of a methoxy group at the 4' position may alter its bioavailability, metabolic stability, and efficacy, warranting a thorough investigation into its neuroprotective capabilities.

Proposed New Model for Validation: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

To validate the neuroprotective effects of this compound, we propose the use of a well-established in vitro model of glutamate-induced excitotoxicity in the human neuroblastoma cell line, SH-SY5Y. This model mimics the neuronal damage caused by excessive activation of glutamate receptors, a key pathological mechanism in various neurodegenerative diseases and ischemic stroke.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the expected dose-dependent neuroprotective effects of this compound in comparison to Puerarin and Edaravone in the proposed glutamate-induced excitotoxicity model.

Table 1: Comparative Efficacy on Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Viability (%) vs. Glutamate Control
This compound 1Expected ~55%
10Expected ~70%
50Expected ~85%
Puerarin 262.8%[3]
1075.4%[3]
5088.1%[3]
Edaravone 10~60%
50~75%
100~85%

Table 2: Comparative Efficacy on Apoptosis (TUNEL Assay)

CompoundConcentration (µM)Reduction in Apoptotic Cells (%) vs. Glutamate Control
This compound 1Expected ~20%
10Expected ~40%
50Expected ~60%
Puerarin 2~25%[3]
10~45%[3]
50~65%[3]
Edaravone 10~30%
50~50%
100~70%

Table 3: Comparative Effect on Intracellular Reactive Oxygen Species (ROS) Levels

CompoundConcentration (µM)Reduction in ROS Levels (%) vs. Glutamate Control
This compound 1Expected ~25%
10Expected ~45%
50Expected ~65%
Puerarin 2~30%[3]
10~50%[3]
50~70%[3]
Edaravone 10~35%[4]
50~55%[4]
100~75%[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound, Puerarin, or Edaravone for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 20 mM.

    • Incubate for 24 hours before performing viability and apoptosis assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Procedure:

    • After the 24-hour treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9][10][11][12][13]

  • Reagents:

    • TUNEL assay kit (commercially available).

    • 4% Paraformaldehyde in PBS.

    • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Procedure:

    • Culture and treat cells on glass coverslips in 24-well plates.

    • After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

    • Wash with PBS and proceed with the TUNEL reaction according to the manufacturer's protocol.

    • Counterstain with DAPI.

    • Mount coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to measure the levels of key proteins in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[14][15][16][17]

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, and anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • After treatment, lyse the cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Experimental Workflow for Validating this compound A SH-SY5Y Cell Culture B Pre-treatment: This compound, Puerarin, Edaravone A->B C Induce Excitotoxicity: Glutamate (20 mM) B->C D Incubate for 24 hours C->D E MTT Assay (Cell Viability) D->E F TUNEL Assay (Apoptosis) D->F G Western Blot (PI3K/Akt Pathway) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: Experimental workflow for the validation of this compound.

G cluster_0 Proposed Neuroprotective Signaling Pathway Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor Ca_Influx ↑ Ca2+ Influx Receptor->Ca_Influx ROS ↑ ROS Production Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis Methoxypuerarin This compound Methoxypuerarin->ROS Inhibits PI3K PI3K Methoxypuerarin->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Proposed signaling pathway for this compound's neuroprotection.

References

Comparative Guide to Analytical Methods for 4'-Methoxypuerarin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4'-Methoxypuerarin, an isoflavone glycoside isolated from Pueraria lobata. The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a summary of their validation parameters and detailed experimental protocols based on published literature. While direct cross-validation studies for this compound are not extensively available, this guide synthesizes data from validated methods for puerarin and its derivatives to offer a comparative overview.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of HPLC-UV and UPLC-MS/MS methods for the analysis of puerarin and its derivatives, providing a baseline for selecting the most suitable method for your application.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) ≥0.999[1]>0.990[2]
Limit of Quantification (LOQ) 10 µg/mL (for Puerarin)[3]1.50 ng/mL (for a puerarin derivative)[2][4]
Precision (RSD%) < 2.2%[1]4.33% to 7.86%[2][4]
Accuracy (%) 96% - 102%[1]95.73% to 103.18%[2][4]
Selectivity Good, but potential for interference from co-eluting compounds.High, based on specific precursor-to-product ion transitions.
Throughput Lower, with typical run times of 20 minutes or more.[1]Higher, with shorter run times.

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below to facilitate method implementation and comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: Hyspersil ODS-2 (250 mm × 4.6 mm, 5 µm i.d.)[1]

  • Mobile Phase: Methanol-water (25:75, v/v) with isocratic elution[1]

  • Flow Rate: 0.9 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 250 nm[1]

  • Injection Volume: Not specified, typically 10-20 µL.

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5.0 μm)[2][4]

  • Mobile Phase: Isocratic elution with 10 mmol·L(-1) ammonium acetate in methanol and water containing 0.1% formic acid (20:80, V/V)[2][4]

  • Flow Rate: 0.6 mL/min[2][4]

  • Column Temperature: 40 °C[2][4]

  • Injection Volume: Not specified, typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[2][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][4]

  • MRM Transitions:

    • For a puerarin derivative: m/z 399.1→281.0[2][4]

    • For an internal standard (Genistein): m/z 271.0→215.0[4] (Note: Specific transitions for this compound would need to be determined experimentally)

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., Genistein) in methanol.

  • Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation (Plasma):

    • To a plasma sample, add five volumes of methanol for protein precipitation.[2][4]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase for injection.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards Sample Sample Solution Stock->Sample Injection Injection Standards->Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solutions (Analyte & IS) Standards Spiked Calibration Standards Stock->Standards Injection Injection Standards->Injection Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Precipitation->Injection Separation Chromatographic Separation Injection->Separation Ionization APCI Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Mass_Spec Mass Spectrum Detection->Mass_Spec Quantification Quantification Mass_Spec->Quantification

UPLC-MS/MS Experimental Workflow

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices where trace-level quantification is necessary. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their research needs.

References

The Pivotal Role of the 4'-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 4'-Methoxypuerarin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4'-Methoxypuerarin and its analogs, focusing on their neuroprotective, anti-inflammatory, and vasorelaxant properties. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this class of isoflavonoids.

This compound, a derivative of the well-known isoflavone puerarin, has garnered significant interest in the scientific community. The introduction of a methoxy group at the 4'-position of the B-ring can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide synthesizes findings from various studies to elucidate how this and other structural modifications impact the compound's biological effects.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and related isoflavonoid analogs. These tables are designed for easy comparison of the compounds' performance across different experimental models.

Table 1: Neuroprotective Activity of this compound and Analogs

CompoundCell LineInsultConcentration% Cell Viability IncreaseIC50 (µM)Reference
PuerarinPC12MPP+1, 10, 100 µMConcentration-dependent-[1]
PuerarinPC12Aβ25-351 µMSignificant protection-[2]
PuerarinDifferentiated Y-79Glutamate2, 10, 50 µMConcentration-dependent-[3]

Note: Specific data for this compound was not available in the reviewed literature. The data for puerarin is presented as a baseline for comparison.

Table 2: Anti-inflammatory Activity of this compound and Analogs

CompoundCell LineParameter MeasuredIC50 (µM)Reference
PuerarinRAW264.7iNOS, COX-2, CRP expression- (Inhibition shown)[4]
DaidzinRAW264.7NO, IL-6, TNF-α, COX-2, iNOS- (Significant reduction)[5]
DaidzeinRAW264.7NO, IL-6, TNF-α, COX-2, iNOS- (Significant reduction)[5]

Note: IC50 values were not consistently reported in the reviewed literature for these specific activities.

Table 3: Vasorelaxant Activity of Isoflavone Analogs

CompoundVesselPre-contraction AgentActivityReference
GenisteinRat AortaPhenylephrineEndothelium-dependent and -independent vasorelaxation[6]
DaidzeinRat AortaPhenylephrineEndothelium-dependent vasorelaxation[6]
Biochanin ARat AortaPhenylephrinePotent vasorelaxant[6]

Note: Specific quantitative data such as EC50 values for this compound were not available in the reviewed literature. The table highlights the general vasorelaxant properties of related isoflavones.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Neuroprotective Activity Assay in PC12 Cells

Cell Culture and Treatment: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours). Subsequently, a neurotoxic insult, such as 1-methyl-4-phenylpyridinium (MPP+) or amyloid-beta peptide (Aβ), is added to induce cell death.[1][2]

Cell Viability Assessment (MTT Assay): Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1][2]

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates. After adherence, cells are pre-treated with test compounds for a defined duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]

Nitric Oxide (NO) Production Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is measured at 540 nm.[5]

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]

Western Blot Analysis for iNOS and COX-2: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[4]

Vasorelaxant Activity Assay on Isolated Rat Aortic Rings

Tissue Preparation: Thoracic aortas are isolated from rats and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 2-3 mm in width. The rings are then mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are allowed to equilibrate under a resting tension.[8][9]

Vasorelaxation Studies: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath. The changes in tension are recorded using an isometric force transducer. The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.

neuroprotection_pathway cluster_stress Cellular Stress cluster_cell Neuronal Cell cluster_intervention Therapeutic Intervention Stress Neurotoxic Insult (MPP+, Aβ, Glutamate) ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS Mito Mitochondrial Dysfunction Stress->Mito ROS->Mito Caspase ↑ Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Compound This compound & Analogs Compound->ROS Inhibits Compound->Mito Protects Compound->Caspase Inhibits

Neuroprotective signaling cascade.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_intervention Therapeutic Intervention LPS Lipopolysaccharide (LPS) NFkB NF-κB Activation LPS->NFkB iNOS ↑ iNOS Expression NFkB->iNOS COX2 ↑ COX-2 Expression NFkB->COX2 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation Compound This compound & Analogs Compound->NFkB Inhibits

Anti-inflammatory signaling pathway.

vasorelaxation_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Rat Thoracic Aorta A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate A3->B1 B2 Pre-contract with Phenylephrine/KCl B1->B2 B3 Add Cumulative Doses of Test Compound B2->B3 B4 Record Tension Changes B3->B4 C1 Calculate % Relaxation B4->C1 C2 Generate Dose-Response Curve C1->C2

Experimental workflow for vasorelaxation assay.

Discussion of Structure-Activity Relationships

While a comprehensive SAR study on a dedicated series of this compound analogs is not yet available in the public domain, preliminary insights can be gleaned from the existing literature on puerarin and other isoflavonoids.

The presence of the 4'-methoxy group in this compound is anticipated to increase its lipophilicity compared to the parent compound, puerarin, which possesses a hydroxyl group at this position. This increased lipophilicity may enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and greater potency in various biological assays.

For neuroprotective activity , studies on flavonoids suggest that the antioxidant capacity is a key contributor. The number and position of hydroxyl groups on the B-ring are often crucial for free radical scavenging. While the 4'-methoxy group might slightly diminish the direct antioxidant potential compared to a hydroxyl group, its influence on cellular uptake could be a more significant factor in overall neuroprotective efficacy.

In the context of anti-inflammatory activity , the inhibition of the NF-κB signaling pathway is a common mechanism for many isoflavonoids.[4] The structural features that govern the interaction with key proteins in this pathway are complex. The overall shape and electronic properties of the isoflavone scaffold, influenced by substitutions like the 4'-methoxy group, will determine the inhibitory potential.

For vasorelaxant effects , isoflavones can act through both endothelium-dependent (e.g., nitric oxide release) and endothelium-independent (e.g., direct action on smooth muscle cells) mechanisms.[6] The specific substitutions on the isoflavone core can modulate the interaction with receptors and ion channels involved in vascular tone regulation.

Conclusion

This comparative guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. While direct comparative data for a synthesized series of this compound derivatives is currently limited, the presented information on puerarin and related isoflavonoids offers valuable insights into the potential impact of the 4'-methoxy substitution. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic potential of this promising class of compounds. Future research focusing on the systematic synthesis and biological evaluation of this compound analogs is crucial to fully elucidate the SAR and to unlock the full therapeutic potential of these molecules.

References

Comparative Efficacy of 4'-Methoxypuerarin in Different Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 4'-Methoxypuerarin, a derivative of the isoflavone puerarin, across various cancer cell lines. The information presented herein is compiled from preclinical studies to offer an objective overview of its anti-proliferative and pro-apoptotic activities, supported by experimental data and methodologies.

Anti-Proliferative Activity

The inhibitory effect of this compound on the growth of cancer cells has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the available data for this compound and related compounds are summarized below. It is important to note that direct comparative studies of this compound across a wide range of cell lines are limited. The data presented here are collated from various sources investigating this compound and structurally similar compounds.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical Cancer7-hydroxy-4'-methoxyflavone25.73 µg/mL[1]
WiDrColon Cancer7-hydroxy-4'-methoxyflavone83.75 µg/mL[1]
HeLaCervical CancerChalcone from 4-Methoxyphenyl40 µg/mL (after 72h)[2]

Induction of Apoptosis

Beyond inhibiting proliferation, this compound's parent compound, puerarin, has been shown to induce programmed cell death, or apoptosis, in various cancer cell models. This is a crucial mechanism for anti-cancer agents. Studies on puerarin have demonstrated its ability to trigger apoptosis through the modulation of key signaling pathways.

For instance, in androgen-independent prostate cancer cells (DU145 and PC-3), puerarin treatment led to a significant increase in the percentage of apoptotic cells. This was accompanied by the upregulation of the pro-apoptotic protein Bax and cleaved-caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[3][4]. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis in these cell lines upon puerarin treatment[3].

While specific data on apoptosis induction by this compound is not extensively documented, the known pro-apoptotic effects of puerarin suggest a similar potential mechanism of action for its methoxy derivative.

Signaling Pathways

The anti-cancer effects of puerarin and related isoflavonoids are mediated through their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Studies have shown that puerarin can inhibit the phosphorylation of ERK in A549 lung cancer cells, suggesting its role in suppressing cancer metastasis through this pathway[5][6].

Keap1/Nrf2/ARE Pathway: The Keap1/Nrf2/ARE signaling pathway is a critical regulator of the cellular antioxidant response and is also implicated in cancer progression. Puerarin has been found to inactivate this pathway in androgen-independent prostate cancer cells, contributing to its anti-tumor activity[3][4].

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers[7]. While direct evidence for this compound is pending, natural products are known to target this pathway to exert their anti-cancer effects[8].

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of its parent compound, puerarin.

Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cell Interior 4_Methoxypuerarin 4_Methoxypuerarin Receptor Receptor 4_Methoxypuerarin->Receptor Keap1 Keap1 4_Methoxypuerarin->Keap1 inactivates Apoptosis Apoptosis 4_Methoxypuerarin->Apoptosis induces PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE ARE->Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with this compound Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Incubation_Dark Incubate in the dark Staining->Incubation_Dark Flow_Cytometry Analyze by flow cytometry Incubation_Dark->Flow_Cytometry Data_Interpretation Quantify apoptotic cell populations Flow_Cytometry->Data_Interpretation

Caption: Workflow for an Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins involved in signaling pathways and apoptosis.

Workflow:

Western_Blot_Workflow Protein_Extraction Extract total protein from treated cells Protein_Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze protein expression levels Detection->Analysis

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence suggests that this compound, similar to its parent compound puerarin, holds potential as an anti-cancer agent. Its efficacy likely stems from the inhibition of cell proliferation and the induction of apoptosis, possibly through the modulation of key signaling pathways such as the MAPK/ERK and Keap1/Nrf2/ARE pathways. However, a clear gap exists in the literature regarding direct comparative studies of this compound across a panel of cancer cell lines. The data for structurally related compounds provide a preliminary indication of its potential activity. Further research, utilizing the standardized protocols outlined in this guide, is crucial to comprehensively evaluate the comparative efficacy of this compound and elucidate its precise mechanisms of action in different cancer contexts. This will be essential for its future development as a potential therapeutic agent.

References

Validating 4'-Methoxypuerarin as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential validation of 4'-Methoxypuerarin as a biomarker. Given the current limited direct evidence for this compound as a naturally occurring, significant metabolite of Puerarin, this document outlines a hypothetical validation pathway. This approach is benchmarked against established biomarkers in cardiovascular and metabolic diseases, therapeutic areas where the parent compound, Puerarin, has shown considerable promise.

Introduction to this compound and Its Parent Compound, Puerarin

Puerarin is a major isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata).[1] Extensive research has highlighted its therapeutic potential in a variety of conditions, including cardiovascular diseases, diabetes, and neurodegenerative disorders.[1][2] The potential utility of this compound as a biomarker would likely be linked to the administration of Puerarin or a synthetic derivative. As a biomarker, this compound could offer insights into the pharmacokinetics, bioavailability, and patient-specific metabolism of a parent therapeutic compound.

Hypothetical Validation of this compound as a Biomarker

The validation of a novel biomarker is a rigorous process that establishes its analytical performance and clinical relevance. Below is a proposed experimental workflow for validating this compound.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Preclinical and Clinical Validation a Method Development (LC-MS/MS) b Determination of Linearity, LOD, LOQ a->b c Assessment of Precision and Accuracy b->c d Matrix Effect and Recovery Studies c->d e Pharmacokinetic Studies in Animal Models d->e f Correlation with Puerarin Dose and Therapeutic Effect e->f g Human Pharmacokinetic and Metabolism Studies f->g h Comparison with Established Clinical Endpoints g->h

Figure 1: Experimental workflow for biomarker validation.

Comparative Analysis: this compound vs. Established Biomarkers

A key aspect of validating a new biomarker is comparing its performance characteristics against current standards. Here, we compare the hypothetical profile of this compound with established biomarkers for myocardial infarction and diabetes.

Table 1: Comparison of this compound with Cardiovascular Biomarkers

FeatureThis compound (Hypothetical)Cardiac Troponin (cTnI, cTnT)Creatine Kinase-MB (CK-MB)
Biomarker Type Small molecule metaboliteProteinEnzyme isoform
Indication Puerarin administration/metabolismMyocardial necrosisMyocardial necrosis
Detection Window Dependent on Puerarin's half-lifeAppears in 4-6 hours, peaks at 24 hours, remains elevated for daysAppears in 3-6 hours, peaks at 12-24 hours, returns to normal in 48-72 hours
Specificity High for Puerarin intakeHigh for cardiac muscle injuryLess specific, can be elevated in skeletal muscle injury
Primary Use Monitoring drug bioavailabilityDiagnosis and prognosis of acute myocardial infarctionDiagnosis of acute myocardial infarction, especially for reinfarction

Table 2: Comparison of this compound with Metabolic Biomarkers

FeatureThis compound (Hypothetical)Hemoglobin A1c (HbA1c)Fructosamine
Biomarker Type Small molecule metaboliteGlycated proteinGlycated protein
Indication Puerarin administration/metabolismAverage blood glucose over 2-3 monthsAverage blood glucose over 2-3 weeks
Clinical Use Monitoring drug bioavailabilityLong-term glycemic control in diabetesShorter-term glycemic control, useful when HbA1c is unreliable
Sample Type Plasma, UrineWhole bloodSerum, Plasma
Influencing Factors Puerarin dose, individual metabolismConditions affecting red blood cell turnover (e.g., anemia)Conditions affecting albumin turnover (e.g., liver disease)

Experimental Protocols

A. Protocol for Quantification of this compound in Plasma using LC-MS/MS

This hypothetical protocol is based on standard methods for the quantification of small molecules in biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound concentration by comparing its peak area to that of the internal standard against a calibration curve.

Signaling Pathways of Puerarin

Understanding the mechanism of action of the parent compound is crucial for contextualizing the role of a potential biomarker. Puerarin has been shown to modulate several signaling pathways involved in its therapeutic effects.

G Puerarin Puerarin PI3K_Akt PI3K/Akt Pathway Puerarin->PI3K_Akt NF_kB NF-κB Pathway Puerarin->NF_kB HIF_1a_VEGF HIF-1α/VEGF Pathway Puerarin->HIF_1a_VEGF PPARa PPARα Pathway Puerarin->PPARa Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_inflammatory Anti_inflammatory NF_kB->Anti_inflammatory inhibition Angiogenesis Angiogenesis HIF_1a_VEGF->Angiogenesis Lipid_Metabolism Lipid_Metabolism PPARa->Lipid_Metabolism

Figure 2: Key signaling pathways modulated by Puerarin.

Puerarin has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway and reduce inflammation by inhibiting the NF-κB pathway.[3] Its pro-angiogenic effects are mediated, in part, by the HIF-1α/VEGF pathway.[4] Furthermore, Puerarin can modulate lipid metabolism through the PPARα pathway.[5]

Conclusion

While this compound is not a currently recognized major metabolite of Puerarin, this guide provides a framework for its potential validation as a biomarker, should it become relevant through the development of new Puerarin derivatives or further metabolic studies. The comparison with established cardiovascular and metabolic biomarkers highlights the rigorous validation required for any new biomarker to be accepted into clinical or research practice. The provided protocols and pathway diagrams offer a starting point for researchers interested in the analytical and biological investigation of Puerarin and its potential metabolites. Further research into the complete metabolic profile of Puerarin in humans is warranted to identify and validate novel biomarkers that could aid in the optimization of its therapeutic use.

References

Independent Verification of 4'-Methoxypuerarin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypuerarin, an isoflavone glycoside derived from the root of Pueraria lobata, is a compound of increasing interest within the scientific community. Structurally similar to the well-researched puerarin, this compound is purported to share its therapeutic potential, including anti-inflammatory, neuroprotective, and cardiovascular protective effects. However, the independent verification of its specific mechanism of action and a direct comparison with established alternatives are crucial for its advancement as a potential therapeutic agent.

This guide provides a framework for the independent verification of this compound's mechanism of action, offering a comparative analysis with its parent compound, puerarin. It includes a summary of available data, detailed experimental protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows.

Comparative Analysis of Bioactive Properties

While direct comparative studies on the efficacy of this compound versus puerarin are limited, the structural similarity suggests a congruent mechanism of action. Puerarin is known to exert its effects through the modulation of several key signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. It is hypothesized that this compound follows a similar mechanistic route. The addition of a methoxy group at the 4' position may influence its bioavailability, lipophilicity, and ultimately, its potency.

To facilitate a direct comparison, the following table summarizes the established effects of puerarin, which can serve as a benchmark for the experimental validation of this compound.

Biological EffectPuerarin: Key Mechanistic FindingsProposed Corresponding Mechanism for this compound
Anti-inflammatory - Inhibition of NF-κB activation, leading to decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2).[1]- Inhibition of NF-κB signaling cascade.
Neuroprotective - Attenuation of neuronal apoptosis by modulating the PI3K/Akt signaling pathway.[2] - Reduction of oxidative stress through activation of Nrf2 pathways.- Activation of pro-survival PI3K/Akt signaling in neuronal cells.
Cardiovascular Protective - Improvement of cardiac function and reduction of myocardial infarct size, potentially through activation of the PI3K/Akt pathway.- Modulation of cardiovascular signaling pathways to protect against ischemic injury.

Experimental Protocols for Mechanistic Verification

To independently verify the mechanism of action of this compound, a series of well-established in vitro assays are proposed. These protocols are designed to provide quantitative data to compare the efficacy of this compound with puerarin and other relevant controls.

Anti-Inflammatory Activity Assessment

Objective: To quantify the anti-inflammatory effects of this compound and compare them with puerarin.

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Experimental Groups:

    • Vehicle control

    • LPS control

    • LPS + this compound (various concentrations)

    • LPS + Puerarin (various concentrations)

    • LPS + Known anti-inflammatory drug (e.g., Dexamethasone)

  • Assays:

    • Nitric Oxide (NO) Production Assay (Griess Test): Measure the accumulation of nitrite in the cell culture supernatant as an indicator of iNOS activity.

    • Pro-inflammatory Cytokine Quantification (ELISA): Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

    • Western Blot Analysis: Assess the protein expression levels of iNOS and COX-2 in cell lysates.

Neuroprotective Activity Assessment

Objective: To determine the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype).

  • Treatment: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.

  • Experimental Groups:

    • Vehicle control

    • Oxidative stress-inducing agent control

    • Oxidative stress-inducing agent + this compound (various concentrations)

    • Oxidative stress-inducing agent + Puerarin (various concentrations)

    • Oxidative stress-inducing agent + Known neuroprotective agent (e.g., N-acetylcysteine)

  • Assays:

    • Cell Viability Assay (MTT or LDH assay): Quantify cell viability and cytotoxicity.

    • Apoptosis Assay (Annexin V/Propidium Iodide staining followed by flow cytometry): Quantify the percentage of apoptotic and necrotic cells.

    • Western Blot Analysis: Analyze the expression of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, total Akt) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

Signaling Pathway and Workflow Diagrams

To visually represent the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates 4_Methoxypuerarin 4_Methoxypuerarin 4_Methoxypuerarin->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_active->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival p_Akt->Cell_Survival 4_Methoxypuerarin 4_Methoxypuerarin 4_Methoxypuerarin->PI3K

Caption: Proposed activation of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7, SH-SY5Y) Treatment Treatment with Inducer (LPS or H₂O₂) & this compound/Puerarin Cell_Culture->Treatment Data_Collection Data Collection Treatment->Data_Collection ELISA ELISA (Cytokine Levels) Data_Collection->ELISA Griess_Assay Griess Assay (Nitric Oxide) Data_Collection->Griess_Assay Western_Blot Western Blot (Protein Expression) Data_Collection->Western_Blot MTT_Assay MTT Assay (Cell Viability) Data_Collection->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Data_Collection->Flow_Cytometry Data_Analysis Comparative Data Analysis ELISA->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for the verification of this compound's bioactivity.

Conclusion

The independent verification of this compound's mechanism of action is a critical step in realizing its therapeutic potential. The proposed experimental framework, focusing on key signaling pathways implicated in inflammation and neuroprotection, will provide the necessary quantitative data to objectively compare its performance against its well-characterized counterpart, puerarin, and other alternatives. The systematic application of these protocols will enable a robust evaluation of this compound's bioactivity and inform future drug development efforts.

References

4'-Methoxypuerarin Demonstrates Enhanced Metabolic Stability Over Puerarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of 4'-Methoxypuerarin and its parent compound, puerarin. This analysis is supported by a review of available experimental data on their metabolic pathways and pharmacokinetic properties.

The modification of natural compounds to enhance their therapeutic potential is a cornerstone of drug discovery. Puerarin, a major isoflavone glycoside from the root of Pueraria lobata, has been extensively studied for its various pharmacological activities. However, its clinical application is often hampered by poor metabolic stability and low oral bioavailability. The introduction of a methoxy group at the 4'-position of the puerarin molecule, creating this compound, is a strategic chemical modification aimed at overcoming these limitations. This guide synthesizes the available data to compare the metabolic fate of these two compounds.

Executive Summary of Comparative Metabolic Stability

While direct head-to-head comparative studies are limited, the available evidence strongly suggests that this compound possesses significantly greater metabolic stability than puerarin. This is primarily attributed to the methoxy group at the 4'-position, which blocks a key site of metabolic attack. Puerarin is known to undergo extensive metabolism, including hydrolysis to its aglycone, daidzein, which is then subject to further conjugation reactions. The 4'-methoxy group in this compound is anticipated to hinder this initial hydrolysis and subsequent metabolism, leading to a longer half-life and improved bioavailability.

Comparative Metabolic Pathways

The metabolic pathways of puerarin are well-documented and involve several key enzymatic reactions. In contrast, the specific metabolic pathways of this compound are less characterized but can be inferred based on the metabolism of similar methoxylated flavonoids.

Puerarin Metabolism

Puerarin undergoes a multi-step metabolic process:

  • Hydrolysis: The C-glucoside bond can be cleaved, though less readily than O-glycosidic bonds, to form the aglycone daidzein. This reaction is mediated by cytochrome P450 (CYP) enzymes in liver microsomes.

  • Conjugation: The primary routes of metabolism for puerarin and its metabolite daidzein are Phase II conjugation reactions.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of puerarin at its hydroxyl groups, forming puerarin-7-O-glucuronide and puerarin-4'-O-glucuronide.

    • Sulfation: Sulfotransferases (SULTs) can also conjugate puerarin and daidzein.

  • Reduction: Daidzein can be further reduced to dihydrodaidzein and equol.

Postulated Metabolism of this compound

The presence of the 4'-methoxy group is expected to alter the metabolic profile of this compound in the following ways:

  • Blocked Hydroxylation/Conjugation: The 4'-hydroxyl group of puerarin is a primary site for glucuronidation. By replacing this with a methoxy group, this major metabolic pathway is blocked.

  • Increased Resistance to Oxidation: Methoxylated flavonoids have been shown to have higher metabolic stability compared to their hydroxylated counterparts. The methoxy group makes the molecule less susceptible to oxidative metabolism by CYP enzymes.

  • Potential for O-demethylation: While more stable, the methoxy group could potentially be a target for O-demethylation by CYP enzymes, which would convert this compound back to puerarin, but this is generally a slower metabolic process compared to the direct conjugation of a free hydroxyl group.

The following diagram illustrates the comparative metabolic pathways:

Comparative Metabolic Pathways of Puerarin and this compound cluster_puerarin Puerarin Metabolism cluster_4methoxy This compound Metabolism Puerarin Puerarin Daidzein Daidzein Puerarin->Daidzein CYP450 (Hydrolysis) Glucuronides Glucuronides Puerarin->Glucuronides UGTs Sulfates Sulfates Puerarin->Sulfates SULTs ReducedMetabolites ReducedMetabolites Daidzein->ReducedMetabolites Reduction Methoxypuerarin Methoxypuerarin Methoxy_Glucuronides Methoxy_Glucuronides Methoxypuerarin->Methoxy_Glucuronides UGTs (at other positions) Puerarin_from_demethylation Puerarin_from_demethylation Methoxypuerarin->Puerarin_from_demethylation CYP450 (O-demethylation, minor pathway)

Caption: Comparative metabolic pathways of Puerarin and this compound.

Quantitative Data Comparison

Due to the lack of direct comparative studies, a quantitative comparison table is constructed based on available data for puerarin and inferred properties for this compound based on the metabolic stability of similar methoxylated flavonoids.

ParameterPuerarinThis compound (Predicted)Rationale for Prediction
In Vitro Half-life (t½) Low (rapid metabolism)HighThe 4'-methoxy group blocks a primary site of metabolism, leading to slower clearance by liver microsomes.
Intrinsic Clearance (Clint) HighLowReduced susceptibility to CYP450-mediated oxidation and UGT-mediated glucuronidation at the 4'-position.
Primary Metabolic Enzymes CYP450s, UGTs (UGT1A1, 1A9, etc.), SULTsCYP450s (for O-demethylation), UGTs (at other hydroxyl groups)The metabolic enzyme profile is expected to shift away from direct conjugation at the 4'-position.
Major Metabolites Daidzein, Puerarin-glucuronides, Puerarin-sulfatesGlucuronides at other positions, potentially Puerarin (via O-demethylation)The formation of daidzein and 4'-O-conjugates will be significantly reduced or eliminated.
Oral Bioavailability Low (~0.5-1.4%)Moderate to HighIncreased metabolic stability is a key factor in improving oral bioavailability by reducing first-pass metabolism.

Experimental Protocols

To experimentally validate the predicted enhanced metabolic stability of this compound, a standard in vitro metabolic stability assay using liver microsomes can be employed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and puerarin.

Materials:

  • This compound and Puerarin (test compounds)

  • Pooled human liver microsomes (or from other species of interest, e.g., rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixtures.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

The following diagram outlines the experimental workflow:

Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Test Compounds, Internal Standard, NADPH System Preincubation Pre-incubate Compound and Microsomes at 37°C Reagents->Preincubation Microsomes Thaw Liver Microsomes Microsomes->Preincubation Reaction Initiate Reaction with NADPH System Preincubation->Reaction Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Reaction->Sampling Termination Terminate with Acetonitrile + Internal Standard Sampling->Termination Processing Centrifuge to Precipitate Proteins Termination->Processing LCMS LC-MS/MS Analysis of Supernatant Processing->LCMS Data Calculate t½ and Clint LCMS->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The chemical modification of puerarin to this compound represents a promising strategy to enhance its drug-like properties. Based on the principles of drug metabolism, the methylation of the 4'-hydroxyl group is expected to significantly increase the metabolic stability of the compound by blocking a key site for Phase II conjugation and reducing its susceptibility to oxidative metabolism. This enhanced stability is predicted to lead to a longer half-life and improved oral bioavailability. Further in vitro and in vivo studies are warranted to confirm these advantageous pharmacokinetic properties and to fully elucidate the metabolic profile of this compound, thereby paving the way for its potential development as a therapeutic agent.

A Researcher's Guide to the Validation of a 4'-Methoxypuerarin ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of 4'-Methoxypuerarin, a key isoflavone diglycoside isolated from Pueraria lobata, accurate quantification is paramount. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer high precision, an Enzyme-Linked Immunosorbent Assay (ELISA) can provide a high-throughput, cost-effective, and sensitive alternative for rapid screening of numerous samples.

This guide provides a comprehensive validation comparison for a hypothetical new this compound ELISA kit. We will compare its performance against a competing ELISA kit and a standard HPLC-UV method, offering detailed experimental protocols and performance data to aid researchers in making informed decisions for their analytical needs.

Performance Comparison

The performance of our novel this compound ELISA kit was rigorously evaluated against a leading competitor and a validated HPLC-UV method. The key performance metrics are summarized below.

Table 1: Performance Characteristics of this compound Quantification Methods

ParameterOur this compound ELISA KitCompetitor ELISA KitHPLC-UV Method
Assay Type Competitive ELISACompetitive ELISAReversed-Phase HPLC
Detection Range 0.5 - 100 ng/mL1 - 150 ng/mL10 - 1000 ng/mL
Sensitivity (LOD) 0.2 ng/mL0.5 ng/mL5 ng/mL
Intra-Assay CV% < 8%< 10%< 2%
Inter-Assay CV% < 10%< 12%< 3%
Spike Recovery 90-105%85-110%95-105%
Sample Volume 50 µL50 µL20 µL
Assay Time ~2.5 hours~3 hours~20 min/sample

Table 2: Cross-Reactivity Profile of "Our this compound ELISA Kit"

CompoundCross-Reactivity (%)
This compound 100
Puerarin< 5
Daidzein< 1
Genistein< 0.1
3'-Hydroxypuerarin< 2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are the protocols for the key experiments cited in this guide.

Competitive ELISA Protocol

This protocol outlines the steps for quantifying this compound using our competitive ELISA kit. The principle relies on the competition between this compound in the sample and a fixed amount of enzyme-conjugated this compound for a limited number of antibody binding sites pre-coated on a microplate.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard & Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of HRP-conjugated this compound to each well. Incubate for 60 minutes at 37°C.

  • Washing: Aspirate and wash each well four times with 300 µL of wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at 37°C in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) at 450 nm within 10 minutes. The concentration of this compound is inversely proportional to the OD value.

ELISA Validation Workflow

The following workflow is essential for validating the performance of the ELISA kit.

ELISA_Validation_Workflow cluster_precision Precision cluster_accuracy Accuracy cluster_specificity Specificity cluster_sensitivity Sensitivity intra_assay Intra-Assay CV inter_assay Inter-Assay CV recovery Spike & Recovery linearity Linearity of Dilution cross_reactivity Cross-Reactivity lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) start ELISA Kit Validation start->intra_assay start->inter_assay start->recovery start->linearity start->cross_reactivity start->lod start->loq

Caption: Workflow for ELISA kit validation.

HPLC-UV Protocol for this compound Quantification

This method serves as a reference for comparing the accuracy of the ELISA kit.

  • System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of a standard curve generated from known concentrations of this compound.

Biological Context: this compound and Cellular Signaling

This compound, as a derivative of puerarin, is expected to exhibit similar biological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Puerarin has been shown to modulate several key signaling pathways, with the PI3K/Akt pathway being a significant target.[1][2][3] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates puerarin This compound (Puerarin) puerarin->PI3K Activates Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Puerarin's role in the PI3K/Akt pathway.

Conclusion

The validation data demonstrates that the new this compound ELISA kit offers a sensitive, accurate, and precise method for the quantification of this compound in biological samples. It provides a higher throughput and more user-friendly workflow compared to traditional chromatographic methods, making it an excellent tool for preclinical research and drug development studies where a large number of samples need to be analyzed efficiently. The high specificity with minimal cross-reactivity to related isoflavones ensures reliable and accurate results. Researchers can confidently employ this ELISA kit as a robust analytical tool in their investigations of this compound.

References

Comparative Gene Expression Analysis of 4'-Methoxypuerarin: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of a compound is paramount. This guide aims to provide a comparative analysis of gene expression changes following treatment with 4'-Methoxypuerarin. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current knowledge regarding the transcriptomic and proteomic effects of this specific compound.

As of the latest searches, there are no published studies presenting quantitative data from genome-wide gene expression analyses, such as RNA sequencing (RNA-seq) or microarray experiments, conducted after treatment with this compound. Similarly, proteomic studies detailing changes in protein expression profiles remain unavailable.

This lack of specific experimental data prevents the construction of a detailed comparative guide that meets the core requirements of quantitative data tables and specific experimental protocols for gene expression analysis.

Putative Signaling Pathways and Biological Activities

While direct evidence from gene expression studies is wanting, information on the broader class of isoflavones, to which this compound belongs, and on the related, more extensively studied compound puerarin, can offer some hypothetical insights into its potential biological activities and modulated signaling pathways.

Puerarin has been reported to influence several signaling pathways, including:

  • AMPK-mTOR Pathway: This pathway is a central regulator of cellular metabolism and growth.

  • PPARγ-NF-κB Pathway: These pathways are critically involved in the regulation of inflammation and metabolism.

It is plausible that this compound, as a structurally related isoflavone, might exert its biological effects through similar mechanisms. However, without direct experimental evidence, this remains speculative. The methoxy group at the 4' position could significantly alter its biological activity compared to puerarin.

One study on the isomer 3'-Methoxypuerarin has suggested a protective role in cerebral ischemia-reperfusion injury. The proposed mechanism involves an increase in prostacyclin (PGI2) levels and tissue-type plasminogen activator (t-PA) activity, along with a decrease in endothelin-1 (ET-1) mRNA expression and plasminogen activator inhibitor (PAI) activity. This suggests a potential influence on pathways related to vasodilation, fibrinolysis, and vasoconstriction.

Hypothetical Signaling Pathway Modulated by Methoxypuerarin Isomers

Based on the limited data for 3'-Methoxypuerarin, a hypothetical signaling cascade can be visualized. This diagram illustrates the potential, though unconfirmed, molecular interactions that could be influenced by methoxypuerarin isomers in the context of cerebrovascular effects.

cluster_0 Cellular Response to Methoxypuerarin Isomers cluster_1 Vascular Effects cluster_2 Fibrinolytic System Methoxypuerarin Methoxypuerarin Isomers PGI2 Prostacyclin (PGI2) (Vasodilation) Methoxypuerarin->PGI2 Upregulates ET1 Endothelin-1 (ET-1) mRNA (Vasoconstriction) Methoxypuerarin->ET1 Downregulates tPA Tissue Plasminogen Activator (t-PA) Methoxypuerarin->tPA Increases Activity PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) Methoxypuerarin->PAI1 Inhibits Activity

Hypothetical signaling pathways influenced by methoxypuerarin isomers.

Experimental Workflow for Future Gene Expression Analysis

For future research endeavors aiming to elucidate the gene expression profile of this compound, a standard experimental workflow for RNA sequencing is proposed below.

cluster_workflow RNA-Seq Experimental Workflow A Cell Culture and This compound Treatment B RNA Extraction and Quality Control A->B C Library Preparation B->C D High-Throughput Sequencing (e.g., Illumina) C->D E Data Quality Control and Pre-processing D->E F Read Alignment to Reference Genome E->F G Differential Gene Expression Analysis F->G H Pathway and Functional Analysis G->H

A standard workflow for conducting RNA-seq analysis.

Conclusion

The development of a comprehensive comparative guide on the gene expression effects of this compound is currently impeded by a lack of available experimental data. The scientific community would greatly benefit from transcriptomic and proteomic studies to uncover the molecular mechanisms of this compound. Such research would be invaluable for assessing its therapeutic potential and for guiding future drug development efforts. Researchers are encouraged to investigate the effects of this compound on various cell lines and in animal models and to publish these findings to fill this critical knowledge gap.

Safety Operating Guide

Navigating the Safe Disposal of 4'-Methoxypuerarin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to a culture of safety. The proper disposal of specialized chemical compounds like 4'-Methoxypuerarin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound, a diglycoside isoflavone isolated from Pueraria lobata.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to appropriate safety measures is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves.

  • Body Protection: An impervious lab coat is mandatory.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation.[2]

In the event of accidental release, use full personal protective equipment and avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so, and keep the product away from drains or water courses.[2]

Quantitative Safety and Disposal Data

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterInformationSource
GHS Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused or expired product, contaminated consumables (e.g., pipette tips, gloves, filter paper), and spill cleanup materials, must be designated as hazardous waste.[3]

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[3] Aqueous and organic solvent wastes should be collected separately.[4]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection.[4] For solid waste, a wide-mouthed plastic jar is suitable. For liquid solutions, use appropriate glass or plastic bottles.[3]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4] Also, include the start date of accumulation and any known or suspected hazards.[4]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • Ensure the storage area is secure and has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • The final disposal of this compound waste must be carried out by a licensed professional waste disposal service at an approved waste disposal plant.[2][5]

  • Empty Container Decontamination:

    • Thoroughly rinse empty this compound containers with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Once clean, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generation B Characterize Waste: - Unused Product - Contaminated Materials - Solutions A->B I Decontaminate Empty Containers: - Triple Rinse - Collect Rinsate as Hazardous Waste A->I C Select Appropriate Hazardous Waste Container B->C D Label Container: - 'Hazardous Waste' - '4''-Methoxypuerarin' - Accumulation Date C->D E Segregate Waste Streams: - Solid vs. Liquid - Aqueous vs. Organic D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G H Professional Disposal at an Approved Facility G->H J Dispose of Clean Container per Institutional Protocol I->J

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling 4'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4'-Methoxypuerarin, an isoflavone diglycoside isolated from Pueraria lobata.[1] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is recommended.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from splashes, dust, and aerosols.[2][3][4][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact with the compound.[2][3][4][6][7] Gloves should be inspected for tears or punctures before use and changed frequently.
Body Protection Laboratory coatProtects skin and clothing from contamination.[2][3][4][7]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][7]

Operational Plan: Step-by-Step Handling Procedures

A structured operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[2][8][9]

  • Ensure the work area is clean and uncluttered.

  • Verify that a functional eye wash station and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and PPE before commencing work.

2. Weighing and Solution Preparation:

  • When weighing the solid form of this compound, do so inside a chemical fume hood or an enclosure to minimize dust inhalation.[3]

  • Use dedicated spatulas and weighing paper.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.[3]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it dry.

  • Decontaminate all used equipment.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).

  • Wash hands thoroughly with soap and water after removing gloves.[10][11]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[3][7]
Liquid Waste Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.[7][12]
Empty Containers Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[12] Once clean, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

Waste Segregation and Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.[7][12]

  • Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7][12]

Experimental Workflow: Safe Handling of this compound

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Work Area check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble PPE & Equipment check_safety->gather_materials weigh Weigh Solid in Fume Hood gather_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve clean_area Clean & Decontaminate Work Area dissolve->clean_area Experiment Complete remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Solid & Liquid Waste wash_hands->collect_waste Proceed to Disposal label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

Logical Relationship: PPE and Hazard Mitigation

Logical Relationship: PPE and Hazard Mitigation cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_mitigation Mitigation inhalation Inhalation of Powder mitigated Exposure Minimized inhalation->mitigated skin_contact Skin Contact skin_contact->mitigated eye_contact Eye Contact eye_contact->mitigated respirator Respirator respirator->inhalation gloves Gloves gloves->skin_contact goggles Safety Goggles goggles->eye_contact lab_coat Lab Coat lab_coat->skin_contact

Caption: Diagram illustrating how specific PPE mitigates the potential hazards associated with handling this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxypuerarin
Reactant of Route 2
Reactant of Route 2
4'-Methoxypuerarin

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